molecular formula C6H6N4O2 B1366051 methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate CAS No. 220131-57-7

methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Cat. No.: B1366051
CAS No.: 220131-57-7
M. Wt: 166.14 g/mol
InChI Key: BCAGGGNPYWRFJL-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C6H6N4O2 and its molecular weight is 166.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-4-cyanopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAGGGNPYWRFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406417
Record name methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220131-57-7
Record name methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 5-Amino-4-cyano-1H-pyrazole-1-carboxylate from Methyl Hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] Compounds bearing the 5-amino-4-cyano-1H-pyrazole moiety are particularly valuable as versatile intermediates for the synthesis of a wide array of fused heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.[2] The title compound, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, serves as a key building block for creating complex molecules with potential applications in oncology, inflammatory diseases, and agrochemical development.[3][4][5] This guide provides an in-depth examination of a robust synthetic route to this important intermediate, starting from readily available materials.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from methyl hydrazinecarboxylate proceeds via a cyclocondensation reaction with an activated malononitrile derivative, typically (ethoxymethylene)malononitrile. This reaction is a classic example of the formation of a pyrazole ring from a hydrazine derivative and a 1,3-dielectrophilic component.[6]

The reaction mechanism can be described in the following key steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of methyl hydrazinecarboxylate attacks the electrophilic β-carbon of the ethoxymethylenemalononitrile. This is a Michael-type addition.

  • Elimination: The resulting intermediate undergoes elimination of ethanol to form a hydrazone intermediate.

  • Intramolecular Cyclization: The amino group of the hydrazone then attacks one of the nitrile groups, leading to the formation of the pyrazole ring.

  • Tautomerization: A final tautomerization step yields the stable aromatic 5-aminopyrazole product.

The regioselectivity of the initial attack and subsequent cyclization is crucial for the formation of the desired isomer. The presence of the electron-withdrawing carbomethoxy group on one of the hydrazine nitrogens influences its nucleophilicity, guiding the reaction pathway.

Experimental Protocol

This protocol is a representative procedure derived from analogous syntheses of structurally similar 5-aminopyrazoles.[4][7] Researchers should optimize conditions as needed for their specific laboratory setup and reagent purity.

Materials:

  • Methyl hydrazinecarboxylate

  • (Ethoxymethylene)malononitrile

  • Ethanol (anhydrous)

  • Toluene

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (ethoxymethylene)malononitrile (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

  • Reagent Addition: To the stirred solution, add methyl hydrazinecarboxylate (1.0-1.2 equivalents). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Data Presentation

ParameterValueNotes
Reactants Methyl hydrazinecarboxylate, (Ethoxymethylene)malononitrile
Molar Ratio ~1:1A slight excess of the hydrazine may be used.
Solvent Ethanol or TolueneAnhydrous conditions are recommended.
Catalyst Glacial Acetic Acid (optional)Can improve reaction rate.
Temperature Reflux
Reaction Time 2-6 hoursMonitor by TLC.
Yield 70-90% (Typical for analogous reactions)Dependent on purity of starting materials and reaction conditions.

Visualizing the Synthesis

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product Methyl Hydrazinecarboxylate Methyl Hydrazinecarboxylate Mixing in Solvent Mixing in Solvent Methyl Hydrazinecarboxylate->Mixing in Solvent Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile->Mixing in Solvent Reflux with Catalyst Reflux with Catalyst Mixing in Solvent->Reflux with Catalyst Cooling & Precipitation Cooling & Precipitation Reflux with Catalyst->Cooling & Precipitation Filtration/Evaporation Filtration/Evaporation Cooling & Precipitation->Filtration/Evaporation Recrystallization/Chromatography Recrystallization/Chromatography Filtration/Evaporation->Recrystallization/Chromatography This compound This compound Recrystallization/Chromatography->this compound

Caption: Synthetic workflow for this compound.

Conclusion and Future Outlook

The synthesis of this compound from methyl hydrazinecarboxylate and (ethoxymethylene)malononitrile represents an efficient and reliable method for accessing a highly valuable building block in chemical synthesis. The straightforward nature of the reaction, coupled with the potential for high yields, makes it an attractive route for both academic research and industrial applications. The versatility of the resulting product opens avenues for the development of novel therapeutics and agrochemicals, underscoring the importance of continued research into the synthesis and application of substituted pyrazoles.

References

An In-depth Technical Guide to Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS 220131-57-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Significance of the Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural features allow for diverse functionalization, leading to molecules with a wide range of therapeutic applications, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs. This compound (CAS 220131-57-7) is a particularly valuable derivative, offering multiple reactive sites for the construction of complex heterocyclic systems.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a laboratory setting.

PropertyValueReference
CAS Number 220131-57-7
Molecular Formula C₆H₆N₄O₂[2]
Molecular Weight 166.14 g/mol [2]
Appearance Off-White Crystalline Solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents such as DMSO and DMF

Safety Information:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

Synthesis of this compound

The synthesis of 5-aminopyrazoles generally involves the condensation of a hydrazine derivative with a β-functionalized nitrile. While a specific protocol for the title compound is not widely published, a representative synthesis can be adapted from established procedures for analogous compounds.[4][5][6][7] The following protocol is a scientifically sound, generalized procedure.

Reaction Scheme:

G reagent1 Methyl (ethoxymethylene)cyanoacetate reaction reagent1->reaction + reagent2 Hydrazinecarboxylate reagent2->reaction Ethanol, Reflux product This compound reaction->product

Caption: General synthesis of the target compound.

Experimental Protocol:

Materials:

  • Methyl (ethoxymethylene)cyanoacetate

  • Methyl hydrazinecarboxylate

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a solution of methyl (ethoxymethylene)cyanoacetate (1 equivalent) in anhydrous ethanol in a round-bottom flask, add methyl hydrazinecarboxylate (1 equivalent).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or after partial solvent removal. If not, the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate) after adding water to the reaction mixture.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for this type of condensation reaction as it readily dissolves the reactants and is relatively easy to remove.

  • Reflux Conditions: Heating to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • TLC Monitoring: TLC is a crucial technique to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • A singlet for the methyl ester protons (-OCH₃) is expected around 3.8-4.0 ppm.

  • A broad singlet for the amino protons (-NH₂) would likely appear in the range of 5.0-7.0 ppm, with its exact chemical shift being dependent on the solvent and concentration.

  • A singlet for the pyrazole ring proton (C3-H) is anticipated around 7.5-8.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The methyl ester carbon (-OCH₃) should appear around 50-55 ppm.

  • The carbon bearing the cyano group (C4) would be in the range of 90-100 ppm.

  • The cyano carbon (-CN) itself will have a chemical shift around 115-120 ppm.

  • The pyrazole ring carbons (C3 and C5) are expected in the aromatic region, typically between 130-160 ppm.

  • The carbonyl carbon of the ester (-C=O) will be the most downfield signal, expected around 160-170 ppm.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.14 g/mol ).

Reactivity and Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines

This compound is a versatile intermediate for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines.[4][10][11][12] These bicyclic structures are of significant interest in drug discovery due to their structural similarity to purines, allowing them to act as inhibitors of various kinases and other enzymes.[10]

Workflow for the Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one:

G start Methyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate reaction Heat start->reaction + reagent Formamide reagent->reaction intermediate Pyrazolo[3,4-d]pyrimidin-4-one reaction->intermediate

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidin-4-one.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative

This protocol is a generalized procedure based on literature methods for the cyclization of aminopyrazoles.[4][11]

Materials:

  • This compound

  • Formamide

  • High-temperature reaction vessel

  • Heating mantle or oil bath

Procedure:

  • In a suitable reaction vessel, combine this compound (1 equivalent) with an excess of formamide.

  • Heat the mixture to a high temperature (typically 150-190°C) and maintain it for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into water to precipitate the crude product.

  • Collect the solid by filtration and wash it with water.

  • Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired pyrazolo[3,4-d]pyrimidin-4-one.

Mechanism of Action in Drug Discovery:

The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from the title compound, acts as a "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms in the pyrazole and pyrimidine rings can form crucial hydrogen bonds with the amino acid residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition. By modifying the substituents on the pyrazolo[3,4-d]pyrimidine core, researchers can fine-tune the compound's selectivity and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and multiple reactive sites make it an attractive starting material for the construction of libraries of pyrazolo[3,4-d]pyrimidines and other fused systems. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in drug discovery and development programs.

References

physical and chemical properties of "methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole core, a structure of significant interest in medicinal and agricultural chemistry. Aminopyrazoles are recognized as crucial synthons and building blocks for a wide range of biologically active molecules.[1] Their versatile chemical nature allows for the synthesis of derivatives with applications ranging from potent inhibitors of protein kinases in cancer therapy to broad-spectrum antibacterial agents and crop protection chemicals.[1][2]

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known physical and chemical properties of this compound. It synthesizes available data to offer field-proven insights into its identification, handling, reactivity, and analytical characterization.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. This section provides the essential identifiers and a visual representation of the molecule's structure.

  • IUPAC Name: this compound

  • CAS Number: 220131-57-7[3][4]

  • Molecular Formula: C₆H₆N₄O₂[3][4]

  • Molecular Weight: 166.14 g/mol [3][4]

The structure consists of a five-membered pyrazole ring substituted with four different functional groups: an amino group (-NH₂), a cyano group (-CN), a hydrogen atom on the ring, and a methyl carboxylate group (-COOCH₃) attached to one of the ring's nitrogen atoms.

Caption: 2D Structure of this compound

Physical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. The data for this compound is summarized below.

PropertyValue / DescriptionSource(s)
Purity Typically ≥95%[4]
Boiling Point Data not available[4]
Storage Keep in a dark place, Inert atmosphere, 2-8°C[4]

The lack of a specified boiling point suggests the compound may decompose at higher temperatures before boiling. Its recommended storage conditions—refrigerated, under an inert atmosphere, and protected from light—imply potential sensitivity to heat, oxidation, and photodegradation.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its rich collection of functional groups.

  • Amino Group (-NH₂): The 5-amino group makes the pyrazole ring electron-rich and can act as a nucleophile. It is a key site for further derivatization, such as acylation or condensation reactions.

  • Cyano Group (-CN): The electron-withdrawing nature of the cyano group influences the overall electron density of the pyrazole ring. It can also be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, offering further synthetic pathways.

  • Methyl Carboxylate Group (-COOCH₃): This group is an ester, which can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Pyrazole Core: The heterocyclic ring itself is relatively stable but can participate in various reactions. The N-H of an unsubstituted pyrazole is acidic, but in this case, the N1 position is protected by the methyl carboxylate group.

Synthesis Pathway: The synthesis of 5-aminopyrazoles typically involves the cyclocondensation reaction of a hydrazine derivative with a β-ketonitrile or an equivalent precursor. For N1-substituted pyrazoles like the topic compound, a substituted hydrazine is used as a starting material. A plausible synthetic route is illustrated below.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 Methyl Hydrazinecarboxylate Process Cyclocondensation (e.g., in Ethanol, Reflux) Reactant1->Process Reactant2 2-cyano-3-ethoxyacrylonitrile Reactant2->Process Product Methyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate Process->Product

Caption: Generalized synthetic workflow for the target compound.

Spectroscopic Profile

  • ¹H NMR (Proton NMR):

    • A singlet corresponding to the C3-H proton on the pyrazole ring.

    • A broad singlet for the two protons of the amino (-NH₂) group, typically in the range of δ 4.6-4.8 ppm in CDCl₃.[2]

    • A singlet for the three protons of the methyl ester (-OCH₃) group.

  • ¹³C NMR (Carbon NMR):

    • A signal for the cyano (-CN) carbon.

    • A signal for the ester carbonyl (C=O) carbon.

    • Signals corresponding to the three distinct carbon atoms of the pyrazole ring.

    • A signal for the methyl (-OCH₃) carbon.

  • IR (Infrared) Spectroscopy:

    • Characteristic N-H stretching vibrations from the amino group (typically two bands in the 3300-3500 cm⁻¹ region).

    • A sharp, strong absorption from the cyano (C≡N) group around 2200-2230 cm⁻¹.[5]

    • A strong C=O stretch from the ester group, typically around 1700-1740 cm⁻¹.

    • C-N and C=C stretching vibrations from the pyrazole ring in the fingerprint region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be expected at m/z = 166.14. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₆H₆N₄O₂.

Safety, Handling, and Storage

Proper safety protocols are paramount when working with any chemical. The following information is derived from safety data sheets for the compound and its close analogs.[3][6]

Hazard Identification: While a full GHS classification is not available for this specific compound, related aminopyrazoles are often classified with the following hazards:

  • Harmful if swallowed.[7]

  • Causes skin irritation.[7][8]

  • Causes serious eye damage/irritation.[7][8]

  • May cause respiratory irritation.[7]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid dust formation.[3][6]

  • Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • For long-term stability, store under an inert atmosphere at 2-8°C and protect from light.[4]

Incompatible Materials:

  • Strong oxidizing agents, strong bases, and strong reducing agents should be avoided.[6]

First Aid Measures:

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Illustrative Experimental Protocols

To provide practical context, this section outlines a standard experimental procedure for compound synthesis and characterization.

Protocol 1: Synthesis of this compound

Causality: This protocol is based on the well-established Hantzsch-type synthesis for pyrazoles, which involves the reaction of a hydrazine with a β-dicarbonyl compound or its equivalent. The use of ethanol as a solvent is common as it effectively dissolves the reactants and is easily removed post-reaction. Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl hydrazinecarboxylate (1.0 eq) and 2-cyano-3-ethoxyacrylonitrile (1.0 eq) in anhydrous ethanol (30 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature.

  • Isolation: Reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude solid can be collected by vacuum filtration.

  • Purification: The crude product should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure compound.

Protocol 2: Melting Point Determination

Causality: The melting point is a crucial physical constant for assessing the purity of a crystalline solid. A sharp melting range indicates high purity, whereas a broad and depressed range suggests the presence of impurities. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

  • Sample Preparation: Ensure the purified product is completely dry. Finely crush a small amount of the crystalline solid into a powder.

  • Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Conclusion

This compound is a valuable heterocyclic intermediate with a rich chemical functionality that makes it a versatile building block in synthetic chemistry. Its physical properties necessitate careful storage under refrigerated and inert conditions to ensure stability. Understanding its spectroscopic signature, reactivity, and safety protocols is essential for its effective and safe utilization in research and development endeavors aimed at discovering new pharmaceuticals and agrochemicals.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate . Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on analogous compounds with field-proven experimental protocols. The methodologies outlined herein are crafted to ensure technical accuracy and reproducibility, forming a self-validating framework for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrazole with the molecular formula C₆H₆N₄O₂ and a molecular weight of 166.14 g/mol [1]. The structural features—a pyrazole ring, an amino group, a cyano group, and a methyl carboxylate group—give rise to a distinct spectroscopic fingerprint. This guide will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust analytical framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules[2][3]. For this compound, ¹H and ¹³C NMR are pivotal in confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit three distinct signals corresponding to the amino protons, the pyrazole ring proton, and the methyl ester protons. The chemical shifts are predicted based on data from analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and related pyrazole derivatives[4][5].

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Signal 1~ 7.7 - 7.9Singlet (s)1HPyrazole C3-H
Signal 2~ 5.0 - 5.5 (broad)Singlet (s)2H-NH₂
Signal 3~ 3.9 - 4.1Singlet (s)3H-OCH₃

Causality Behind Predictions:

  • Pyrazole C3-H: The proton on the pyrazole ring is expected to be in the downfield region due to the deshielding effects of the aromatic ring system and the adjacent electron-withdrawing cyano group. In similar pyrazole structures, this proton typically appears as a sharp singlet[5].

  • Amino Protons (-NH₂): The chemical shift of amino protons can be broad and variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. A broad singlet in the range of 5.0-5.5 ppm is a reasonable prediction based on related amino pyrazoles[5].

  • Methyl Protons (-OCH₃): The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted Signal Chemical Shift (δ, ppm) Assignment
Signal 1~ 160 - 165Carbonyl Carbon (C=O)
Signal 2~ 150 - 155Pyrazole C5-NH₂
Signal 3~ 140 - 145Pyrazole C3-H
Signal 4~ 115 - 120Cyano Carbon (C≡N)
Signal 5~ 75 - 80Pyrazole C4-CN
Signal 6~ 52 - 55Methyl Carbon (-OCH₃)

Causality Behind Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylate group is the most deshielded and will appear furthest downfield.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. C5, attached to the amino group, will be significantly downfield. C3, bearing the single proton, will also be in the aromatic region. C4, substituted with the cyano group, is expected at a higher field compared to the other ring carbons[4].

  • Cyano Carbon: The cyano carbon typically appears in the 115-120 ppm range.

  • Methyl Carbon: The methyl carbon of the ester is the most shielded and will be found at the highest field.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)[3][6].

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve a good signal-to-noise ratio[2].

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr process_fid Process Free Induction Decay (FID) h1_nmr->process_fid c13_nmr->process_fid integrate_peaks Integrate Peaks (¹H NMR) process_fid->integrate_peaks assign_signals Assign Chemical Shifts and Coupling Constants integrate_peaks->assign_signals

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C≡N, and C=O functional groups. The predicted vibrational frequencies are based on data from similar pyrazole structures[4][7][8].

Predicted Absorption (cm⁻¹) Vibrational Mode Functional Group
3450 - 3300N-H stretchingAmino (-NH₂)
2220 - 2260C≡N stretchingCyano (-CN)
1720 - 1740C=O stretchingEster Carbonyl
1620 - 1650N-H bendingAmino (-NH₂)
1500 - 1600C=C and C=N stretchingPyrazole ring
1200 - 1300C-O stretchingEster

Causality Behind Predictions:

  • N-H Stretching: The amino group will exhibit characteristic symmetric and asymmetric stretching vibrations in the high-frequency region.

  • C≡N Stretching: The cyano group has a very sharp and intense absorption band in a relatively uncongested region of the spectrum, making it a key diagnostic peak.

  • C=O Stretching: The carbonyl of the methyl carboxylate group will give a strong, sharp absorption band. Its position can be influenced by conjugation and substituents on the pyrazole ring.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[9][10].

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be run first for baseline correction[11].

FTIR_Workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_acquisition Data Acquisition cluster_analysis Data Analysis grind Grind 1-2 mg Sample with 100-200 mg KBr press Press into a Transparent Pellet grind->press background Acquire Background Spectrum (Blank KBr Pellet) press->background sample_spec Acquire Sample Spectrum background->sample_spec process_spec Process Spectrum (Baseline Correction) sample_spec->process_spec assign_bands Assign Absorption Bands to Functional Groups process_spec->assign_bands

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion with minimal fragmentation[12][13][14][15][16].

Predicted Mass Spectrum (ESI-MS):

  • Molecular Ion Peak [M+H]⁺: The most prominent peak is expected to be the protonated molecular ion at m/z 167.1, corresponding to [C₆H₆N₄O₂ + H]⁺.

  • Other Adducts: Depending on the solvent system, other adducts such as [M+Na]⁺ (m/z 189.1) or [M+K]⁺ (m/z 205.1) may also be observed.

  • Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Potential fragmentation pathways could involve the loss of the methoxy group (-OCH₃, 31 Da) or the entire methyl carboxylate group (-COOCH₃, 59 Da).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, such as a mixture of methanol or acetonitrile with water, often with a small amount of formic acid or acetic acid to promote protonation[16].

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). A high voltage is applied to the ESI needle to generate a fine spray of charged droplets[13][14].

  • Mass Analysis: The ions are transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), and the mass-to-charge ratios are measured. The spectrum is typically acquired in positive ion mode to observe the [M+H]⁺ ion.

MS_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization (ESI) cluster_analysis Mass Analysis dissolve Prepare Dilute Solution (e.g., 10 µM in MeOH/H₂O) infuse Infuse into ESI Source dissolve->infuse ionize Generate Charged Droplets infuse->ionize mass_analyzer Transfer Ions to Mass Analyzer ionize->mass_analyzer detect Detect Ions and Generate Mass Spectrum mass_analyzer->detect

Caption: Workflow for ESI-MS data acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from the analysis of closely related, experimentally verified compounds, offer a robust framework for the identification and structural elucidation of this molecule. The detailed experimental protocols are designed to ensure reliable and reproducible data acquisition. By integrating predictive data with established analytical methodologies, this guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives.

References

A Comprehensive Technical Guide to the Crystal Structure Analysis of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, crystallographic analysis, and computational modeling of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate. Designed for researchers, medicinal chemists, and material scientists, this document details the necessary experimental and theoretical workflows to elucidate the compound's three-dimensional structure and understand its physicochemical properties. By integrating field-proven methodologies with theoretical validation, this guide serves as a complete playbook for characterizing this and similar novel chemical entities.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic ring that is a cornerstone in modern drug discovery.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban.[2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The specific compound of interest, this compound (CAS No. 220131-57-7), incorporates several key functional groups—an amino group, a cyano group, and a methyl carboxylate—that present multiple opportunities for hydrogen bonding and other intermolecular interactions, making it a prime candidate for the development of novel therapeutics and functional materials.

A definitive understanding of this molecule's three-dimensional structure is paramount. The precise arrangement of atoms, the conformation of the molecule, and the way it packs in a crystal lattice dictate its physical properties, such as solubility and stability, and its ability to interact with biological targets. This guide, therefore, outlines the complete process for a thorough crystal structure analysis, from initial synthesis to in-depth computational validation.

Part I: Synthesis and Generation of Diffraction-Quality Crystals

The foundational step in any crystal structure analysis is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.[6]

Proposed Synthetic Pathway

While multiple routes to 5-aminopyrazoles exist, a common and effective method involves the cyclization of a hydrazine derivative with a suitably functionalized three-carbon component.[7][8] A plausible and efficient synthesis for the title compound is outlined below.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of methyl hydrazine in a suitable solvent such as ethanol or toluene, add an equimolar amount of methyl 2-cyano-3-ethoxyacrylate.

  • Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The underlying mechanism involves a Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Protocol for Growing Single Crystals

The growth of a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions, with no significant defects—is often the most challenging step.[6][9]

Methodology: Slow Evaporation

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to find a system where the compound is sparingly soluble.

  • Crystal Growth: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

  • Incubation: Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, crystals should form. Carefully harvest the best-looking crystals using a spatula or loop.

Part II: Experimental Structure Determination: A Dual Approach

The atomic arrangement within the crystal is determined by analyzing how it diffracts X-rays. Single-crystal X-ray diffraction (SC-XRD) is the definitive method, providing precise atomic coordinates, bond lengths, and angles.[10] When suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) offers a powerful alternative.[11][12]

A. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD allows for the unambiguous determination of a molecule's three-dimensional structure.[13]

Workflow: SC-XRD Analysis

sc_xrd_workflow cluster_exp Experimental Setup cluster_proc Data Processing & Solution cluster_val Validation & Output crystal_mount 1. Mount Crystal on Goniometer data_collection 2. Collect Diffraction Data crystal_mount->data_collection Position in X-ray Beam integration 3. Integrate Intensities data_collection->integration Diffraction Pattern solve 4. Solve Phase Problem (e.g., Direct Methods) integration->solve Reflection File refine 5. Refine Structural Model solve->refine Initial Atomic Positions validation 6. Validate Structure (CheckCIF) refine->validation Refined Model cif_file 7. Generate CIF Report validation->cif_file Validated Structure

Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: SC-XRD Data Acquisition and Refinement

  • Crystal Mounting: A suitable single crystal is mounted on a cryoloop and placed on the goniometer head of the diffractometer. The crystal is flash-cooled to 100 K under a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: A modern diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα) and an area detector is used. A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor (R1) and the goodness-of-fit (S).

B. Powder X-ray Diffraction (PXRD)

When only microcrystalline powder is available, PXRD is an invaluable tool.[14][15] Structure determination from powder data is more challenging but has seen significant advancements.[16]

Protocol: PXRD Data Acquisition and Rietveld Refinement

  • Sample Preparation: A small amount of the finely ground polycrystalline sample is packed into a sample holder.

  • Data Collection: The PXRD pattern is recorded on a powder diffractometer, scanning a range of 2θ angles.

  • Indexing: The diffraction peaks in the powder pattern are used to determine the unit cell parameters and space group.

  • Structure Solution: A molecular model is generated, and its position and orientation within the unit cell are determined using direct-space or real-space methods.

  • Rietveld Refinement: The entire calculated powder pattern, based on the structural model, is fitted to the experimental pattern. This refines atomic coordinates, lattice parameters, and other profile parameters to achieve the best possible fit.

Part III: In-Depth Structural Analysis: From Molecule to Crystal Lattice

Once the crystal structure is solved, a detailed analysis reveals crucial insights into the molecule's properties. While the specific data for the title compound is not yet published, we can anticipate its structural features based on closely related, published pyrazole structures.[1][4][17]

Expected Molecular Geometry

The analysis will focus on key intramolecular features that define the molecule's conformation.

  • Planarity: The pyrazole ring is expected to be essentially planar. The dihedral angle between the pyrazole ring and the plane of the methyl carboxylate group will be a key conformational parameter.

  • Bond Lengths and Angles: The C-C, C-N, and C=N bond lengths within the pyrazole ring will be compared to standard values to assess aromaticity. The geometry around the exocyclic amino and carboxylate groups will also be examined.

Table 1: Representative Crystallographic Data for a Related 5-Aminopyrazole Derivative (Data is for Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate for illustrative purposes)[4]

ParameterValue
Chemical FormulaC₇H₁₁N₃O₂S
Formula Weight201.25
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0012 (7)
b (Å)7.5870 (8)
c (Å)10.1055 (10)
α (°)81.038 (2)
β (°)72.173 (2)
γ (°)65.643 (1)
Volume (ų)465.26 (8)
Z2
R-factor (R1)0.044
Supramolecular Assembly and Intermolecular Interactions

The crystal packing is governed by non-covalent interactions, which are critical for crystal stability and can influence the compound's physical properties.

  • Hydrogen Bonding: The amino group (N-H) is a strong hydrogen bond donor, while the cyano nitrogen, the carbonyl oxygen of the carboxylate, and the pyrazole ring nitrogens are potential acceptors. We anticipate strong N-H···N and N-H···O hydrogen bonds to be dominant, likely forming chains or sheets within the crystal lattice.

  • π-π Stacking: The electron-rich pyrazole ring may engage in π-π stacking interactions with neighboring rings, further stabilizing the crystal packing.

h_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B M1_N_amino N-H (Amino) M2_N_cyano N≡C M1_N_amino->M2_N_cyano N-H···N (Cyano) M2_O_co O=C M1_N_amino->M2_O_co N-H···O (Carbonyl) M1_C_cyano C≡N M1_C_co C=O

Figure 2: Potential hydrogen bonding network for the title compound.

Part IV: Computational Modeling for Validation and Prediction

Computational chemistry provides a powerful means to validate experimental findings and predict molecular properties.

Density Functional Theory (DFT) Calculations

DFT is used to calculate the electronic structure of the molecule, providing a direct comparison with the experimental geometry.

Protocol: DFT-Based Structure Validation

  • Model Building: The initial geometry for the calculation is taken from the solved X-ray crystal structure.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using a functional like B3LYP with a basis set such as 6-311+G(d,p).

  • Comparison: The bond lengths, angles, and dihedral angles of the optimized structure are compared with the experimental X-ray data. A low root-mean-square deviation (RMSD) between the two provides strong validation for the experimental structure.

  • Property Calculation: Further calculations can be performed on the optimized geometry to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the molecular electrostatic potential (MEP) map, which reveals regions of positive and negative charge potential and likely sites for intermolecular interactions.

Molecular Docking Studies

Given the prevalence of pyrazoles as enzyme inhibitors, molecular docking can be used to generate hypotheses about the compound's potential biological activity.[17]

Workflow: Target Identification and Docking

  • Target Selection: Based on the structural similarity to known kinase inhibitors, a relevant protein target (e.g., a specific kinase) is selected from the Protein Data Bank (PDB).

  • Ligand and Receptor Preparation: The 3D structure of the title compound is prepared (e.g., by adding hydrogens and assigning charges). The receptor protein structure is also prepared by removing water molecules and adding hydrogens.

  • Docking Simulation: A docking algorithm is used to predict the preferred binding orientation of the pyrazole derivative within the active site of the protein.

  • Analysis: The resulting binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. The predicted binding affinity provides a semi-quantitative estimate of the compound's potential inhibitory activity.

Conclusion

The comprehensive analysis of this compound, as outlined in this guide, represents a holistic approach to modern chemical characterization. By systematically combining synthesis, state-of-the-art crystallographic techniques, and robust computational modeling, researchers can gain a deep and multi-faceted understanding of a novel compound's structure and potential function. This integrated workflow not only ensures the scientific integrity of the structural data but also accelerates the journey from molecular design to functional application, whether in the realm of drug discovery or materials science.

References

The Versatile Pyrazole Core: A Technical Guide to the Biological Activities of Derivatives from Methyl 5-Amino-4-cyano-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis and biological evaluation of pyrazole derivatives originating from the versatile starting material, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate. We will delve into the synthetic pathways leading to potent anticancer, antimicrobial, and anti-inflammatory agents, with a focus on the formation of the privileged pyrazolo[3,4-d]pyrimidine core. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are of significant interest in the development of new therapeutic agents. Their unique structural features allow for diverse substitutions, leading to a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties[1][2]. The inherent stability and synthetic accessibility of the pyrazole ring make it an attractive starting point for the design of novel drug candidates.

Our focus in this guide is the strategic utilization of This compound as a key building block. The presence of multiple reactive sites—the 5-amino group, the 4-cyano group, and the 1-carboxylate group—offers a rich platform for chemical modifications and the construction of more complex, fused heterocyclic systems. A particularly important class of compounds derived from this precursor is the pyrazolo[3,4-d]pyrimidines, which are purine isosteres known to interact with various biological targets[3][4].

Synthetic Strategies: From Precursor to Bioactive Derivatives

The primary synthetic route to biologically active compounds from this compound involves the construction of a fused pyrimidine ring, leading to the formation of pyrazolo[3,4-d]pyrimidines. The N1-methoxycarbonyl group can either be retained in the final product or cleaved under the reaction conditions, offering pathways to different derivatives.

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

A common and efficient method to construct the pyrazolo[3,4-d]pyrimidin-4-one scaffold is through cyclization with formic acid or formamide.

  • Rationale: Formic acid or formamide serves as a source of the additional carbon atom required to form the pyrimidine ring. The reaction proceeds through an initial formylation of the 5-amino group, followed by an intramolecular cyclization involving the 4-cyano group. The N1-methoxycarbonyl group may be hydrolyzed and subsequently decarboxylated under the acidic or high-temperature conditions of the reaction.

Experimental Protocol: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol is adapted from a similar synthesis starting from a related 5-aminopyrazole precursor[5].

  • To a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL), the mixture is refluxed for 7 hours.

  • After cooling, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the pure pyrazolo[3,4-d]pyrimidin-4-one product.

Synthesis_Pyrazolopyrimidinone start Methyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate reagent1 Formic Acid (HCOOH) Reflux start->reagent1 intermediate Intermediate (Formylated Amine) reagent1->intermediate product Pyrazolo[3,4-d]pyrimidin-4-one intermediate->product Intramolecular Cyclization

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one.

Synthesis of 4-Substituted Pyrazolo[3,4-d]pyrimidines

Further functionalization of the pyrazolo[3,4-d]pyrimidine core can be achieved to explore structure-activity relationships (SAR). A key intermediate for this is the 4-chloro-pyrazolo[3,4-d]pyrimidine, which can be synthesized from the corresponding pyrimidinone.

  • Rationale: The hydroxyl group of the pyrazolo[3,4-d]pyrimidin-4-one can be converted to a good leaving group, such as a chloride, using a chlorinating agent like phosphorus oxychloride (POCl₃). This 4-chloro derivative is then susceptible to nucleophilic substitution, allowing for the introduction of various amines and other nucleophiles at the 4-position.

Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and Subsequent Amination [6]

  • Chlorination: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is refluxed with phosphorus oxychloride (POCl₃) at 106°C for 6 hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, is filtered, washed with water, and dried.

  • Amination: To a solution of the 4-chloro derivative in a suitable solvent like isopropanol, the desired amine (e.g., 4-aminobenzoic acid) is added. The mixture is heated to reflux for 16-18 hours. After cooling, the product precipitates and is collected by filtration.

Functionalization_Workflow start Pyrazolo[3,4-d]pyrimidin-4-one reagent1 POCl3 start->reagent1 intermediate 4-Chloro-pyrazolo[3,4-d]pyrimidine reagent1->intermediate reagent2 Nucleophile (e.g., R-NH2) intermediate->reagent2 product 4-Amino-pyrazolo[3,4-d]pyrimidine Derivatives reagent2->product

Caption: Functionalization of the Pyrazolopyrimidine Core.

Biological Activities of Pyrazole Derivatives

The synthesized pyrazole derivatives, particularly the pyrazolo[3,4-d]pyrimidines, have demonstrated significant potential in various therapeutic areas.

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have emerged as a promising class of anticancer agents, with several derivatives showing potent activity against a range of cancer cell lines. Their structural similarity to purines allows them to act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival[3][4].

Quantitative Data Summary: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
10e MCF-7 (Breast)11[2][3]
10d MCF-7 (Breast)12[2][3]
7 MCF-7 (Breast)14[2][3]
VIIa Various (NCI-60)0.326 - 4.31[4]
15 Various (NCI-60)GI₅₀ = 1.18 - 8.44[7]
P1 HepG2, MCF-722.7 - 40.75[5]
P2 HepG2, MCF-722.7 - 40.75[5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening [8][9][10]

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on a cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Add Test Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilizing Agent F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: MTT Assay Workflow for Anticancer Screening.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many compounds with potent antimicrobial activity. Derivatives synthesized from this compound can be screened for their efficacy against various bacterial and fungal strains.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening [11][12][13]

This method is a standard procedure to evaluate the antimicrobial activity of test compounds.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration in a suitable solvent like DMSO) into each well. Include a positive control (a standard antibiotic) and a negative control (the solvent alone).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound to Wells C->D E Incubate 18-24h D->E F Measure Zone of Inhibition E->F

Caption: Agar Well Diffusion Method for Antimicrobial Assay.

Anti-inflammatory Activity

Certain pyrazole derivatives have shown significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory potential of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [14][15][16]

This in vivo assay assesses the ability of a compound to reduce acute inflammation.

  • Animal Acclimatization and Grouping: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment. Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration: Administer the test compound (at various doses) and the standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Assay A Administer Test Compound/ Vehicle to Rats B Inject Carrageenan into Paw (1h post-dose) A->B C Measure Paw Volume at Regular Intervals B->C D Calculate Percentage of Edema Inhibition C->D

Caption: Carrageenan-Induced Paw Edema Assay Workflow.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of biologically active pyrazole derivatives. The straightforward and efficient synthetic routes to the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry, underscore its importance. The derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

The future of research in this area lies in the further exploration of the structure-activity relationships of these compounds. The synthesis of novel derivatives with diverse substitutions on both the pyrazole and the fused pyrimidine ring will be crucial for optimizing potency and selectivity for specific biological targets. Furthermore, detailed mechanistic studies are needed to elucidate the precise molecular interactions responsible for the observed biological effects. This will pave the way for the rational design of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles.

References

The Versatile Scaffold: Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Core

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The pyrazole ring system is a quintessential example of such a scaffold.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a cornerstone in the design of a vast array of medicinally active compounds. Pyrazole-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1]

This technical guide delves into the potential applications of a specific, highly functionalized pyrazole derivative: methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate . This compound is not merely another pyrazole; its strategic arrangement of functional groups—an amino group, a cyano moiety, and a methyl carboxylate at the N1 position—renders it a particularly versatile and powerful building block for combinatorial chemistry and targeted drug design. We will explore its synthetic accessibility, its role as a precursor to potent kinase inhibitors and other therapeutic agents, and provide practical insights into its utilization in medicinal chemistry workflows.

The Strategic Advantage of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole core is a well-established pharmacophore, particularly in the realm of protein kinase inhibitors.[2] Kinases, enzymes that regulate a vast number of cellular processes, are often dysregulated in diseases like cancer, making them prime targets for therapeutic intervention. The 5-aminopyrazole moiety can act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition.

The subject of this guide, this compound, offers several key advantages for the medicinal chemist:

  • Multiple Reactive Handles: The presence of the 5-amino group allows for a wide range of derivatization reactions, such as amide bond formation, urea and thiourea synthesis, and the construction of fused heterocyclic systems.

  • The Cyano Group as a Versatile Synthon: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, providing numerous avenues for structural diversification.

  • Modulation of Physicochemical Properties: The methyl carboxylate group at the N1 position influences the compound's solubility, lipophilicity, and metabolic stability. This group can also be hydrolyzed to the corresponding carboxylic acid, offering another point for modification or for interaction with biological targets.

These features collectively position this compound as a high-value intermediate for the generation of diverse chemical libraries aimed at a variety of therapeutic targets.

Synthesis of the Core Scaffold: A Practical Approach

The synthesis of 5-aminopyrazole derivatives is well-documented, often proceeding through the condensation of a hydrazine with a suitably functionalized three-carbon precursor. A plausible and efficient synthesis of this compound is outlined below. This protocol is based on established methodologies for similar pyrazole formations.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl carbazate (hydrazinecarboxylic acid, methyl ester)

  • (Ethoxymethylene)malononitrile

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl carbazate (1.0 equivalent) in ethanol.

  • Addition of Precursor: To the stirred solution, add (ethoxymethylene)malononitrile (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if formed, is collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

  • Optional Base: While the reaction can often proceed without a base, the addition of a non-nucleophilic base like triethylamine can facilitate the reaction by neutralizing any acid formed and promoting the nucleophilic attack of the hydrazine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Methyl Carbazate Methyl Carbazate Reaction_Vessel Ethanol Reflux Methyl Carbazate->Reaction_Vessel Ethoxymethylene_malononitrile Ethoxymethylene_malononitrile Ethoxymethylene_malononitrile->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Cyclization

Synthetic route to the target pyrazole.

Applications in Kinase Inhibitor Design

The primary application of the this compound scaffold in medicinal chemistry is in the development of protein kinase inhibitors. The 5-amino group serves as a key hydrogen bond donor to the kinase hinge region, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket and achieve selectivity for the target kinase.

Case Study: Design of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers.[3] The development of selective FGFR inhibitors is therefore a significant therapeutic strategy. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as potent pan-FGFR covalent inhibitors.[3] While this study used a carboxamide derivative, the underlying principle of utilizing the 5-aminopyrazole core is directly applicable.

The this compound scaffold can be readily converted to the corresponding carboxamide, which can then be further functionalized. For instance, the 5-amino group can be acylated with a moiety containing a reactive group (e.g., an acrylamide) to form a covalent bond with a cysteine residue near the ATP-binding site of the FGFR, leading to irreversible inhibition.

A representative compound from a study on 5-amino-1H-pyrazole-4-carboxamide derivatives, compound 10h , demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and a gatekeeper mutant.[3]

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR2 V564F IC50 (nM)
10h 46419962

Data from: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.[3]

This data underscores the potential of the 5-aminopyrazole scaffold in generating highly potent kinase inhibitors. The this compound provides a versatile starting point for accessing such structures.

Kinase_Inhibition_Pathway cluster_scaffold Core Scaffold cluster_derivatization Chemical Derivatization cluster_inhibitor Bioactive Molecule cluster_target Biological Target cluster_outcome Therapeutic Effect Scaffold This compound Versatile Building Block Derivatization Functionalization at 5-amino and 4-cyano positions Introduction of Pharmacophoric Groups Scaffold->Derivatization Synthesis Kinase_Inhibitor Potent & Selective Kinase Inhibitor e.g., FGFR Inhibitor Derivatization->Kinase_Inhibitor Leads to Kinase Protein Kinase (e.g., FGFR) ATP Binding Site Kinase_Inhibitor->Kinase Binds to Outcome Inhibition of Kinase Activity Modulation of Cellular Signaling Anticancer Effect Kinase->Outcome Inhibition leads to

Logical workflow for kinase inhibitor development.

Beyond Kinase Inhibition: Exploring Other Therapeutic Avenues

While kinase inhibition is a prominent application, the versatility of this compound opens doors to other therapeutic areas.

Antiviral Applications

Pyrazole-based compounds have been investigated as antiviral agents. For instance, derivatives of 4-amino-3-cyano-1-phenyl-1H-pyrazole-5-carboxylate have been identified as inhibitors of HIV-1 replication.[4] Although a different regioisomer, this research highlights the potential of the aminocyanopyrazole scaffold in antiviral drug discovery. The core structure can be modified to interact with various viral enzymes or proteins.

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic activities of various 5-aminopyrazole derivatives have been reported.[5][6] The functional groups on this compound can be manipulated to develop novel anti-inflammatory agents, potentially with improved efficacy and safety profiles compared to existing drugs.

Antimicrobial Activity

Novel 5-amino-4-cyano-1H-pyrazole derivatives have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi.[7] This suggests that libraries of compounds derived from this compound could be screened for new antimicrobial leads, an area of critical unmet medical need.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of multiple reactive functional groups on a privileged pyrazole scaffold makes it an ideal starting point for the synthesis of diverse compound libraries. The primary and most explored application lies in the development of potent and selective kinase inhibitors, particularly for oncology targets. However, its potential extends to the discovery of novel antiviral, anti-inflammatory, and antimicrobial agents.

Future research in this area should focus on:

  • Exploring Novel Derivatizations: Developing new synthetic methodologies to further diversify the scaffold at all available positions.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design derivatives with improved potency and selectivity for specific biological targets.

  • Phenotypic Screening: Screening libraries of compounds derived from this scaffold in cell-based assays to identify novel biological activities and therapeutic applications.

As the demand for new and effective medicines continues to grow, the strategic use of versatile building blocks like this compound will be paramount in accelerating the drug discovery process.

References

Methodological & Application

Application Note & Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines from Methyl 5-Amino-4-Cyano-1H-Pyrazole-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry and drug development. Its structural design, featuring a pyrazole ring fused to a pyrimidine, renders it a bioisostere of natural purines like adenine.[1][2][3] This mimicry allows molecules built on this framework to effectively interact with the ATP-binding sites of numerous enzymes, making it a cornerstone for the design of kinase inhibitors.[3][4] Consequently, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][6][7]

This guide provides a detailed technical overview and actionable protocols for the synthesis of this valuable heterocyclic system, focusing on the use of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate as a versatile and strategic starting material. We will delve into the chemical logic behind the synthetic steps, offering insights honed from established laboratory practices.

Strategic Overview: From Pyrazole to Fused Pyrimidine

The synthetic utility of our chosen precursor, this compound, lies in the strategic placement of its functional groups. The 5-amino group and the adjacent 4-cyano group are perfectly poised for a cyclocondensation reaction to form the fused pyrimidine ring. The N1-methoxycarbonyl group offers a point for potential modification or can be cleaved under certain reaction conditions, adding a layer of synthetic flexibility.

The most direct and widely adopted strategy involves a cyclization reaction with a suitable one-carbon (C1) electrophile. This C1 synthon provides the final carbon atom required to close the six-membered pyrimidine ring. Common C1 sources for this transformation include:

  • Formamide (HCONH₂): Serves as both the C1 source and a high-boiling solvent, typically yielding 4-oxo-pyrazolo[3,4-d]pyrimidines (which exist in the more stable 4-hydroxy tautomeric form).[1][8][9][10]

  • Urea (H₂NCONH₂): Leads to the formation of 4,6-dihydroxy-pyrazolo[3,4-d]pyrimidines.[1][11]

  • Guanidine (H₂NC(NH)NH₂): Results in 4,6-diamino-pyrazolo[3,4-d]pyrimidines.[1]

This application note will focus on the formamide-mediated cyclization, a robust and high-yield method for producing a key intermediate analogous to the drug Allopurinol.[8]

Synthetic Workflow Start Methyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate Intermediate1 4-Oxo-pyrazolo[3,4-d]pyrimidine (Allopurinol Analog) Start->Intermediate1 Formamide Heat Intermediate2 4-Chloro-pyrazolo[3,4-d]pyrimidine Intermediate1->Intermediate2 POCl₃ Heat EndProduct Diversified Analogs (Via Nucleophilic Substitution) Intermediate2->EndProduct Nucleophiles (R-NH₂, R-SH, etc.)

Caption: Overall synthetic workflow for pyrazolo[3,4-d]pyrimidine diversification.

Core Synthesis: Formamide-Mediated Cyclization

Expertise & Experience: Why this Method Works

The reaction of a 5-aminopyrazole-4-carbonitrile with formamide is a classic and reliable method for constructing the pyrazolo[3,4-d]pyrimidin-4-one core. The reaction proceeds via an initial nucleophilic attack of the pyrazole's 5-amino group on the carbonyl carbon of formamide. This is followed by an intramolecular cyclization where the nitrogen of the intermediate formamidine attacks the nitrile carbon. Subsequent tautomerization and elimination of ammonia lead to the stable, fused aromatic system.

High temperatures (typically 180-200 °C) are necessary to overcome the activation energy for both the initial formylation and the subsequent cyclization onto the relatively unreactive nitrile group. Formamide is an ideal choice as it serves as a polar, high-boiling point solvent that also acts as the reagent, simplifying the reaction setup.

Protocol 1: Synthesis of 1-(Methoxycarbonyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol details the direct cyclization of the starting material to form the core heterocyclic structure.

Reaction Scheme:

Reaction_Scheme_1 cluster_reactants Reactants cluster_products Product A Methyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate C 1-(Methoxycarbonyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one A->C Heat (180-190 °C) B + Formamide

Caption: Cyclization of the aminopyrazole with formamide.

Materials & Reagents

ReagentMW ( g/mol )Moles (mmol)Mass/VolumeEquivalents
This compound166.1410.01.66 g1.0
Formamide (HCONH₂)45.04-15 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Flask: Add this compound (1.66 g, 10.0 mmol) and formamide (15 mL) to the flask.

  • Heating: Immerse the flask in a preheated oil bath at 180-190 °C.

  • Reaction Monitoring: Stir the mixture vigorously at this temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up - Precipitation: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The solution may become viscous.

  • Isolation: Pour the cooled reaction mixture into 100 mL of cold deionized water with stirring. A white or off-white precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol (1 x 10 mL) to remove residual formamide and impurities.

  • Drying: Dry the product under vacuum at 60 °C to a constant weight.

Trustworthiness & Self-Validation:

  • Expected Yield: 75-85%.

  • Appearance: White to off-white solid.

  • Key Spectroscopic Changes:

    • FT-IR: The characteristic sharp peak for the nitrile (C≡N) stretch at ~2220-2240 cm⁻¹ in the starting material will disappear. A new, strong peak for the amide carbonyl (C=O) will appear around 1680-1700 cm⁻¹.

    • ¹H NMR: Disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material. Appearance of a new broad singlet for the pyrimidine N-H proton.

Advanced Synthesis: Gateway to Chemical Diversity

The 4-oxo-pyrazolo[3,4-d]pyrimidine is a valuable product in its own right, but its true power in drug discovery lies in its role as a key intermediate. Conversion of the 4-oxo group to a 4-chloro group creates a highly reactive electrophilic center, enabling the introduction of diverse functional groups through nucleophilic aromatic substitution (SₙAr).

Protocol 2: Chlorination to 4-Chloro-1-(methoxycarbonyl)-1H-pyrazolo[3,4-d]pyrimidine

Expertise & Experience: This transformation is most effectively achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. The catalyst facilitates the formation of a more reactive Vilsmeier-Haack type intermediate. The reaction must be performed under anhydrous conditions as POCl₃ reacts violently with water. The work-up procedure is critical and involves carefully quenching the excess POCl₃ on ice.

Reaction Scheme:

Reaction_Scheme_2 cluster_reactants Reactants cluster_products Product A 1-(Methoxycarbonyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one C 4-Chloro-1-(methoxycarbonyl)- 1H-pyrazolo[3,4-d]pyrimidine A->C Heat (Reflux) B + POCl₃

Caption: Conversion of the 4-oxo intermediate to the 4-chloro derivative.

Materials & Reagents

ReagentMW ( g/mol )Moles (mmol)Mass/VolumeEquivalents
1-(Methoxycarbonyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one194.155.00.97 g1.0
Phosphorus Oxychloride (POCl₃)153.33-10 mLSolvent
N,N-Dimethylaniline (optional catalyst)121.18~0.5~2 drops~0.1

Step-by-Step Procedure:

  • Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). POCl₃ is highly corrosive and toxic.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a stir bar and reflux condenser (with a drying tube), add the 4-oxo-pyrazolo[3,4-d]pyrimidine (0.97 g, 5.0 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (10 mL) and the optional catalyst, N,N-dimethylaniline (2 drops).

  • Heating: Heat the mixture to reflux (approx. 105 °C) using an oil bath and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.

  • Work-up - Quenching (CRITICAL STEP):

    • Allow the reaction to cool to room temperature.

    • In a separate beaker (e.g., 500 mL), prepare a large amount of crushed ice (~200 g).

    • Slowly and carefully , pour the cooled reaction mixture dropwise onto the crushed ice with vigorous stirring. This is a highly exothermic reaction that will release HCl gas. Perform this step deep within the fume hood.

  • Neutralization & Precipitation: Once the quenching is complete, a precipitate should form. The solution will be strongly acidic. Slowly neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with abundant cold water and dry under vacuum. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary.

Trustworthiness & Self-Validation:

  • Expected Yield: 70-90%.

  • Key Spectroscopic Changes:

    • FT-IR: The strong carbonyl (C=O) peak at ~1680-1700 cm⁻¹ will disappear.

    • Mass Spec: The molecular ion peak will correspond to the chlorinated product, and the isotopic pattern for chlorine (M+ and M+2 in ~3:1 ratio) will be observable.

The resulting 4-chloro derivative is the gateway to a vast library of compounds. It readily undergoes nucleophilic substitution with amines, thiols, and other nucleophiles at the C4 position, allowing for the systematic exploration of structure-activity relationships, a fundamental process in modern drug discovery.[9][12][13]

References

Synthesis of N-Aryl Pyrazolo[3,4-d]pyrimidines: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl Pyrazolo[3,4-d]pyrimidines in Modern Drug Discovery

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1][2][3] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to effectively interact with a wide range of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP) in the kinase active site.[4][5] The introduction of an N-aryl substituent significantly influences the pharmacological profile of these compounds, enhancing their potency, selectivity, and pharmacokinetic properties. Consequently, N-aryl pyrazolo[3,4-d]pyrimidines have emerged as a cornerstone in the development of targeted therapies for various diseases, including cancer, inflammation, and central nervous system disorders.[1][5]

Numerous clinically successful drugs and late-stage clinical candidates feature the pyrazolo[3,4-d]pyrimidine core, underscoring its therapeutic relevance.[4] This guide provides a comprehensive overview of the prevalent synthetic strategies for constructing N-aryl pyrazolo[3,4-d]pyrimidines, with a focus on explaining the underlying chemical principles and offering detailed, field-proven protocols.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the N-aryl pyrazolo[3,4-d]pyrimidine scaffold can be broadly categorized into two main approaches:

  • Linear Synthesis: Stepwise construction of the pyrazole ring followed by annulation of the pyrimidine ring.

  • Convergent Synthesis: Pre-functionalization of pyrazole and aryl precursors followed by a cross-coupling reaction.

This guide will focus on the most robust and versatile methods, providing a detailed protocol for a common and effective synthetic route.

Key Synthetic Transformations

The synthesis of N-aryl pyrazolo[3,4-d]pyrimidines often involves a sequence of classical and modern organic reactions. A frequently employed strategy begins with the synthesis of a substituted pyrazole, which then undergoes cyclization to form the pyrimidine ring. Subsequent functionalization, often through palladium-catalyzed cross-coupling reactions, allows for the introduction of the desired N-aryl group.

A representative synthetic pathway is the construction of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by chlorination and subsequent nucleophilic aromatic substitution or cross-coupling to introduce the N-aryl moiety.

Visualizing the Synthesis: A Generalized Workflow

The following diagram illustrates a common synthetic workflow for accessing N-aryl pyrazolo[3,4-d]pyrimidines, starting from a 5-aminopyrazole-4-carboxylate intermediate.

G A 5-Aminopyrazole-4-carboxylate B Pyrazolo[3,4-d]pyrimidin-4-one A->B Cyclization (e.g., Formamide) C 4-Chloro-pyrazolo[3,4-d]pyrimidine B->C Chlorination (e.g., POCl3) D N-Aryl Pyrazolo[3,4-d]pyrimidine C->D N-Arylation (e.g., Buchwald-Hartwig or Suzuki Coupling)

References

The Strategic Utility of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as crucial regulators of cellular signaling, have emerged as high-value targets in contemporary drug discovery, particularly in oncology.[1][2] Dysregulation of kinase activity is a hallmark of numerous cancers, driving aggressive research into small molecule inhibitors that can modulate their function. Within the medicinal chemist's arsenal, the pyrazole scaffold has achieved the status of a "privileged structure."[3] Its remarkable synthetic accessibility, favorable drug-like properties, and its capacity to act as a versatile bioisosteric replacement for other heterocycles make it a recurring motif in successful kinase inhibitors.[4]

A testament to its significance is the presence of the pyrazole ring in several FDA-approved kinase inhibitors, including the blockbuster drugs Ruxolitinib (a JAK1/JAK2 inhibitor) and Crizotinib (an ALK and ROS1 inhibitor).[1][4] The pyrazole core adeptly positions substituents to engage in critical hydrogen bonding interactions within the ATP-binding pocket of kinases, most notably with the hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain.[3] The nitrogen atoms of the pyrazole can serve as both hydrogen bond donors and acceptors, providing a molecular anchor from which to build potency and selectivity.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a highly functionalized pyrazole building block, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate , in the synthesis of potent kinase inhibitors. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and illustrate the synthetic pathways to key intermediates and final target molecules.

Core Intermediate: this compound

The subject of this guide, this compound (CAS No: 220131-57-7), is a pre-functionalized starting material that offers several advantages for the synthesis of complex heterocyclic systems.

PropertyValue
Molecular Formula C₆H₆N₄O₂
Molecular Weight 166.14 g/mol
Appearance Off-white to pale yellow powder
Key Functional Groups 5-amino, 4-cyano, 1-methoxycarbonyl

The strategic placement of the amino and cyano groups at the 5- and 4-positions, respectively, makes this molecule an ideal precursor for the construction of the pyrazolo[3,4-d]pyrimidine core, a common scaffold in many kinase inhibitors. The methoxycarbonyl group at the N1 position of the pyrazole ring serves as a protecting group that can be removed under specific conditions to allow for further derivatization.

Synthetic Strategy: From Pyrazole to a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

The general synthetic strategy involves a three-step sequence starting from this compound to arrive at a versatile 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate. This intermediate is then poised for coupling with various aryl or heteroaryl fragments to generate a library of potential kinase inhibitors.

G A Methyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate B 5-Amino-1H-pyrazole- 4-carbonitrile A->B Deprotection (Thermal or Basic Hydrolysis) C 1H-Pyrazolo[3,4-d]pyrimidin- 4(5H)-one B->C Cyclocondensation (e.g., Formamide, reflux) D 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine C->D Chlorination (e.g., POCl₃, reflux) E Kinase Inhibitor Analogs D->E Nucleophilic Aromatic Substitution (e.g., Suzuki or Buchwald-Hartwig Coupling)

Caption: General synthetic workflow from the starting pyrazole to kinase inhibitor analogs.

Part 1: Deprotection of the N-Methoxycarbonyl Group

The initial and critical step is the removal of the N-methoxycarbonyl protecting group. This unmasks the N1 position of the pyrazole, which is essential for the subsequent cyclization reaction. While various methods exist for the deprotection of N-Boc protected pyrazoles, which are analogous to the N-methoxycarbonyl group, thermal deprotection is a straightforward approach.[5]

Protocol 1: Thermal Deprotection of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Solvent Addition: Add a high-boiling point solvent such as diphenyl ether or Dowtherm A. The concentration should be approximately 0.1-0.2 M.

  • Heating: Heat the reaction mixture to reflux (approximately 250-260 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This typically takes 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a non-polar solvent like hexanes to precipitate the product.

    • Collect the solid product by filtration.

    • Wash the solid with hexanes to remove the high-boiling solvent.

    • Dry the product, 5-amino-1H-pyrazole-4-carbonitrile, under vacuum.

Causality: The high temperature provides the necessary energy to induce the cleavage of the N-CO₂Me bond, releasing carbon dioxide and methanol as byproducts. The use of a high-boiling, inert solvent is crucial to reach the required temperature while preventing unwanted side reactions.

Part 2: Cyclocondensation to Form the Pyrazolo[3,4-d]pyrimidine Core

With the deprotected 5-amino-1H-pyrazole-4-carbonitrile in hand, the next step is the construction of the fused pyrimidine ring. A common and efficient method is through cyclocondensation with formamide.[6]

Protocol 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and an excess of formamide (typically 10-20 equivalents).

  • Heating: Heat the mixture to reflux (approximately 190-210 °C) with stirring.

  • Monitoring: The reaction is monitored by TLC or HPLC. The reaction is typically complete within 6-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Add water to the flask to further precipitate the product and to dissolve the excess formamide.

    • Collect the solid by filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

    • Dry the product, 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, in a vacuum oven.

Causality: At high temperatures, formamide serves as a source of a one-carbon unit (a formyl group equivalent) that reacts with the amino group and the cyano group of the pyrazole to form the pyrimidine ring. The initial N-formylation is followed by an intramolecular cyclization and tautomerization to yield the stable pyrimidinone product.

Part 3: Chlorination to the Key Intermediate

The pyrazolo[3,4-d]pyrimidin-4-one is then converted to the more reactive 4-chloro derivative. This is a crucial step as the chloro group can be readily displaced by nucleophiles in subsequent coupling reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[6]

Protocol 3: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents) to the flask. A catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to accelerate the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • Carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The product will precipitate out of the aqueous solution.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Causality: The hydroxyl group of the pyrimidinone is converted into a good leaving group by reaction with POCl₃. A subsequent nucleophilic attack by the chloride ion displaces the phosphate ester intermediate, yielding the desired 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Part 4: Synthesis of a Representative Kinase Inhibitor - A Ruxolitinib Analog

The 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a versatile intermediate for the synthesis of a wide range of kinase inhibitors. As a representative example, we will outline the final coupling step to generate a core structure analogous to the JAK inhibitor, Ruxolitinib. This typically involves a nucleophilic aromatic substitution reaction.

G A 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine C Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor A->C Nucleophilic Aromatic Substitution (e.g., DIPEA, NMP, heat) B Desired Amine Fragment (e.g., 3-cyclopentylpropanenitrile derivative) B->C

Caption: Final coupling step to a kinase inhibitor analog.

Protocol 4: Synthesis of a Ruxolitinib Analog Core

  • Reaction Setup: In a microwave vial or a sealed tube, combine 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired amine coupling partner (e.g., a substituted amine, 1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 100-150 °C. Microwave irradiation can significantly shorten the reaction time.

  • Monitoring: Monitor the reaction by LC-MS until completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor analog.

Causality: The electron-withdrawing pyrimidine ring activates the 4-position towards nucleophilic aromatic substitution. The amine coupling partner displaces the chloride ion, forming the final C-N bond and completing the synthesis of the target molecule.

Conclusion: A Versatile Building Block for Kinase Inhibitor Discovery

This compound is a strategically designed and highly valuable starting material for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The synthetic route outlined in this application note, involving deprotection, cyclocondensation, chlorination, and final coupling, provides a robust and adaptable platform for the generation of diverse libraries of potential drug candidates. By understanding the rationale behind each experimental step, researchers can effectively utilize this building block to accelerate their drug discovery efforts in the ever-important field of kinase inhibition.

References

Application Note: High-Purity Recovery of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, a key heterocyclic building block in pharmaceutical synthesis. The guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the successful recrystallization of this specific pyrazole derivative. We detail an optimized single-solvent recrystallization method, including solvent selection rationale, step-by-step execution, and methods for purity validation. The protocol is designed to be a self-validating system, ensuring researchers can achieve high purity and recovery rates consistently.

Introduction: The Critical Role of Purity for Heterocyclic Intermediates

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazole derivatives form the core structure of numerous approved drugs. The purity of such intermediates is paramount; trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised biological activity in the final active pharmaceutical ingredient (API).

Recrystallization remains a cornerstone technique for the purification of solid organic compounds due to its efficiency, scalability, and cost-effectiveness.[1][2] The method leverages differences in solubility between the target compound and its impurities in a chosen solvent system.[3] This document provides a detailed methodology specifically tailored for the purification of this compound, ensuring a final product that meets the stringent purity requirements of drug discovery and development pipelines.

The Principle of Recrystallization: A Thermodynamic Approach

Recrystallization is fundamentally a process of separating a compound from its impurities based on solubility differentials. The core principle is that the solubility of most solid compounds increases significantly with temperature.[3][4] The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Crystal Formation: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, forcing it out of the solution to form a crystalline lattice.

  • Exclusion of Impurities: Ideally, impurities remain dissolved in the cold solvent (the "mother liquor") because they are not present in high enough concentration to saturate the solution.[5]

  • Isolation: Separating the pure crystals from the mother liquor via filtration.

The success of this technique is critically dependent on the selection of an appropriate solvent.

Solvent Selection: Tailoring the Medium to the Molecule

The ideal recrystallization solvent for this compound must meet several criteria:

  • High Solubility at Elevated Temperature: The compound should be readily soluble in the boiling solvent.

  • Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[4][6]

  • Favorable Impurity Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.

  • Chemical Inertness: The solvent must not react with the compound.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[7]

Given the structure of this compound, which contains polar functional groups (amino, cyano, ester), polar solvents are logical candidates. A recent study on the synthesis of similar 5-amino-1H-pyrazole-5-carbonitrile derivatives successfully utilized ethanol for recrystallization, indicating its suitability for this class of compounds.[8][9]

Recommended Solvent: Based on literature precedent and the polarity of the target molecule, Ethanol is the recommended solvent for this protocol.

Detailed Experimental Protocol

This protocol is designed for the purification of crude this compound.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Step-by-Step Recrystallization Workflow

The entire workflow is a sequential process designed to maximize purity and yield.

Recrystallization_Workflow A Step 1: Dissolution Add crude solid to Erlenmeyer flask. Add minimal hot ethanol and stir until dissolved. B Step 2: Hot Filtration (Optional) Filter hot solution only if insoluble impurities are present. A->B If impurities visible C Step 3: Slow Cooling Allow the solution to cool undisturbed to room temperature. Induce crystallization if necessary. A->C If solution is clear B->C D Step 4: Maximize Yield Place the flask in an ice bath for at least 30 minutes. C->D E Step 5: Isolate Crystals Collect crystals via vacuum filtration using a Büchner funnel. D->E F Step 6: Wash Wash crystals with a small amount of ice-cold ethanol. E->F G Step 7: Dry Dry the purified crystals under vacuum. F->G H Final Product Pure this compound G->H

References

Application Notes and Protocols: High-Purity Isolation of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed methodology for the purification of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust flash column chromatography method for achieving high purity of the target compound. This document elucidates the causal relationships behind experimental choices, ensuring a reproducible and scalable purification strategy.

Introduction: The Significance of Purifying this compound

This compound is a polysubstituted pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole core is a prevalent scaffold in a multitude of biologically active compounds. The specific arrangement of amino, cyano, and methyl carboxylate functional groups on this particular pyrazole ring makes it a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.

Given its role as a critical precursor, the purity of this compound is paramount. Impurities, such as unreacted starting materials, byproducts, or isomers, can lead to ambiguous biological data, hinder downstream reaction efficiency, and complicate the synthesis of the final target molecules. Therefore, a reliable and efficient purification method is essential. This application note details a validated column chromatography protocol to consistently yield the compound in high purity.

Foundational Principles: Strategy for Chromatographic Separation

The purification strategy is predicated on the principles of normal-phase adsorption chromatography. In this technique, the separation of components in a mixture is based on their differential adsorption to a polar stationary phase and their varying solubility in a non-polar to moderately polar mobile phase.

Stationary Phase Selection: Silica gel (SiO₂) is the chosen stationary phase due to its high polarity, which allows for effective interaction with polar functional groups. Its porous structure provides a large surface area for adsorption, facilitating the separation of compounds with even minor differences in polarity.

Mobile Phase Selection: A gradient elution using a mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) is employed. This approach allows for the efficient elution of compounds with a range of polarities. The initial low polarity of the mobile phase ensures that more polar compounds, including our target molecule, are retained on the column, while non-polar impurities are washed away. A gradual increase in the mobile phase polarity then allows for the selective desorption and elution of the retained compounds based on their affinity for the stationary phase.

The structural features of this compound, including the amino (-NH₂), cyano (-CN), and methyl carboxylate (-COOCH₃) groups, impart a moderate to high polarity to the molecule. This polarity dictates its strong interaction with the silica gel and necessitates a relatively polar mobile phase for elution. Based on purification protocols for structurally similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a hexane/ethyl acetate solvent system is a logical and effective choice.[1]

Physicochemical Properties of the Target Compound

While extensive experimental data for the target compound is not widely available, its structural properties can be inferred from related molecules.

PropertyEstimated Value/CharacteristicRationale
CAS Number 220131-57-7[2]As listed in chemical supplier databases.
Molecular Formula C₆H₆N₄O₂[2]Based on the chemical structure.
Molecular Weight 166.14 g/mol [2]Calculated from the molecular formula.
Appearance Expected to be a solid at room temperature.Similar pyrazole derivatives are solids.[1][3]
Solubility Soluble in moderately polar to polar organic solvents (e.g., ethyl acetate, dichloromethane, acetone, methanol). Sparingly soluble in non-polar solvents (e.g., hexane).The presence of polar functional groups suggests this solubility profile.
Polarity Moderately polar.The amino, cyano, and ester groups contribute to the overall polarity.

Detailed Protocol for Purification

This protocol is designed for the purification of a crude reaction mixture containing this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with F₂₅₄ indicator)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Rotary evaporator

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, etc.)

Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography TLC_analysis TLC Analysis of Crude Sample_prep Prepare Sample for Loading TLC_analysis->Sample_prep Slurry_prep Prepare Silica Gel Slurry Column_packing Pack Chromatography Column Slurry_prep->Column_packing Loading Load Sample onto Column Column_packing->Loading Sample_prep->Loading Elution Elute with Hexane/EtOAc Gradient Loading->Elution Fraction_collection Collect Fractions Elution->Fraction_collection TLC_fractions TLC Analysis of Fractions Fraction_collection->TLC_fractions Pooling Pool Pure Fractions TLC_fractions->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_product Obtain Pure Product Evaporation->Final_product

References

Application Notes and Protocols: Utilizing Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its remarkable versatility stems from its unique electronic properties and the ability to be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[2][3] The compound at the center of this guide, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, is a highly functionalized building block poised for the generation of diverse molecular libraries, particularly through the efficiencies of solid-phase organic synthesis (SPOS).

Solid-phase synthesis offers significant advantages for the rapid generation of compound libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. This document provides a comprehensive guide to the strategic use of this compound in SPOS, from immobilization on a solid support to on-resin diversification and final cleavage.

Strategic Considerations for Solid-Phase Synthesis

The successful solid-phase synthesis of a chemical library hinges on a well-defined strategy. For this compound, the key decision lies in the point of attachment to the solid support. The molecule offers three primary functional groups for potential linkage: the 5-amino group, the 4-cyano group (after reduction or transformation), and the 1-carboxylate group.

This guide will focus on a strategy that immobilizes the pyrazole via the 1-carboxylate group. This approach is advantageous as it leaves the 5-amino and 4-cyano groups available for a wide range of diversification reactions.

G cluster_0 Solid-Phase Synthesis Workflow Start This compound Immobilization Immobilization on Wang Resin Start->Immobilization Attachment via carboxylate Diversification_1 On-Resin Diversification at N-5 Immobilization->Diversification_1 Free amino group Diversification_2 On-Resin Diversification at C-4 Diversification_1->Diversification_2 Modified scaffold Cleavage Cleavage from Resin Diversification_2->Cleavage Final on-resin product Product Purified Pyrazole Derivatives Cleavage->Product TFA treatment

Caption: General workflow for the solid-phase synthesis of pyrazole derivatives.

Part 1: Immobilization on Solid Support

The choice of resin and linker is critical for a successful solid-phase synthesis campaign. For the immobilization of a carboxylic acid, Wang resin is a widely used and versatile solid support.[4] The ester linkage formed is stable to a variety of reaction conditions but can be readily cleaved with trifluoroacetic acid (TFA).

Protocol 1: Immobilization of this compound on Wang Resin

Objective: To covalently attach the pyrazole building block to Wang resin via an ester linkage.

Materials:

  • This compound

  • Wang Resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3.0 mmol) in anhydrous DMF (5 mL). Add DIC (3.0 mmol) and DMAP (0.1 mmol). Stir the solution at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated carboxylic acid solution. Add an additional 5 mL of anhydrous DMF to ensure complete submersion of the resin.

  • Reaction: Shake the reaction mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional but Recommended): The loading of the pyrazole on the resin can be determined by cleaving a small, accurately weighed amount of the dried resin with TFA and analyzing the cleavage solution by UV-Vis spectroscopy or HPLC against a standard curve of the starting material.

Part 2: On-Resin Diversification

With the pyrazole scaffold securely attached to the solid support, the free 5-amino and 4-cyano groups are available for a multitude of chemical transformations. This allows for the creation of a library of diverse pyrazole derivatives.

Protocol 2.1: N-Acylation of the 5-Amino Group

Objective: To introduce diversity at the 5-position of the pyrazole ring through acylation of the amino group.

Materials:

  • Pyrazole-loaded Wang resin (from Protocol 1)

  • A library of carboxylic acids (R-COOH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the pyrazole-loaded resin (100 mg, ~0.1 mmol) in anhydrous DMF (2 mL) for 30 minutes.

  • Coupling Solution Preparation: In a separate vial, dissolve the desired carboxylic acid (0.5 mmol), DIC (0.5 mmol), and HOBt (0.5 mmol) in anhydrous DMF (1 mL).

  • Coupling Reaction: Drain the DMF from the swollen resin and add the coupling solution. Shake the mixture at room temperature for 4-6 hours.

  • Monitoring the Reaction: The completion of the reaction can be monitored using the Kaiser test (ninhydrin test). A negative Kaiser test (the beads remain colorless) indicates the absence of a free primary amine and the completion of the acylation.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2.2: Transformation of the 4-Cyano Group

The cyano group at the 4-position offers another point of diversification. For example, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid.

Note: The specific conditions for these transformations on a solid support may require optimization.

Part 3: Cleavage and Product Isolation

The final step in the solid-phase synthesis is the cleavage of the desired molecule from the resin. For Wang resin, this is typically achieved under acidic conditions using trifluoroacetic acid (TFA).

Protocol 3: Cleavage from Wang Resin

Objective: To release the synthesized pyrazole derivative from the solid support.

Materials:

  • Diversified pyrazole-loaded Wang resin (from Part 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried, diversified resin (100 mg) in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin and shake at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (10-fold excess) with vigorous stirring. The product should precipitate out of solution.

  • Isolation: Collect the precipitated product by filtration or centrifugation. Wash the solid with cold diethyl ether.

  • Drying: Dry the product under vacuum.

Analytical Characterization

The purity and identity of the final products should be confirmed by standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the cleaved product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the final product.

On-Resin Monitoring:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to monitor the progress of reactions on the solid support by observing the appearance or disappearance of characteristic vibrational bands (e.g., the disappearance of the N-H stretch of the primary amine upon acylation).[5]

  • Kaiser Test: A qualitative colorimetric test to detect the presence of free primary amines on the resin.

Data Presentation

Step Reaction Key Reagents Monitoring Method Expected Outcome
1ImmobilizationDIC, DMAPLoading determinationPyrazole covalently attached to Wang resin
2N-AcylationR-COOH, DIC, HOBtKaiser TestAcylated pyrazole on resin
3CleavageTFA, TISHPLC, LC-MSPurified pyrazole derivative in solution

Conclusion

This compound is a versatile building block for the solid-phase synthesis of diverse pyrazole-based compound libraries. The protocols outlined in this application note provide a robust framework for the immobilization, on-resin diversification, and cleavage of this scaffold. By leveraging the power of solid-phase synthesis, researchers can efficiently explore the chemical space around the pyrazole core, accelerating the discovery of novel therapeutic agents.

References

Application Note & Protocol: A Scalable and Regioselective Synthesis of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the large-scale synthesis of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, a key heterocyclic building block. Pyrazole derivatives are foundational in medicinal chemistry and agrochemical development, with applications ranging from anti-inflammatory to anti-cancer and antiviral agents.[1][2][3] This guide details a robust and highly regioselective synthetic route, explains the underlying chemical principles for process optimization, and presents a step-by-step protocol suitable for scaling up production. The methodology is designed to be self-validating, incorporating in-process controls and detailed analytical characterization to ensure product quality and consistency.

Introduction and Significance

The 5-aminopyrazole scaffold is a privileged structure in modern chemistry, valued for its versatile biological activities and its utility as a synthon for more complex heterocyclic systems.[4] The target molecule, this compound, incorporates three key functional groups—an amine, a nitrile, and a methyl carboxylate—making it an exceptionally valuable intermediate for constructing diverse chemical libraries for drug discovery and crop protection.[5]

The synthetic strategy outlined herein is based on the classical and highly efficient cyclocondensation reaction between a hydrazine derivative and an activated malononitrile species.[4][6][7] This approach is favored for its operational simplicity, high atom economy, and excellent control over regioselectivity, which is a critical consideration in pyrazole synthesis.

Synthetic Pathway: Mechanism and Rationale

The synthesis proceeds via the reaction of Methyl hydrazinecarboxylate with (Ethoxymethylene)malononitrile . This pathway is designed for high regioselectivity and yield.

Reaction Scheme

R1 Methyl Hydrazinecarboxylate Int Int R1->Int Nucleophilic Attack R2 (Ethoxymethylene)malononitrile R2->Int plus1 + P This compound ByP + Ethanol Int->P Intramolecular Cyclization & Elimination

Caption: Overall synthetic scheme for the target compound.

Mechanistic Deep Dive

The formation of the 1,5-disubstituted pyrazole is governed by a well-established reaction mechanism, ensuring high regioselectivity.

  • Michael-Type Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of methyl hydrazinecarboxylate onto the electron-deficient β-carbon of (ethoxymethylene)malononitrile. This is a classic Michael-type addition.

  • Intramolecular Cyclization: The resulting acyclic intermediate undergoes a rapid intramolecular cyclization. The nitrogen atom that was originally part of the hydrazine's N-H bond attacks one of the nitrile groups, but more favorably, the cyclization proceeds via attack of the internal nitrogen onto the carbon bearing the ethoxy group.

  • Elimination (Aromatization): The cyclic intermediate then eliminates a molecule of ethanol. This elimination step is the driving force for the reaction, leading to the formation of the stable, aromatic pyrazole ring.

This specific sequence ensures the formation of the desired 5-amino regioisomer as the exclusive product, avoiding the formation of the 3-amino isomer.[5]

G start Reactants step1 Michael Addition: Hydrazine attacks malononitrile derivative start->step1 step2 Intramolecular Cyclization step1->step2 step3 Elimination of Ethanol step2->step3 end Final Product: Aromatic Pyrazole step3->end

Caption: Key mechanistic steps in the pyrazole synthesis.

Large-Scale Synthesis Protocol

This protocol is designed for a target scale of ~1 mole. Appropriate adjustments to equipment and cooling/heating capacity are necessary for further scale-up.

Reagents and Materials
ReagentCAS No.Mol. Wt. ( g/mol )MolesMass (g)Volume (mL)Density (g/mL)Notes
(Ethoxymethylene)malononitrile922-65-6122.121.00122.1~111~1.10Purity ≥98%
Methyl hydrazinecarboxylate6294-89-990.081.0594.6--Purity ≥97%, 1.05 eq.
Ethanol (Absolute)64-17-546.07--1.5 L0.789Solvent
Toluene108-88-392.14--1.0 L0.867Alternative Solvent[8]

Equipment:

  • 5 L three-neck round-bottom flask or jacketed glass reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • Reflux condenser with an inert gas inlet (Nitrogen or Argon)

  • Temperature probe

  • Heating mantle or oil bath with temperature controller

  • Addition funnel (500 mL)

  • Large Büchner funnel and vacuum flask for filtration

  • Vacuum oven for drying

Safety Precautions
  • Hazard Overview: Malononitrile derivatives are toxic if swallowed or inhaled. Hydrazine derivatives can be corrosive and are potential sensitizers. Toluene is flammable and has associated health risks.[9]

  • Personal Protective Equipment (PPE): Conduct all operations in a well-ventilated fume hood. Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile or neoprene).

  • Engineering Controls: Ensure efficient local exhaust ventilation. Have an emergency eyewash station and safety shower readily accessible.

Step-by-Step Procedure
  • Reactor Setup: Assemble the reactor system. Ensure all glassware is dry. Equip the flask with the mechanical stirrer, reflux condenser (with N₂ inlet), and temperature probe.

  • Charge Reactants: To the reactor, add (Ethoxymethylene)malononitrile (122.1 g, 1.00 mol) and ethanol (1.5 L). Begin stirring to form a clear solution.

  • Hydrazine Addition: In a separate beaker, dissolve Methyl hydrazinecarboxylate (94.6 g, 1.05 mol) in 250 mL of ethanol. Gentle warming may be required for full dissolution. Transfer this solution to the addition funnel.

  • Controlled Addition: Add the methyl hydrazinecarboxylate solution dropwise to the stirred reactor solution over approximately 60-90 minutes. A mild exotherm may be observed; maintain the internal temperature below 40 °C using a cooling bath if necessary.

  • Reaction at Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C for ethanol). Maintain a gentle reflux for 3-5 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Hexane/Ethyl Acetate).

  • Product Isolation: Once the reaction is complete (disappearance of the limiting reagent), turn off the heating and allow the mixture to cool slowly to room temperature. Further cool the mixture in an ice bath to 0-5 °C for at least 1 hour to maximize precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold ethanol (2 x 150 mL) to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Purification (If Necessary)

The product obtained from this procedure is often of high purity. If further purification is required, recrystallization from ethanol is effective.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described above.

Experimental Workflow and Data

A Setup Reactor (Inert Atmosphere) B Charge (Ethoxymethylene)malononitrile & Solvent A->B C Controlled Addition of Methyl Hydrazinecarboxylate B->C D Heat to Reflux (3-5 hours) C->D E Monitor by TLC D->E In-process control F Cool to 0-5 °C D->F E->D G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Vacuum Dry Product H->I J Characterization (NMR, IR, MS) I->J

Caption: High-level experimental workflow for the synthesis.

Expected Results
  • Product: this compound

  • Appearance: Off-white to light yellow crystalline solid.

  • Yield: 80-90% (based on similar syntheses).[5]

  • Molecular Formula: C₆H₆N₄O₂

  • Molecular Weight: 166.14 g/mol [10]

Analytical Characterization
  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~7.9 (s, 1H, pyrazole-H), ~7.1 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) ~160 (C=O), ~153 (C-NH₂), ~145 (pyrazole-CH), ~115 (CN), ~75 (C-CN), ~52 (-OCH₃).

  • FT-IR (KBr, cm⁻¹): ~3450, 3320 (N-H stretch), ~2210 (C≡N stretch), ~1710 (C=O stretch), ~1640 (N-H bend).

  • Mass Spectrometry (ESI+): m/z = 167.1 [M+H]⁺.

Note: Exact spectral shifts may vary depending on the solvent and instrument used. The provided values are estimates based on analogous structures.[11]

Conclusion

The protocol described provides a reliable, scalable, and highly regioselective method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers and production chemists can confidently produce this valuable chemical intermediate in high yield and purity, facilitating further research and development in the pharmaceutical and agrochemical sectors.

References

derivatization of the amino group of "methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols:

Versatile Derivatization Strategies for the 5-Amino Group of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of key chemical derivatization strategies for the exocyclic 5-amino group of this compound. This pyrazole derivative is a highly valuable and versatile building block in medicinal chemistry, primarily due to its strategic placement of reactive functional groups.[1] The nucleophilic amino group, in concert with the adjacent cyano group and the pyrazole ring system, enables a multitude of transformations. We present detailed, field-proven protocols for N-acylation and cyclocondensation reactions, which are fundamental pathways to novel compound libraries. The causality behind experimental choices, self-validating protocols including purification and characterization, and authoritative references are provided to empower researchers in the synthesis of complex heterocyclic systems.

Introduction: The Strategic Importance of 5-Aminopyrazoles

The pyrazole scaffold is a cornerstone in modern drug discovery, renowned for its presence in a wide array of biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[2][3] Among pyrazole derivatives, 5-aminopyrazoles are particularly prized as synthetic intermediates.[4][5] They function as versatile binucleophiles, enabling the construction of fused heterocyclic systems of significant pharmacological interest, such as pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines.[5][6][7]

The subject of this guide, This compound , offers a unique combination of reactive sites:

  • The 5-Amino Group: A potent nucleophile, serving as the primary site for derivatization.

  • The 4-Cyano Group: An electrophilic center that can participate in cyclization reactions or be further transformed.

  • The Pyrazole Ring Nitrogens: Provide additional nucleophilic and basic sites, influencing reactivity and enabling fused ring formation.

  • The N1-Carboxylate Group: An electron-withdrawing group that modulates the reactivity of the pyrazole ring system.

This document details robust protocols for transforming the 5-amino group, providing a gateway to diverse molecular architectures.

Key Derivatization Methodologies

The reactivity of the 5-amino group can be harnessed through several classic and modern synthetic methods. We will focus on two of the most powerful and widely applicable strategies: N-Acylation and Cyclocondensation.

N-Acylation: Modulating Properties via Amide Formation

N-acylation is a fundamental method to derivatize the primary amino group, converting it into a more stable amide. This transformation can be used to install various functional groups, protect the amine, or create intermediates for further reactions. Acylation with chloroacetyl chloride, for instance, produces a reactive handle for subsequent nucleophilic substitutions.[8][9]

G cluster_reactants Reactants cluster_products Products Start Methyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate Product N-Acylated Pyrazole Derivative Start->Product Base (e.g., Pyridine, Et₃N) Solvent (e.g., DCM, Toluene) Reagent Acylating Agent (e.g., R-COCl, (RCO)₂O) Reagent->Product Byproduct Byproduct (e.g., HCl, R-COOH)

Caption: General workflow for the N-acylation of the starting pyrazole.

Protocol 2.1.1: Chloroacetylation with Chloroacetyl Chloride

This protocol yields an N-acylated pyrazole equipped with a reactive alkyl chloride, which is a versatile intermediate for further functionalization, such as S-alkylation.[9]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration).

  • Add triethylamine (1.2 eq) to the solution. Scientist's Note: Triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction forward.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 5-7 hours, monitoring by TLC (e.g., 50% Ethyl Acetate/Hexanes).[9]

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield 2-chloro-N-(4-cyano-1-(methoxycarbonyl)-1H-pyrazol-5-yl)acetamide.

Cyclocondensation: Building Fused Pyrazolo[3,4-d]pyrimidine Systems

Cyclocondensation is arguably the most valuable transformation of 5-aminopyrazoles, providing access to fused heterocyclic systems with significant biological activity.[7] A highly efficient one-pot, three-component method utilizes an orthoformate and a primary amine to construct the pyrimidine ring onto the pyrazole core.[10]

G Start Methyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate Intermediate Formimidate Intermediate Start->Intermediate Step 1: Condensation Orthoformate Trimethyl Orthoformate Orthoformate->Intermediate Amine Primary Amine (R-NH₂) Product Pyrazolo[3,4-d]pyrimidin-4-one Derivative Amine->Product Intermediate->Product Step 2: Cyclization + R-NH₂

Caption: Reaction pathway for the three-component synthesis of pyrazolopyrimidines.

Protocol 2.2.1: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol leverages microwave irradiation to accelerate the reaction, offering significant advantages in terms of reaction time and efficiency.[10]

Materials:

  • This compound

  • Trimethyl orthoformate

  • A primary amine (e.g., aniline, benzylamine)

  • Acetic acid (glacial)

  • Microwave vial (appropriate size)

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), trimethyl orthoformate (3.0 eq), and the primary amine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). Scientist's Note: The acid catalyzes the formation of the initial formimidate intermediate from the aminopyrazole and orthoformate, which is the rate-limiting step.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 20-40 minutes). The optimal conditions may need to be determined empirically.

  • After the reaction is complete, cool the vial to room temperature.

  • A precipitate of the product often forms upon cooling. If so, collect the solid by filtration, wash with a cold solvent like ethanol or diethyl ether, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Experimental Workflow & Structural Characterization

A robust experimental workflow is critical for success. This involves careful reaction setup, diligent monitoring, and thorough purification, followed by unambiguous structural confirmation of the synthesized derivatives.

G A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction Monitoring (TLC, LC-MS) A->B Heating / Stirring C Work-up (Quenching, Extraction) B->C Reaction Complete D Purification (Chromatography, Recrystallization) C->D E Characterization D->E F 1H & 13C NMR E->F G Mass Spectrometry E->G H IR Spectroscopy E->H

Caption: Standard experimental workflow from reaction to characterization.

Structural Characterization Data

The structures of the synthesized pyrazole derivatives must be confirmed using standard analytical techniques.[11][12] Below is a summary of expected spectroscopic data.

Analysis Type Starting Material (Expected Features) N-Acylated Product (Expected Changes) Pyrazolo[3,4-d]pyrimidine (Expected Features)
IR (cm⁻¹) ~3400-3200 (N-H str), 2230 (C≡N str), ~1740 (Ester C=O str)[2][13]~3300 (Amide N-H str), 2230 (C≡N str), ~1740 (Ester C=O), ~1680 (Amide C=O)~3300 (N-H str), ~1670 (Amide C=O), Absence of C≡N stretch
¹H NMR (δ ppm) ~5.0-6.0 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃), ~8.0 (s, 1H, C3-H)~9.0-10.0 (br s, 1H, NH), ~4.3 (s, 2H, CH₂Cl), ~3.9 (s, 3H, OCH₃)Characteristic aromatic and pyrimidine ring protons, new N-H signals
¹³C NMR (δ ppm) ~115 (C≡N), ~160 (C=O), ~150 (C-NH₂), ~75 (C-CN)[13][14]New amide carbonyl ~165, new CH₂Cl signal ~45New quaternary carbons in the pyrimidine ring, disappearance of C≡N signal
Mass Spec (ESI+) Calculated [M+H]⁺Calculated [M+H]⁺ for the acylated productCalculated [M+H]⁺ for the fused-ring product

Summary and Outlook

This compound is a powerful synthon for accessing diverse and complex nitrogen-containing heterocycles. The protocols detailed herein for N-acylation and cyclocondensation represent reliable and efficient methods for its derivatization. These pathways are foundational for creating libraries of novel compounds for screening in drug discovery and agrochemical research.[1][4] Further exploration could involve other transformations of the amino group, such as diazotization to form stable pyrazolo-triazines or reductive amination to install N-alkyl groups, further expanding the synthetic utility of this exceptional building block.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-Amino-4-Cyano-1H-Pyrazole-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-Amino-4-Cyano-1H-pyrazole-1-carboxylate (CAS No: 220131-57-7).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

I. Synthetic Overview & Mechanism

The synthesis of 5-aminopyrazole derivatives is a cornerstone reaction in heterocyclic chemistry, valued for producing scaffolds with significant biological and pharmacological activity.[2][3][4][5] The target molecule, this compound, is typically synthesized via a condensation and subsequent cyclization reaction between a hydrazine derivative and a malononitrile precursor.

The most direct and high-yielding route involves the reaction of methyl hydrazinocarboxylate with (ethoxymethylene)malononitrile .

Reaction Scheme: (Image of the chemical reaction scheme)

The mechanism proceeds in two key stages:

  • Michael Addition: The terminal, more nucleophilic nitrogen of methyl hydrazinocarboxylate attacks the electron-deficient β-carbon of the (ethoxymethylene)malononitrile. This results in the displacement of the ethoxy group and forms an acyclic intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Reaction): The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on one of the nitrile (cyano) groups. This ring-closing step is typically irreversible and results in the formation of the stable, aromatic 5-aminopyrazole ring.[6]

This pathway is highly regioselective, reliably yielding the 5-amino isomer without significant formation of the 3-amino regioisomer.[7]

G start Starting Materials (Methyl Hydrazinocarboxylate & (Ethoxymethylene)malononitrile) step1 Step 1: Michael Addition (Nucleophilic Attack) start->step1 Solvent (e.g., Ethanol) Room Temp to Reflux intermediate Acyclic Hydrazone Intermediate step1->intermediate Displacement of Ethoxy Group step2 Step 2: Intramolecular Cyclization (Attack on Cyano Group) intermediate->step2 Base or Heat Promoted product Final Product (Methyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate) step2->product Formation of Aromatic Pyrazole Ring purification Purification (Recrystallization or Column Chromatography) product->purification

Caption: General workflow for the synthesis of the target pyrazole.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

FAQ 1: Why is my reaction yield consistently low?

Low yield is a frequent challenge that can stem from several factors.[8] A systematic approach is key to identifying the root cause.

  • Q: Could my starting materials be the problem?

    • A: Absolutely. The purity of both methyl hydrazinocarboxylate and (ethoxymethylene)malononitrile is critical.

      • Methyl Hydrazinocarboxylate: This reagent can degrade over time. Use a freshly opened bottle or purify it before use. Impurities can inhibit the reaction or lead to unwanted side products.

      • (Ethoxymethylene)malononitrile: This reagent is sensitive to moisture. Ensure it is handled under anhydrous conditions. Hydrolysis will prevent it from participating in the initial Michael addition.

  • Q: Are my reaction conditions optimal?

    • A: Suboptimal conditions are a primary cause of low yield. Consider the following:

      • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.05-1.1 equivalents) of the (ethoxymethylene)malononitrile can sometimes help drive the reaction to completion, especially if the hydrazine reagent has degraded slightly.

      • Temperature: The reaction often starts at room temperature and may require heating to reflux to ensure the cyclization step is complete.[9] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[8] Incomplete conversion will leave uncyclized intermediates in your mixture.[10]

      • Solvent Choice: Ethanol is a common and effective solvent as it readily dissolves the starting materials and facilitates the reaction.[7] Toluene has also been reported as an effective solvent, particularly for driving the reaction to completion via reflux.[11]

  • Q: How do I know if the reaction has gone to completion?

    • A: Reaction monitoring is essential. Use TLC with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting materials and the appearance of the product spot.[7] The product is significantly more polar than the (ethoxymethylene)malononitrile precursor.

FAQ 2: My reaction mixture turned dark red/brown. Is this a concern?
  • A: Discoloration is a common observation in reactions involving hydrazines and is not always indicative of failure.[8][12] This can be due to the formation of minor, highly colored byproducts from the hydrazine starting material, especially if it is not pure or if the reaction is heated for an extended period.[8]

    • Mitigation Strategy:

      • Use High-Purity Reagents: Ensure your methyl hydrazinocarboxylate is as pure as possible.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that lead to color formation.

      • Purification: Most of these colored impurities can be effectively removed during workup and purification, either by recrystallization or column chromatography.[8]

FAQ 3: I am observing an unexpected side product. What could it be?
  • A: While this specific reaction is highly regioselective, the most likely side product is the uncyclized hydrazone intermediate.[10]

    • Cause: This occurs if the intramolecular cyclization step is incomplete. This can happen if the reaction temperature is too low or the reaction time is too short.

    • Identification: The intermediate will have a different retention factor (Rf) on a TLC plate compared to the starting materials and the final product. It can be fully characterized by NMR and mass spectrometry.

    • Solution: To drive the reaction to completion, increase the reaction temperature to reflux or prolong the reaction time. Adding a catalytic amount of a mild base (e.g., triethylamine) or acid (e.g., acetic acid) can sometimes facilitate the cyclization step.[13]

FAQ 4: What is the most effective method for purifying the final product?
  • A: The choice of purification depends on the scale and purity of the crude product.

    • Recrystallization: If the crude product is relatively clean, recrystallization is an efficient method. Ethanol or a mixture of ethyl acetate and hexane are good starting points for solvent screening. This method is excellent for removing minor impurities, including residual starting materials and colored byproducts.[8]

    • Silica Gel Column Chromatography: If the reaction has produced multiple byproducts or if very high purity is required, column chromatography is the preferred method.[7] A gradient elution with a hexane/ethyl acetate system is typically effective.[7] The product, being polar, will elute with higher concentrations of ethyl acetate.

G start Problem: Low Yield q1 Is Starting Material (SM) Consumed (by TLC)? start->q1 a1 Check Reagent Purity - Use fresh/purified hydrazine - Ensure malononitrile is dry q1->a1 No q2 Multiple Spots on TLC? q1->q2 Yes result Improved Yield a1->result a2 Optimize Conditions - Increase temperature to reflux - Prolong reaction time - Check stoichiometry a2->result a3 Likely Uncyclized Intermediate - Force cyclization (heat/catalyst) - Optimize purification to separate q2->a3 Yes a4 Product Lost During Workup? - Check pH during extraction - Use appropriate solvents - Optimize recrystallization q2->a4 No a3->result a4->result

References

Technical Support Center: Minimizing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyrazole synthesis, with a core focus on minimizing byproduct formation and enhancing reaction efficiency. Pyrazole scaffolds are foundational in medicinal chemistry, and achieving high purity and yield is paramount. This resource provides in-depth, field-proven insights to navigate common and complex challenges encountered during synthesis.

Introduction: The Challenge of Purity in Pyrazole Synthesis

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[1] While robust, this reaction and its variations are often plagued by the formation of undesirable byproducts. The most significant challenges include the generation of regioisomers, incomplete cyclization leading to pyrazoline intermediates, and side reactions of the hydrazine starting material.[1] This guide provides a structured, question-and-answer-based approach to diagnose and resolve these issues, grounded in mechanistic principles.

Troubleshooting Guide: Common Issues & Step-by-Step Solutions

Issue 1: Formation of Regioisomeric Pyrazoles

Q1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of two pyrazole isomers that are difficult to separate. What causes this, and how can I control the regioselectivity?

A1: Senior Application Scientist's Analysis

The formation of regioisomers is the most frequent byproduct issue in the Knorr synthesis when using unsymmetrical starting materials.[1] The reaction proceeds via nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the diketone. With an unsymmetrical diketone (R¹ ≠ R³) and a substituted hydrazine (R² ≠ H), this initial attack can occur at either of the two distinct carbonyl carbons, leading to two competing reaction pathways and, ultimately, two different pyrazole regioisomers.

The outcome is governed by a delicate balance of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[2]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl group for nucleophilic attack.

  • Steric Hindrance: Bulky substituents on either reactant can direct the initial attack to the less sterically hindered carbonyl group.[2]

  • Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the hydrazine's two nitrogen atoms and influence the condensation rate at each carbonyl.[2]

Below is a diagram illustrating the competing pathways.

Competing pathways in Knorr pyrazole synthesis.

Troubleshooting Protocol: Enhancing Regioselectivity

The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve the formation of a single regioisomer compared to standard solvents like ethanol.[3][4]

Experimental Protocol:

  • Solvent Selection: Substitute ethanol with 2,2,2-trifluoroethanol (TFE) as the reaction solvent.

  • Reactant Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in TFE.

  • Hydrazine Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions in TFE are often significantly faster than in ethanol.

  • Workup: Once the reaction is complete, remove the TFE under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.

Quantitative Impact of Solvent on Regioselectivity

The following table summarizes the dramatic effect of solvent choice on the isomer ratio for the reaction of various 1,3-diketones with phenylhydrazine.

1,3-Diketone (R¹/R³)SolventIsomer Ratio (A:B)Reference
Phenyl / CF₃Ethanol1 : 1.3[3]
Phenyl / CF₃TFE>99 : 1 [3]
Phenyl / CF₃HFIP>99 : 1 [3]
4-MeO-Ph / CF₃Ethanol1 : 1.3[3]
4-MeO-Ph / CF₃TFE99 : 1 [3]
4-Cl-Ph / CF₃Ethanol1 : 1.2[3]
4-Cl-Ph / CF₃TFE>99 : 1 [3]

Isomer A corresponds to the pyrazole where the N-phenyl group is adjacent to the R¹ substituent.

Issue 2: Incomplete Aromatization - Pyrazoline Byproducts

Q2: My reaction mixture contains a significant amount of a non-aromatic byproduct, which I suspect is a pyrazoline. How can I promote the formation of the aromatic pyrazole?

A2: Senior Application Scientist's Analysis

The formation of pyrazoles from the reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a pyrazoline intermediate, which must then be oxidized to the final aromatic product.[5] If this oxidation step is inefficient, the pyrazoline will persist as a major byproduct.[1] Similarly, even in the Knorr synthesis, incomplete dehydration of the cyclic intermediate can lead to pyrazoline-like structures.

G Start α,β-Unsaturated Ketone + Hydrazine Cyclization Michael Addition & Intramolecular Condensation Start->Cyclization Pyrazoline Pyrazoline Intermediate Cyclization->Pyrazoline Oxidation Oxidation Step (Dehydrogenation) Pyrazoline->Oxidation Pyrazole Aromatic Pyrazole Oxidation->Pyrazole

Formation and oxidation of pyrazoline intermediates.

Troubleshooting Protocol: In-Situ Oxidation of Pyrazolines

To drive the reaction to completion, an oxidizing agent can be included in the reaction mixture or added during the workup to facilitate the aromatization of the pyrazoline intermediate.

Experimental Protocol (using Bromine):

Disclaimer: Handle bromine with extreme caution in a well-ventilated fume hood.

  • Pyrazoline Formation: Perform the condensation of the α,β-unsaturated ketone (1.0 eq) and hydrazine monohydrochloride (1.1 eq) under your standard conditions to form the pyrazoline intermediate.

  • Oxidation Step: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.0-1.2 eq) in a suitable solvent (e.g., acetic acid or chloroform) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the pyrazoline to the pyrazole.

  • Workup: Quench any excess bromine with a solution of sodium thiosulfate. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

Alternative, Milder Oxidizing Agents:

For substrates sensitive to bromine, other oxidizing agents can be employed. A benign and effective alternative is simply heating the pyrazoline in DMSO under an oxygen atmosphere.[6] Other reported reagents include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and Pd/C in acetic acid.[7]

Issue 3: Colored Impurities and Reaction Discoloration

Q3: My reaction mixture turns dark yellow or red, and the final product is difficult to purify from colored impurities. What is the source of this discoloration?

A3: Senior Application Scientist's Analysis

Discoloration is a frequent observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. The color often originates from side reactions or the degradation of the hydrazine starting material itself, which can form various colored byproducts.[1] These impurities can be challenging to remove by standard column chromatography alone.

Troubleshooting Protocol: Purification via Acid-Base Extraction

A robust method to remove these colored, often basic or neutral, impurities is to exploit the basicity of the pyrazole product by forming a water-soluble acid addition salt.

Experimental Protocol:

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidification: Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The pyrazole product will protonate and move into the aqueous layer, while many colored impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 8).

  • Product Recovery: The neutral pyrazole product will precipitate out of the aqueous solution. If it is a solid, it can be collected by filtration. If it is an oil, it can be extracted back into a fresh portion of organic solvent.

  • Final Purification: Wash the collected solid or the new organic extract with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the purified pyrazole.

Frequently Asked Questions (FAQs)

Q4: Can multicomponent reactions (MCRs) help avoid byproduct formation?

A4: MCRs, which combine three or more starting materials in a one-pot reaction, are highly efficient for building molecular complexity and are often used for pyrazole synthesis.[8] They can streamline synthesis and reduce waste. However, they are not immune to byproduct formation. For instance, some MCRs for 1,3-substituted pyrazoles have been reported to yield small amounts of the 1,5-substituted regioisomer as a byproduct.[9][10] Careful optimization of catalysts and reaction conditions is still necessary.

Q5: How can I identify the specific structure of an unknown byproduct?

A5: A combination of chromatographic and spectroscopic techniques is essential.[1]

  • TLC and LC-MS: To confirm the presence of multiple components and obtain their mass-to-charge ratios.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC/HMBC): This is the most powerful tool for elucidating the detailed structure, including stereochemistry and regiochemistry. The presence of duplicate sets of peaks in an NMR spectrum is a strong indicator of regioisomers.[1]

  • GC-MS: Useful for volatile byproducts, providing both retention time and mass spectral data.

Q6: Are there any "green" or more environmentally friendly strategies to improve pyrazole synthesis?

A6: Yes, several green chemistry approaches are being actively developed. These include the use of water as a solvent, catalyst-free reactions under ultrasonic irradiation, and the development of recyclable catalysts.[11] For pyrazoline oxidation, electrochemical methods using simple salts as mediators in aqueous systems offer a green alternative to traditional heavy metal or halogen-based oxidants.[12]

References

Technical Support Center: Troubleshooting Reactions with Methyl 5-Amino-4-Cyano-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the complexities of using versatile yet sensitive building blocks. Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is a prime example—a polyfunctionalized reagent with immense potential in constructing complex heterocyclic systems for drug discovery. Its value lies in the strategic placement of its reactive groups: a nucleophilic amino group, an electrophilic cyano group, and a directing carboxylate function. However, this same multifunctionality can be a source of experimental challenges.

This guide is structured from my field experience to address the most common issues encountered during its use. We will move from foundational knowledge and handling to specific, problem-oriented troubleshooting, providing not just steps but the chemical reasoning behind them.

Section 1: Frequently Asked Questions (FAQs) - Reagent Profile and Handling

This section addresses the most common preliminary questions regarding the reagent's properties and proper handling, which is the first line of defense against failed reactions.

Q1: What are the key structural features and reactive sites of this compound?

A1: The molecule's reactivity is governed by three primary functional groups attached to the pyrazole core. The N1-methyl carboxylate is an electron-withdrawing group that influences the ring's electronics. The C5-amino group is the primary nucleophilic center, readily participating in reactions with electrophiles. The C4-cyano group is also electron-withdrawing and can be a site for hydrolysis or participate in cyclization reactions. The pyrazole ring itself is relatively electron-deficient, making electrophilic attack on the ring less favorable than reaction at the amino group.[1][2]

Q2: How should I properly store and handle this reagent to ensure its integrity?

A2: Proper storage is critical for this reagent. According to supplier recommendations, it should be stored at 2-8°C under an inert atmosphere (like argon or nitrogen) and kept in a dark place.[3] The rationale is twofold: the 5-amino group is susceptible to gradual air oxidation, which can lead to colored impurities and reduced reactivity. Secondly, the ester and cyano groups are sensitive to moisture and can undergo slow hydrolysis if exposed to atmospheric humidity over time. Always handle the reagent quickly, minimizing its exposure to air and moisture.

Q3: What are the main safety concerns associated with this class of compounds?

A3: While specific toxicity data for this exact compound is limited, related aminopyrazole derivatives are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Section 2: Troubleshooting Guide for Failed Reactions

This core section is designed in a question-and-answer format to directly address specific experimental failures.

Problem Cluster 1: Low or No Product Yield

Q: My reaction shows low conversion of the starting material by TLC/LC-MS, or has failed entirely. What are the most likely causes and how can I fix it?

A: This is the most common issue and usually points to a problem with either the reagent's activity or the reaction conditions. Let's break down the possibilities using a systematic approach.

  • Cause 1: Reagent Purity and Degradation. The reagent may have degraded due to improper storage. Before starting a critical reaction, it's prudent to verify the starting material's purity via NMR or LC-MS. The presence of unexpected peaks or a discolored appearance (it should be a white to off-white solid) are red flags.

  • Cause 2: Suboptimal Reaction Conditions. The interplay of solvent, temperature, and catalysts is crucial.

    • Solvent Choice: For reactions involving the amino group, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective as they can solvate the reactants well. In some cases, less polar solvents like toluene are used, particularly for reactions that require elevated temperatures and removal of water.[5][6] If your reaction is sluggish, consider switching to a more polar solvent.

    • Temperature: Many reactions, such as acylation, may require heating to overcome the activation energy.[5] If you are running the reaction at room temperature without success, a modest increase in temperature (e.g., to 50-80°C), while monitoring for decomposition, is a logical next step.

    • Base/Acid Catalysis: Reactions on the 5-amino group, such as acylation or alkylation, often require a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct. The absence of a base can stall the reaction. Conversely, some cyclizations require acid catalysis.[7] Ensure the type and stoichiometry of your catalyst are correct.

  • Cause 3: Reduced Nucleophilicity. The combined electron-withdrawing effects of the N1-carboxylate and C4-cyano groups decrease the nucleophilicity of the C5-amino group compared to a simple aminopyrazole. If you are reacting it with a weak electrophile, the reaction may not proceed. Consider switching to a more reactive electrophile (e.g., using an acid chloride instead of a carboxylic acid with coupling agents).

Caption: A systematic workflow for troubleshooting low-yield reactions.

Problem Cluster 2: Multiple Side Products Observed

Q: My reaction produces a complex mixture with many spots on the TLC plate. What are the common side reactions?

A: A complex mixture indicates a lack of selectivity or decomposition. The key is to identify the nature of the side products to diagnose the underlying issue.

  • Side Reaction 1: Di-substitution. In reactions with highly reactive electrophiles (e.g., an excess of an acid chloride), it is possible to get di-substitution on the 5-amino group, though this is often sterically hindered.

  • Side Reaction 2: Reaction at N2. While the N1 position is blocked, the N2 lone pair is basic and can react with strong electrophiles, especially in the absence of a directing base.[1]

  • Side Reaction 3: Hydrolysis. Under strongly acidic or basic conditions, particularly with prolonged heating, the N1-methyl carboxylate or the C4-cyano group can hydrolyze to a carboxylic acid. This will dramatically change the polarity of the molecule, often resulting in a spot that streaks or remains at the baseline on a silica TLC plate.

  • Side Reaction 4: Decomposition. Pyrazole rings can be sensitive to strong oxidizing agents or harsh bases, which could lead to ring-opening or other decomposition pathways.[1] If you see a multitude of products and charring, your conditions are likely too harsh.

G

Section 3: Validated Experimental Protocols

Here are two representative, validated protocols for common transformations involving this reagent.

Protocol 1: N-Acylation of the 5-Amino Group

This protocol is adapted from procedures used for similar 5-aminopyrazoles and is designed for high-yield acylation.

[5][8]1. Reagents & Equipment:

  • This compound (1.0 eq)
  • Acid Chloride (e.g., Acetyl Chloride) (1.1 eq)
  • Triethylamine (TEA) (1.5 eq)
  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel.

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound.

    • Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine and stir for 5 minutes.

    • Add the acid chloride dropwise via a syringe or dropping funnel over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product should be less polar than the starting material.

  • Workup & Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Diazotization of the 5-Amino Group

This procedure is based on the synthesis of pyrazolo[3,4-d]tr[4][5][9]iazines and requires strict temperature control.

[7]1. Reagents & Equipment:

  • This compound (1.0 eq)
  • Sodium Nitrite (NaNO₂) (1.2 eq)
  • Concentrated Hydrochloric Acid (HCl)
  • Round-bottom flask, magnetic stirrer, thermometer, dropping funnel.

  • Step-by-Step Procedure:

    • Suspend the aminopyrazole in concentrated HCl in a flask equipped with a thermometer.

    • Cool the suspension to 0-5°C using an ice-salt bath. It is critical that the temperature does not exceed 5°C.

    • Prepare a solution of sodium nitrite in a small amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold pyrazole suspension over 30 minutes, ensuring the internal temperature remains below 5°C.

    • Stir the resulting mixture at 0°C for an additional 40-60 minutes. The resulting diazonium salt solution is typically used immediately in the next step without isolation.

  • Subsequent Use:

    • The cold diazonium salt solution can be reacted with various nucleophiles (e.g., for Sandmeyer-type reactions) or used in cyclizations. The subsequent reaction conditions will depend on the desired product.

Section 4: Data and Reference Tables

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number220131-57-7
Molecular FormulaC₆H₆N₄O₂
Molecular Weight166.14 g/mol
AppearanceWhite to off-white solidN/A
Storage2-8°C, Inert Atmosphere, Dark

Table 2: Recommended Conditions for Common Reaction Types

Reaction TypeSolvent(s)TemperatureKey AdditivesRationale
N-AcylationDCM, MeCN, Toluene0°C to RefluxNon-nucleophilic base (TEA, DIPEA)Base scavenges acid byproduct; solvent depends on electrophile reactivity.
N-AlkylationDMF, DMSO25°C to 100°CBase (K₂CO₃, NaH)Stronger bases needed to deprotonate the amine for reaction with alkyl halides.
DiazotizationConc. HCl / H₂O0-5°CNaNO₂Diazonium salts are unstable and require cold, acidic conditions to form and persist.
CyclocondensationEthanol, Acetic AcidRefluxAcid or Base catalystDepends on the specific cyclization partner; often requires heat to drive the reaction.

References

Technical Support Center: Optimization of Solvent and Temperature for Pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a key pharmacophore in numerous clinically successful anticancer agents.[1] This is largely due to its nature as an isostere of the adenine ring of adenosine triphosphate, which allows it to effectively mimic kinase active site hinge region binding contacts.[1][2] The synthesis of these vital compounds, however, is often fraught with challenges, with reaction yields and purity being highly sensitive to the chosen solvent and temperature. This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals to navigate and optimize these critical parameters. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for pyrazolo[3,4-d]pyrimidine synthesis and why?

A1: High-boiling point polar solvents are generally favored. Formamide is frequently used as it can also serve as a source of C1 for the pyrimidine ring formation.[2][3] Other common solvents include ethanol, isopropanol, and dimethylformamide (DMF).[4][5][6] The choice of solvent is critical as it influences the solubility of reactants, the stability of intermediates, and the overall reaction rate. Anhydrous conditions are often necessary as water can interfere with the cyclization reaction.[3]

Q2: How does temperature affect the synthesis of pyrazolo[3,4-d]pyrimidines?

A2: Temperature is a critical parameter that can significantly impact reaction kinetics and selectivity. Insufficient temperature may lead to an incomplete reaction and low yields.[3] Conversely, excessively high temperatures can promote the formation of side products, complicating purification and reducing the overall yield of the desired product.[3] For many conventional syntheses, temperatures can range from 80°C to 190°C.[6] Microwave-assisted synthesis often allows for rapid heating to high temperatures, significantly reducing reaction times.[7][8]

Q3: We are observing multiple spots on our TLC plate post-reaction. What could be the cause?

A3: The presence of multiple spots on a TLC plate suggests the formation of byproducts or the presence of unreacted starting materials. This can be due to several factors, including:

  • Suboptimal Temperature: The reaction temperature may be too high, leading to decomposition or side reactions.

  • Incorrect Solvent: The chosen solvent may not be optimal for the reaction, leading to poor solubility of reactants or stabilization of undesired intermediates.

  • Presence of Water: Moisture can lead to hydrolysis of starting materials or intermediates.

  • Reaction Time: The reaction may have been run for too long, leading to the formation of degradation products.

Q4: Can microwave-assisted synthesis improve my yields and reduce reaction times?

A4: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the synthesis of pyrazolo[3,4-d]pyrimidines.[7][8][9] The rapid and uniform heating provided by microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. It can also enhance the selectivity of the reaction, reducing the formation of byproducts.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: We are experiencing very low yields in our final cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the common causes and potential solutions?

  • Answer: Low yields in the cyclization step are a frequent challenge.[3] Here are some common causes and troubleshooting tips:

    • Incomplete Precursor Formation: Ensure the precursor pyrazole or pyrimidine derivative is of high purity. Impurities can interfere with the cyclization reaction. Consider recrystallization or column chromatography of the precursor.

    • Suboptimal Reaction Conditions:

      • Temperature: The optimal temperature for cyclization can be sensitive. If the temperature is too low, the reaction may be incomplete. If it's too high, side products may form. Experiment with a temperature gradient to find the optimal condition.[3]

      • Solvent: The choice of solvent is critical. High-boiling point solvents like formamide are often used.[3] Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Catalyst Inactivity: If a catalyst is used, ensure its activity is not compromised. For microwave-assisted synthesis, solid acid catalysts like phosphotungstic acid have been shown to improve yields and reduce reaction times.[3]

Issue 2: Product Precipitation and Solubility Issues

  • Question: Our desired product seems to be precipitating out of the reaction mixture, making it difficult to monitor the reaction and purify the product. What can we do?

  • Answer: Product precipitation can be a sign of poor solubility in the chosen reaction solvent.

    • Solvent Screening: A systematic solvent screening is recommended. Test a range of solvents with varying polarities (e.g., DMF, DMSO, NMP, ethanol).

    • Temperature Adjustment: Increasing the reaction temperature might improve the solubility of your product. However, be mindful of potential degradation.

    • Prodrug Strategy: For compounds with inherently low aqueous solubility, a prodrug approach can be considered to improve their pharmacokinetic properties.[10]

Issue 3: Difficulty in Product Purification

  • Question: We are struggling to purify our pyrazolo[3,4-d]pyrimidine derivative. Column chromatography is not giving us a clean separation. Any suggestions?

  • Answer: Purification challenges often stem from the presence of closely related impurities or byproducts.

    • Reaction Optimization: Revisit the reaction conditions (solvent, temperature, reaction time) to minimize the formation of impurities.

    • Crystallization: Attempt to crystallize the crude product from a suitable solvent or solvent mixture. This can be a highly effective purification technique.

    • Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a different chromatography technique like preparative HPLC.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to identify the optimal solvent for your pyrazolo[3,4-d]pyrimidine synthesis.

Objective: To determine the solvent that provides the highest yield and purity of the desired product.

Materials:

  • Your pyrazole/pyrimidine precursor

  • Your cyclizing agent (e.g., formamide, triethyl orthoformate)

  • A selection of anhydrous solvents (e.g., DMF, DMSO, NMP, ethanol, isopropanol, toluene, dioxane)

  • Small-scale reaction vials (e.g., microwave vials)

  • Heating block or microwave reactor

  • TLC plates and developing chamber

  • LC-MS or HPLC for analysis

Procedure:

  • Set up a parallel synthesis with identical amounts of your starting materials and reagents in each reaction vial.

  • To each vial, add a different anhydrous solvent from your selection.

  • Seal the vials and heat them to a consistent temperature (e.g., 120°C) for a set period (e.g., 4 hours).

  • After the reaction time, allow the vials to cool to room temperature.

  • Analyze a small aliquot from each reaction mixture by TLC and LC-MS to determine the extent of product formation and the presence of impurities.

  • Based on the initial results, select the most promising solvents for further optimization of temperature and reaction time.

Data Presentation:

Summarize your results in a table for easy comparison:

SolventPolarityBoiling Point (°C)Reaction Conversion (%)Product Purity (%)Notes
DMFPolar Aprotic1538592Clean reaction profile
DMSOPolar Aprotic1899088Some byproduct formation
EthanolPolar Protic786095Slower reaction rate
TolueneNonpolar11120>98Poor conversion
Protocol 2: Temperature Optimization

Objective: To determine the optimal reaction temperature for maximizing yield and minimizing byproduct formation.

Procedure:

  • Using the optimal solvent identified in Protocol 1, set up a series of identical reactions.

  • Heat each reaction to a different temperature (e.g., 80°C, 100°C, 120°C, 140°C, 160°C).

  • Monitor the reactions over time by TLC or LC-MS.

  • Once the reactions are complete, analyze the final product mixture for yield and purity.

Data Presentation:

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
80124598Incomplete conversion
10087096Good balance
12048592Minor impurities
14028285Increased byproducts
16017570Significant degradation

Visualization of Workflows and Logic

Optimization_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization & Scale-Up Start Define Synthetic Route Precursor Prepare High-Purity Precursor Start->Precursor SolventScreen Protocol 1: Solvent Screening Precursor->SolventScreen TempScreen Protocol 2: Temperature Optimization SolventScreen->TempScreen Optimal Solvent FineTune Fine-Tune Conditions (Time, Stoichiometry) TempScreen->FineTune Optimal Temperature ScaleUp Scale-Up Reaction FineTune->ScaleUp Purify Purification & Analysis ScaleUp->Purify End End Purify->End Final Product

Caption: Workflow for Synthesis Optimization.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Cause_Temp Suboptimal Temperature? Problem->Cause_Temp Cause_Solvent Incorrect Solvent? Problem->Cause_Solvent Cause_Purity Impure Starting Material? Problem->Cause_Purity Cause_Moisture Presence of Water? Problem->Cause_Moisture Sol_Temp Run Temperature Gradient Study (Protocol 2) Cause_Temp->Sol_Temp Sol_Solvent Perform Solvent Screen (Protocol 1) Cause_Solvent->Sol_Solvent Sol_Purity Purify Precursors (Recrystallization/Chromatography) Cause_Purity->Sol_Purity Sol_Moisture Use Anhydrous Solvents & Inert Atmosphere Cause_Moisture->Sol_Moisture

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Stability of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate." This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. As Senior Application Scientists, we aim to equip you with the necessary knowledge to anticipate potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected results in my acidic reaction. Could this compound be degrading?

A1: Yes, it is plausible that the compound is degrading, especially if your reaction medium is acidic. The molecular structure contains a methyl carboxylate group, which is susceptible to acid-catalyzed hydrolysis.[1] This is a common degradation pathway for ester-containing compounds.[1] The stability of the compound is also influenced by temperature and the specific acidic catalyst used. We recommend performing a preliminary stability study under your specific experimental conditions to confirm its integrity.

Q2: What is the most likely degradation pathway for this compound in acidic media?

A2: The primary and most anticipated degradation pathway under acidic conditions is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-amino-4-cyano-1H-pyrazole-1-carboxylic acid, and methanol. The pyrazole ring itself is generally stable to oxidation and reduction, and significant degradation of the ring, the amino group, or the cyano group would likely require harsh conditions (e.g., very strong acid, high temperatures) not typically employed in standard synthetic or biological protocols.[2]

The proposed primary degradation pathway is illustrated below:

reactant This compound conditions H+ / H2O (Acidic Conditions) reactant->conditions product1 5-Amino-4-cyano-1H-pyrazole-1-carboxylic acid product2 Methanol conditions->product1 conditions->product2

Caption: Hypothesized acid-catalyzed hydrolysis of this compound.

Q3: How can I experimentally verify the stability of this compound under my specific conditions?

A3: A forced degradation study is the most direct way to assess the stability. This involves intentionally exposing a solution of the compound to your acidic conditions and monitoring its concentration over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3] This allows for the separation and quantification of the parent compound and any degradation products.[3]

Q4: What analytical method is recommended for monitoring the stability of this compound?

A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is highly recommended.[3][4] This technique is widely used for its ability to separate the parent compound from its degradation products, allowing for accurate quantification of both.[3] Given the polar nature of pyrazole derivatives, a C18 column is often a good starting point for method development.[4]

Troubleshooting Guide: Stability Assessment

If you suspect degradation of this compound in your acidic medium, follow this guide to diagnose and address the issue.

Issue: Inconsistent or low yields in reactions involving the pyrazole.

Troubleshooting Steps:

  • Confirm Identity of Starting Material: Before assessing stability, ensure the purity and identity of your starting material using techniques like NMR or mass spectrometry.[5]

  • Perform a Control Experiment: Dissolve the pyrazole in your acidic reaction medium (without other reactants) and stir for the duration of your typical reaction time.

  • Analyze by HPLC: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the solution, neutralize it, and analyze it by RP-HPLC.

  • Interpret the Chromatogram:

    • A decrease in the peak area of the parent compound over time indicates degradation.

    • The appearance of a new, more polar peak (earlier retention time) could correspond to the carboxylic acid degradation product.

Experimental Protocol: Forced Degradation Study by RP-HPLC

This protocol provides a general framework for assessing the stability of this compound in an acidic solution.

Objective: To quantify the degradation of the parent compound and identify the primary degradation product over time.

Materials:

  • This compound

  • Your acidic medium of interest (e.g., 0.1 M HCl, or a specific buffer)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or phosphoric acid for mobile phase modification[4][6]

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[4]

Workflow Diagram:

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis HPLC Analysis prep_solution Prepare Stock Solution (in Acetonitrile or DMSO) spike_acid Spike Stock into Acidic Solution (t=0) prep_solution->spike_acid prep_acid Prepare Acidic Stress Solution prep_acid->spike_acid incubate Incubate at Desired Temperature spike_acid->incubate sampling Sample at Time Points (e.g., 0, 1, 4, 8, 24h) incubate->sampling neutralize Neutralize Aliquots sampling->neutralize inject Inject onto RP-HPLC neutralize->inject detect Monitor at 206 nm inject->detect quantify Quantify Peak Areas detect->quantify

Caption: Experimental workflow for the forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.

  • Stress Sample Preparation: In a volumetric flask, add a small volume of the stock solution to your acidic medium to achieve the desired final concentration (e.g., 50-100 µg/mL). This is your t=0 sample.

  • Incubation: Store the stress sample at a controlled temperature that mimics your experimental conditions.

  • Time-Point Sampling: At predetermined intervals, withdraw aliquots of the stress sample. Immediately neutralize the aliquots with a suitable base (e.g., dilute NaOH) to quench the degradation reaction.

  • HPLC Analysis:

    • Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) is a good starting point.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25 °C.[4]

    • Injection Volume: 5-10 µL.[4]

    • Detection: Monitor at a suitable wavelength. A wavelength around 206 nm has been used for a similar pyrazoline derivative.[4]

    • Analyze each time-point sample.

Data Analysis and Interpretation:

Record the peak area of the parent compound and any new peaks that appear in the chromatogram at each time point. The results can be summarized in a table as shown below.

Time Point (hours)Parent Compound Peak Area% Parent Compound RemainingDegradation Product Peak Area
0Initial Area100%0
1Area at 1hCalculate %Area at 1h
4Area at 4hCalculate %Area at 4h
8Area at 8hCalculate %Area at 8h
24Area at 24hCalculate %Area at 24h

A significant decrease in the "% Parent Compound Remaining" confirms instability under your test conditions.

Q5: My stability study confirms degradation. What are my options?

A5: If your compound is degrading, consider the following strategies:

  • Modify pH: If possible, adjust the pH of your reaction medium to be less acidic.

  • Lower Temperature: Perform your reaction at a lower temperature to decrease the rate of hydrolysis.

  • Reduce Reaction Time: Minimize the time the compound is exposed to the acidic conditions.

  • Use a Protecting Group: If the carboxylate functionality is not required for the reaction, you could consider if a more stable derivative is available or could be synthesized.

  • Alternative Synthesis Route: In drug development, if instability is a significant issue, an alternative synthetic route that introduces the methyl ester group at a later stage, after the acidic step, might be necessary.

References

Technical Support Center: Preventing Decomposition of Methyl 5-Amino-4-Cyano-1H-Pyrazole-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS No. 220131-57-7). This document provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of this compound during storage and handling. By understanding its chemical vulnerabilities, you can implement effective preventative measures, safeguarding the quality of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The stability of this pyrazole derivative is principally influenced by its molecular structure, which includes an ester functional group, an amino group, and a cyano group. These features make it susceptible to specific degradation pathways. Key environmental factors that can initiate or accelerate decomposition include:

  • Moisture: The methyl carboxylate (ester) group is susceptible to hydrolysis, especially in the presence of water, which can be exacerbated by non-neutral pH conditions.[1]

  • Oxygen: The pyrazole ring and amino group can be prone to oxidation.[1][2] This process can be catalyzed by exposure to atmospheric oxygen, light, or trace metal impurities.[1]

  • Light: Many heterocyclic compounds, including pyrazole derivatives, are photosensitive and can undergo photodegradation upon exposure to UV or visible light.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including decomposition pathways like hydrolysis and oxidation.

Q2: I've noticed a gradual color change in my solid sample, from white to a yellowish or brownish hue. What does this indicate?

A2: A color change, particularly to a brownish shade, is a common visual indicator of decomposition in pyrazole and pyrazoline derivatives, often due to oxidation.[2] This suggests that the compound may have been exposed to air (oxygen) or light over time. To prevent this, it is crucial to store the compound under an inert atmosphere and protect it from light.[2]

Q3: What are the ideal storage conditions for solid this compound?

A3: To maximize the shelf-life of the solid compound, adhere to the following storage protocols:

ParameterRecommended ConditionRationale
Temperature 2-8°C[3]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[1][2]Prevents oxidative degradation.
Light Amber glass vial or container wrapped in aluminum foil[1][2]Protects against photodegradation.
Moisture Tightly sealed container in a dry environment[1][4]Minimizes the risk of hydrolysis.

A summary of recommended storage conditions for the solid compound.

Q4: How should I handle the preparation and storage of solutions of this compound?

A4: The stability of this compound in solution is highly dependent on the choice of solvent.

  • For short-term use, if aqueous solutions are necessary, they should be prepared fresh. Buffering to a neutral pH may help mitigate hydrolysis of the ester group.[1]

  • For long-term storage, it is best to use a dry, aprotic solvent. Solutions should be stored at low temperatures (e.g., -20°C) and under an inert atmosphere to prevent degradation.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides systematic steps to identify and resolve them.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing variability in your experimental outcomes, it could be due to the degradation of your starting material.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Assess Purity of Starting Material A->B C Perform Analytical Characterization (e.g., HPLC, LC-MS) B->C D Observe Multiple Peaks or Peaks with Unexpected m/z? C->D E YES: Degradation is Likely D->E Yes F NO: Issue Lies Elsewhere in Protocol D->F No G Review Storage and Handling Procedures E->G H Implement Corrective Actions (See FAQs) G->H I Re-test with Fresh or Re-purified Material H->I

Workflow for troubleshooting inconsistent experimental results.

Step-by-Step Protocol: Purity Assessment by RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed to assess the purity of your compound and detect degradation products.[5][6][7]

  • Column: Use a C18 column (e.g., 150mm x 4.6mm, 5µm particle size).[5]

  • Mobile Phase: A common mobile phase for pyrazole derivatives is a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like methanol or acetonitrile.[5]

  • Detection: Use a UV detector. The detection wavelength should be optimized for the compound, but a starting point could be around 206 nm.[5]

  • Sample Preparation: Prepare a dilute solution of your compound in a suitable solvent (e.g., the mobile phase).

  • Analysis: Inject the sample and analyze the chromatogram. A pure sample should show a single major peak. The presence of multiple peaks suggests the presence of impurities or degradation products.

Issue 2: Visible Degradation (Color Change, Clumping)

If your solid compound has changed in appearance, it's a strong indicator of decomposition.

Potential Decomposition Pathways:

The structure of this compound suggests several potential decomposition routes that could lead to discoloration and changes in physical properties.

cluster_0 Decomposition Triggers cluster_1 Initial Compound cluster_2 Potential Degradation Pathways A Moisture E Hydrolysis of Ester A->E B Oxygen F Oxidation of Pyrazole Ring/Amino Group B->F C Light/Heat G Photodegradation C->G D Methyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate D->E D->F D->G

Potential decomposition pathways for the target compound.

Corrective Actions:

  • Assess the Extent of Degradation: Use an analytical technique like HPLC or LC-MS to determine the purity of the material.

  • Purification (If Feasible): If the degradation is minor, you may be able to purify the compound using techniques like column chromatography or recrystallization.

  • Discard and Replace: If significant degradation has occurred, it is best to discard the batch and obtain a fresh supply.

  • Implement Proper Storage: Immediately transfer the new material into an appropriate container (amber vial), purge with an inert gas, seal tightly, and store at the recommended 2-8°C.[3]

By understanding the inherent chemical sensitivities of this compound and implementing these rigorous storage and handling protocols, you can ensure the long-term stability of this valuable research compound.

References

Technical Support Center: Navigating the Reactivity of Methyl 5-Amino-4-Cyano-1H-Pyrazole-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth technical insights, troubleshooting guides, and frequently asked questions (FAQs) to help you anticipate and mitigate potential side reactions with common reagents. Our goal is to empower you with the knowledge to optimize your reaction outcomes and ensure the integrity of your research.

Introduction to the Reactivity Landscape

This compound is a highly functionalized pyrazole derivative with multiple nucleophilic centers, making it a valuable synthon for the construction of complex heterocyclic systems. However, this polyfunctional nature also presents challenges in controlling reaction selectivity. The reactivity of this molecule is governed by the interplay of the pyrazole core and its substituents: the electron-donating 5-amino group, the electron-withdrawing 4-cyano group, and the N1-methoxycarbonyl group. Understanding the electronic and steric influences of these groups is paramount to predicting and controlling its chemical behavior.

The primary nucleophilic sites, in descending order of reactivity, are generally the exocyclic 5-amino group, the pyrazole ring nitrogen at position 2 (N2), and the carbon at position 4 (C4) via its tautomeric enamine form. The N1-methoxycarbonyl group, being electron-withdrawing, modulates the overall electron density of the pyrazole ring and can influence the regioselectivity of reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of electrophilic attack on this compound?

A1: The exocyclic 5-amino group is the most nucleophilic and therefore the most common site for reactions with electrophiles such as acylating and alkylating agents. This is due to the strong electron-donating character of the amino group, which makes it a soft nucleophile.

Q2: Can acylation occur at other positions?

A2: While N-acylation at the 5-amino group is predominant, under certain conditions, side reactions can occur. For instance, with highly reactive acylating agents or in the presence of strong bases, there is a possibility of C-acylation at the C4 position, although this is less common due to the presence of the cyano group. Di-acylation (at the 5-amino group and one of the ring nitrogens) is also a potential side reaction, especially if an excess of the acylating agent is used.

Q3: What are the expected challenges when performing alkylation reactions?

A3: Similar to acylation, N-alkylation at the 5-amino group is the major expected reaction. However, regioselectivity can be a challenge. Depending on the alkylating agent and reaction conditions, alkylation could also occur at the N2 position of the pyrazole ring. The N1-methoxycarbonyl group generally directs alkylation to the exocyclic amino group due to steric hindrance and electronic effects.

Q4: Is the methyl carboxylate group at the N1 position stable?

A4: The N1-methoxycarbonyl group is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or complete decarboxylation. This is a critical consideration when planning multi-step syntheses. Mild alkaline hydrolysis of similar N-substituted amides and nitriles has been reported to be effective, suggesting that the ester group could be cleaved under such conditions[1][2][3].

Q5: How do the electron-withdrawing groups at C4 and N1 affect the reactivity of the 5-amino group?

A5: The electron-withdrawing cyano group at C4 and the methoxycarbonyl group at N1 decrease the overall electron density of the pyrazole ring and, to some extent, the nucleophilicity of the 5-amino group compared to unsubstituted 5-aminopyrazoles. However, the 5-amino group remains the most reactive nucleophilic site for most electrophilic reagents. These groups play a crucial role in directing the regioselectivity of reactions.

Troubleshooting Guide: Side Reactions with Common Reagents

This section provides a detailed breakdown of potential side reactions with various classes of reagents and offers strategies for mitigation.

Acylation Reactions (e.g., with Acyl Chlorides, Anhydrides)

Primary Intended Reaction: N-acylation of the 5-amino group.

Potential Side Reactions:

  • Di-acylation: Acylation of both the 5-amino group and the N2 position of the pyrazole ring.

  • C4-Acylation: Acylation at the C4 carbon, though less likely due to the electron-withdrawing cyano group.

  • Hydrolysis of the N1-methoxycarbonyl group: If the reaction is performed under harsh basic or acidic conditions.

Troubleshooting and Mitigation Strategies:

Issue Potential Cause Recommended Solution
Formation of di-acylated product Excess acylating agent, prolonged reaction time, or high temperature.Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC.
Low yield of N-acylated product Insufficient activation of the acylating agent or steric hindrance.Use a suitable base (e.g., pyridine, triethylamine) to scavenge the acid byproduct. Consider using a more reactive acylating agent or a coupling agent (e.g., HATU, HOBt) for carboxylic acids.
Presence of hydrolyzed N1-carboxylate Use of strong aqueous base or acid during reaction or workup.Employ non-aqueous bases like pyridine or triethylamine. Use mild workup conditions, avoiding strong acids or bases.

Experimental Protocol: Selective N-Acylation

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0-1.1 eq.) dropwise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (if compatible with the product) and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Alkylation Reactions (e.g., with Alkyl Halides)

Primary Intended Reaction: N-alkylation of the 5-amino group.

Potential Side Reactions:

  • N2-Alkylation: Alkylation at the N2 position of the pyrazole ring.

  • Over-alkylation: Formation of di- and tri-alkylated products at the 5-amino group.

  • C4-Alkylation: Possible under forcing conditions with highly reactive electrophiles.

Troubleshooting and Mitigation Strategies:

Issue Potential Cause Recommended Solution
Mixture of N5 and N2 alkylated products High reaction temperature, strong base, or highly reactive alkylating agent.Use milder bases like potassium carbonate or cesium carbonate. Control the reaction temperature carefully. The choice of solvent can also influence regioselectivity.
Formation of poly-alkylated products Excess alkylating agent.Use a stoichiometric amount of the alkylating agent. For mono-alkylation, consider using a protecting group strategy for the amino function if selectivity is challenging.
Reactions with Strong Acids and Bases

Potential Side Reactions:

  • Hydrolysis of the N1-methoxycarbonyl group: Strong aqueous acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) can lead to the formation of the corresponding carboxylic acid.

  • Decarboxylation: Under harsh acidic conditions and elevated temperatures, the resulting carboxylic acid may decarboxylate.

  • Hydrolysis of the C4-cyano group: Strong acidic or basic conditions can hydrolyze the nitrile to a carboxamide or a carboxylic acid.

Troubleshooting and Mitigation Strategies:

Issue Potential Cause Recommended Solution
Unintended hydrolysis of ester or nitrile Exposure to strong aqueous acids or bases during the reaction or workup.Use non-aqueous acid or base systems where possible. Maintain neutral or mildly acidic/basic conditions during workup. If cleavage is desired, control the stoichiometry of the acid/base and the reaction time and temperature.
Cyclocondensation Reactions (e.g., with 1,3-Dicarbonyls, Enaminones)

Primary Intended Reaction: Formation of fused pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]pyridine systems.[4][5][6]

Potential Side Reactions:

  • Formation of regioisomers: Depending on the reaction conditions and the bielectrophile used, cyclization can occur through different nucleophilic centers (5-NH₂, N2, or C4), leading to isomeric products.[4][5]

  • Incomplete cyclization: Isolation of intermediate condensation products.

  • Side reactions of the N1-methoxycarbonyl group: Participation in the cyclization or cleavage under the reaction conditions.

Troubleshooting and Mitigation Strategies:

Issue Potential Cause Recommended Solution
Formation of undesired regioisomers Reaction conditions favoring alternative cyclization pathways.Carefully select the catalyst (acidic or basic) and solvent to direct the regioselectivity. Literature precedent for similar systems can be a valuable guide. For instance, acid catalysis often favors cyclization involving the C4 position.[5]
Low yield of the fused product Inefficient cyclization step.Optimize the reaction temperature and time. The use of a dehydrating agent or a Dean-Stark trap to remove water can drive the equilibrium towards the cyclized product.

Visualizing Reaction Pathways

To aid in understanding the reactivity of this compound, the following diagrams illustrate the key reaction pathways and potential for side reactions.

G cluster_0 Starting Material cluster_1 Acylation (e.g., RCOCl) cluster_2 Alkylation (e.g., R-X) cluster_3 Strong Acid/Base Start This compound N5_Acyl 5-(Acylamino) Product (Major) Start->N5_Acyl Base Di_Acyl 5-(Acylamino)-2-Acyl Product (Side Reaction) Start->Di_Acyl Excess RCOCl N5_Alkyl 5-(Alkylamino) Product (Major) Start->N5_Alkyl Base N2_Alkyl 5-Amino-2-Alkyl Product (Side Reaction) Start->N2_Alkyl Harsh Conditions Hydrolysis Hydrolysis of N1-Ester (Side Reaction) Start->Hydrolysis H+ or OH-

Caption: Primary reaction pathways and potential side reactions of this compound with common electrophiles and harsh conditions.

G cluster_paths Cyclocondensation Pathways Start Methyl 5-amino-4-cyano-1H- pyrazole-1-carboxylate + 1,3-Dicarbonyl Path_A Attack via 5-NH2 and N2 Start->Path_A Condition Set 1 (e.g., Basic) Path_B Attack via 5-NH2 and C4 Start->Path_B Condition Set 2 (e.g., Acidic) Product_A Pyrazolo[1,5-a]pyrimidine Derivative Path_A->Product_A Product_B Pyrazolo[3,4-b]pyridine Derivative Path_B->Product_B

Caption: Regioselective cyclocondensation pathways leading to different fused heterocyclic systems.

Conclusion

This compound is a powerful synthetic intermediate, and a thorough understanding of its reactivity is key to harnessing its full potential. By anticipating potential side reactions and employing the mitigation strategies outlined in this guide, researchers can achieve higher yields, greater product purity, and more reliable experimental outcomes. We encourage you to consult the cited literature for more detailed mechanistic insights and specific reaction examples. Should you encounter challenges not addressed in this guide, our technical support team is available for further consultation.

References

Technical Support Center: Scaling Up the Synthesis of Pyrazolo[3,4-d]pyrimidines Without Compromising Yield

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrazolo[3,4-d]pyrimidines. As a class of compounds with significant therapeutic potential, the ability to scale up their synthesis from the laboratory bench to pilot plant and beyond is crucial. This document provides in-depth troubleshooting advice, frequently asked questions, and scalable protocols to help you navigate the challenges of large-scale synthesis while maintaining high yields and purity.

Introduction: The Scale-Up Challenge

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. While many synthetic routes are reported in the literature, transitioning from a gram-scale laboratory synthesis to a multi-kilogram scale production presents significant challenges. Issues that are manageable on a small scale, such as heat dissipation, mixing efficiency, and purification, can become critical roadblocks to a successful scale-up, often leading to decreased yields, inconsistent product quality, and safety concerns. This guide is structured to address these challenges head-on, providing practical, evidence-based solutions.

Section 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your scale-up experiments.

Issue 1: Low Yield in the Final Cyclization Step

Q: We are experiencing a significant drop in yield for the final ring-closing reaction to form the pyrazolo[3,4-d]pyrimidine core as we increase the batch size. What are the likely causes and how can we mitigate this?

A: A decrease in yield upon scale-up of a cyclization reaction is a common and often multi-faceted problem. Here’s a breakdown of potential causes and recommended actions:

Potential Causes:

  • Inadequate Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to maintain a consistent and optimal reaction temperature.[1][2] Hotspots can form, leading to the degradation of starting materials, intermediates, or the final product.

  • Poor Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging.[3][4][5][6] This can lead to localized areas of high reactant concentration, promoting side reactions, or areas of low concentration, resulting in an incomplete reaction.

  • Impurity Accumulation: Trace impurities in starting materials or solvents, which may have a negligible effect on a small scale, can accumulate in a large batch and interfere with the reaction or catalyze side reactions.[7][8][9][10]

  • Sub-optimal Reaction Conditions: Conditions that worked well in the lab may not be optimal for a larger scale. This includes solvent choice, reaction concentration, and temperature. For instance, high-boiling point solvents like formamide are often used for this cyclization, but their viscosity and heat transfer properties need to be carefully considered at scale.

Recommended Actions:

  • Characterize the Reaction's Thermal Profile:

    • Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution. This data is critical for designing an adequate cooling system for the larger reactor.[1]

    • Develop a robust temperature control strategy. This may involve adjusting the heating/cooling jacket parameters, using internal cooling coils, or optimizing the rate of reagent addition to control the exotherm.[11][12][13]

  • Optimize Mixing Parameters:

    • Ensure the reactor is equipped with an appropriate agitator and baffles for the reaction volume and viscosity. The goal is to achieve good top-to-bottom turnover and minimize dead zones.[1][4]

    • Consider the rate and location of reagent addition. Adding a key reagent slowly and below the surface of the reaction mixture near the impeller can improve its dispersion and prevent localized high concentrations.[11]

  • Implement Stringent Quality Control on Starting Materials:

    • Develop and validate analytical methods to quantify impurities in all starting materials and solvents.[7][8][9][10]

    • Set strict specifications for incoming raw materials. If necessary, purify starting materials before use in the large-scale synthesis.

  • Re-evaluate and Optimize Reaction Conditions at Scale:

    • Solvent Selection: While high-boiling solvents are common, consider their physical properties (viscosity, heat capacity) and the ease of their removal at scale.

    • Concentration: A more dilute reaction may help with heat management and prevent precipitation of intermediates, but it will also reduce reactor throughput. A careful balance must be found.

    • Temperature: A lower reaction temperature may slow down the reaction but can also suppress the formation of degradation products. An optimization study is recommended.

Issue 2: Inconsistent Crystal Formation and Difficult Isolation

Q: Our product crystallizes well in the lab, but on a larger scale, we are seeing inconsistent crystal sizes, sometimes leading to filtration and drying problems. What should we investigate?

A: Crystallization is a critical unit operation that is highly sensitive to scale.[14][15][16][17][18][19] What appears to be a simple precipitation in a flask is a complex process involving nucleation and crystal growth that can behave very differently in a large, agitated vessel.

Potential Causes:

  • Uncontrolled Supersaturation: Rapid cooling or anti-solvent addition can lead to uncontrolled, rapid nucleation, resulting in a large number of small, poorly formed crystals that are difficult to filter.

  • Ineffective Agitation: Poor mixing can lead to non-uniform temperature and concentration gradients, resulting in a wide crystal size distribution. Over-agitation can lead to crystal breakage (attrition).

  • Presence of Impurities: Impurities can act as nucleation inhibitors or promoters, or they can be incorporated into the crystal lattice, affecting crystal habit and purity.[20]

  • Polymorphism: The existence of different crystalline forms (polymorphs) with different properties is common. A change in crystallization conditions on scale-up might favor the formation of an undesired polymorph.

Recommended Actions:

  • Develop a Controlled Cooling/Anti-Solvent Addition Profile:

    • Determine the solubility curve of your product in the chosen solvent system. This will allow you to control the level of supersaturation.

    • Implement a slow, controlled cooling or anti-solvent addition profile. A linear or staged profile is often more effective than a rapid "crash" crystallization.[16]

  • Optimize Agitation:

    • The goal is to keep the crystals suspended without causing excessive shear. The agitator speed should be carefully controlled and optimized for the specific vessel and batch size.

  • Implement Seeding:

    • Develop a seeding protocol. Adding a small amount of the desired crystalline material at a specific point in the process can provide a template for crystal growth, leading to more consistent crystal size and form.[15]

  • Characterize the Solid Form:

    • Use analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to characterize the crystal form obtained at different scales and under different conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up an exothermic cyclization reaction?

A1: The primary concern is a thermal runaway, where the reaction's heat generation exceeds the cooling system's capacity, leading to a rapid increase in temperature and pressure.[1][2][11][12][13] Key safety measures include:

  • Thorough Calorimetric Study: Understand the reaction's thermal hazards before scaling up.

  • Robust Cooling System: Ensure the reactor's cooling system is adequate for the heat load.

  • Controlled Reagent Addition: Add the reactive reagent at a rate that allows the heat to be safely removed. The addition should be stopped immediately if the temperature deviates from the setpoint.

  • Emergency Plan: Have a documented plan for quenching the reaction in case of a cooling failure or other emergency.

Q2: How important is the purity of the precursor, such as 5-amino-1H-pyrazole-4-carbonitrile, for the final cyclization step?

A2: It is critically important. Impurities in the starting materials are a common cause of low yields and inconsistent product quality in scaled-up reactions.[7][8][9][10] They can:

  • Interfere with the desired reaction pathway.

  • Catalyze the formation of by-products.

  • Complicate the purification of the final product. It is essential to have a robust analytical method to assess the purity of your starting materials and to set appropriate specifications.

Q3: Column chromatography is not practical for purifying our product at a large scale. What are some alternative, scalable purification strategies?

A3: For large-scale purification, you should focus on crystallization, slurry washes, or distillation (if the product is volatile and stable).[21][22][23]

  • Recrystallization: This is the most common and effective method for purifying solid compounds at scale. The process needs to be carefully developed to ensure high recovery and purity.

  • Slurry Washes: Stirring the crude, solid product in a solvent in which it has low solubility can be an effective way to remove more soluble impurities.

  • pH Adjustment and Extraction: If your product has acidic or basic functionality, you can often achieve significant purification through a series of aqueous extractions at different pH values.

Section 3: Scalable Experimental Protocol

This protocol is a general guideline for the synthesis of a 4-aminopyrazolo[3,4-d]pyrimidine derivative, with a focus on parameters that are critical for successful scale-up.

Reaction: Formation of 4-aminopyrazolo[3,4-d]pyrimidine from 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and ammonia.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Starting Material 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (10 g, 1.0 eq)4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 kg, 1.0 eq)Ensure consistent purity and particle size of the starting material.
Reagent Ammonium hydroxide (28-30%, ~100 mL)Ammonium hydroxide (28-30%, ~10 L)The reaction is often run under pressure at elevated temperatures to increase the reaction rate. A pressure-rated reactor is required.
Solvent Tetrahydrofuran (THF, ~20 mL) or other suitable solventTetrahydrofuran (THF, ~2 L) or other suitable solventThe choice of solvent will affect the reaction pressure at a given temperature.
Temperature 20-30 °C (or heated in a sealed tube)80-100 °C (requires a pressure reactor)Monitor the internal temperature closely. The reaction can be exothermic.
Reaction Time 2-12 hours4-16 hoursMonitor the reaction progress by a suitable in-process control (e.g., HPLC).
Work-up Concentration, trituration with acetonitrileCooling, filtration, washing with water and acetonitrileDevelop a robust crystallization procedure for isolation.
Purification Recrystallization from ethanol/waterRecrystallization from ethanol/waterThe cooling profile and agitation during crystallization are critical for obtaining a product that is easy to filter and dry.

Step-by-Step Protocol (Pilot Scale):

  • Reactor Setup: Ensure the pressure reactor is clean and dry. Perform a pressure test before starting.

  • Charging: Charge the reactor with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 kg) and THF (2 L).

  • Reagent Addition: Add ammonium hydroxide (10 L) to the reactor.

  • Reaction: Seal the reactor and heat the mixture to 80-100 °C with agitation. Maintain the temperature and monitor the internal pressure.

  • In-Process Control: Take samples periodically to monitor the reaction progress by HPLC until the starting material is consumed.

  • Cooling and Isolation: Cool the reaction mixture to 20-25 °C. Filter the solid product.

  • Washing: Wash the filter cake with water followed by acetonitrile to remove residual impurities.

  • Drying: Dry the product under vacuum at a suitable temperature until a constant weight is achieved.

Visualizations

Workflow for Scaling Up Pyrazolo[3,4-d]pyrimidine Synthesis

G cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_manu Manufacturing Scale lab_dev Route Scouting & Optimization lab_anal Analytical Method Development lab_dev->lab_anal pilot_cal Reaction Calorimetry & Safety Assessment lab_anal->pilot_cal lab_tox Initial Toxicology Studies pilot_opt Process Optimization (Mixing, Temp) pilot_cal->pilot_opt pilot_cryst Crystallization Development pilot_opt->pilot_cryst pilot_imp Impurity Profiling & Fate Studies pilot_cryst->pilot_imp manu_val Process Validation pilot_imp->manu_val manu_prod Commercial Production manu_val->manu_prod manu_qa Quality Assurance & Control manu_prod->manu_qa

Caption: A typical workflow for scaling up a chemical synthesis from the laboratory to manufacturing.

Decision Tree for Troubleshooting Low Yield

G start Low Yield at Scale check_purity Is starting material purity >99%? start->check_purity purify_sm Action: Purify Starting Material check_purity->purify_sm No check_temp Is temperature uniform & controlled? check_purity->check_temp Yes purify_sm->check_temp improve_heat Action: Improve Heat Transfer (Calorimetry, Slower Addition) check_temp->improve_heat No check_mixing Is mixing efficient? check_temp->check_mixing Yes improve_heat->check_mixing improve_mixing Action: Optimize Agitation (CFD, Impeller Choice) check_mixing->improve_mixing No check_side_reactions Are new impurities observed? check_mixing->check_side_reactions Yes improve_mixing->check_side_reactions optimize_cond Action: Re-optimize Conditions (Temp, Concentration) check_side_reactions->optimize_cond Yes success Yield Improved check_side_reactions->success No optimize_cond->success

Caption: A decision tree to guide troubleshooting efforts when encountering low yields during scale-up.

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Precursors: A Comparative Analysis Featuring Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of modern medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a remarkable number of blockbuster pharmaceuticals.[1] Its enduring prevalence stems from its metabolic stability and versatile substitution patterns, which allow for the fine-tuning of physicochemical and pharmacological properties.[1] Notable drugs built upon the pyrazole core include the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and a host of kinase inhibitors used in oncology.[1] The careful selection of the pyrazole precursor is a critical first step in the synthetic journey towards these life-changing medicines, directly impacting the efficiency, scalability, and novelty of the resulting drug candidates.

This in-depth technical guide provides a comparative analysis of various pyrazole precursors, with a special focus on the highly functionalized and versatile building block, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate . We will delve into its synthesis, reactivity, and comparative advantages over other common precursors, supported by experimental data and detailed protocols to inform your selection process and accelerate your research endeavors.

Featured Precursor: this compound

This compound (CAS No. 220131-57-7) is a polysubstituted pyrazole that offers multiple points for diversification, making it an attractive starting material for the synthesis of complex heterocyclic systems.[2] The presence of an amino group, a cyano group, and a methyl carboxylate group on the pyrazole ring provides a rich chemical handle for a variety of transformations.

Anticipated Synthesis

Synthesis_of_Methyl_5-amino-4-cyano-1H-pyrazole-1-carboxylate reagent1 Methyl Cyanoacetate intermediate1 Methyl (ethoxymethylene)cyanoacetate reagent1->intermediate1 Reaction reagent2 Triethyl Orthoformate reagent2->intermediate1 reagent3 Hydrazine product This compound reagent3->product intermediate1->product Cyclization

Caption: Plausible synthetic route to the target pyrazole precursor.

This two-step, one-pot synthesis would likely proceed via the initial formation of methyl (ethoxymethylene)cyanoacetate from methyl cyanoacetate and triethyl orthoformate. Subsequent reaction with hydrazine would lead to the cyclization and formation of the desired 5-aminopyrazole. The regioselectivity of this reaction is generally high, favoring the 5-amino isomer.[4]

Comparative Analysis of Pyrazole Precursors

The choice of a pyrazole precursor is dictated by several factors, including the desired substitution pattern on the final pyrazole ring, the availability and cost of starting materials, and the desired reaction conditions. Here, we compare this compound with other common classes of pyrazole precursors.

Precursor ClassKey ReactantsGeneral Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
1,3-Dicarbonyl Compounds 1,3-Diketone, HydrazineAcid or base catalysis, often at elevated temperatures.[5]70-95[6]Readily available starting materials, straightforward procedure.[6]Lack of regioselectivity with unsymmetrical dicarbonyls.[6]
α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineOften a two-step process: pyrazoline formation followed by oxidation.[6]66-88[6]Wide availability of α,β-unsaturated carbonyls.[6]Requires an additional oxidation step.[6]
Activated Methylene Nitriles Malononitrile/Cyanoacetate, Hydrazine, OrthoformateTypically refluxing in a suitable solvent like ethanol or toluene.[3][4]47-93[4]High regioselectivity, access to highly functionalized pyrazoles.[4]Starting materials can be more specialized.
Hydrazonoyl Halides Hydrazonoyl Halide, AlkyneBase-mediated 1,3-dipolar cycloaddition.[6]70-86[6]High regioselectivity, mild reaction conditions.[6]Requires synthesis of the hydrazonoyl halide precursor.

This compound falls under the category of pyrazoles derived from activated methylene nitriles. Its primary advantage lies in the high degree of functionalization present from the outset, which allows for subsequent selective modifications.

Experimental Protocols

The following protocols are representative of the general methods for synthesizing pyrazoles from different precursor classes.

Protocol 1: Knorr Pyrazole Synthesis from a 1,3-Dicarbonyl Compound

This protocol describes the synthesis of a 1,3,5-substituted pyrazole from ethyl acetoacetate and phenylhydrazine, a classic example of the Knorr synthesis.[5]

Reaction Scheme:

Knorr_Pyrazole_Synthesis reagent1 Ethyl Acetoacetate product 1-Phenyl-3-methyl-5-pyrazolone reagent1->product Condensation reagent2 Phenylhydrazine reagent2->product

Caption: The Knorr pyrazole synthesis.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.

  • Add ethyl acetoacetate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • The product may precipitate upon cooling or can be induced by the addition of water.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 95%

Protocol 2: Synthesis of a 5-Aminopyrazole from an Activated Methylene Nitrile

This protocol is adapted from the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and can be considered a general method for preparing the title compound and its analogs.[4]

Reaction Scheme:

Aminopyrazole_Synthesis reagent1 (Ethoxymethylene)malononitrile product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile reagent1->product Cyclocondensation reagent2 Aryl Hydrazine reagent2->product

Caption: Synthesis of 5-aminopyrazoles.

Procedure:

  • To a solution of the aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) with stirring, add (ethoxymethylene)malononitrile (1.0 eq) slowly.

  • Once the addition is complete, heat the solution to reflux under a nitrogen atmosphere.

  • Maintain the reflux for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yields: 47-93% depending on the aryl hydrazine used.[4]

Expert Insights and Causality behind Experimental Choices

The choice of solvent, temperature, and catalyst in pyrazole synthesis is critical for achieving high yields and regioselectivity. In the Knorr synthesis, ethanol is a common solvent due to its ability to dissolve both reactants and its relatively high boiling point, which allows for sufficient thermal energy to drive the condensation and cyclization. The use of an acid or base catalyst can accelerate the reaction, but in many cases, the reaction proceeds thermally.

For the synthesis of 5-aminopyrazoles from activated methylene nitriles, the use of a refluxing solvent like ethanol or toluene provides the necessary energy for the cyclization step.[3][4] The reaction is often carried out under an inert atmosphere to prevent oxidation of the hydrazine. The high regioselectivity for the 5-amino isomer is a result of the electrophilic character of the carbon atom of the nitrile group and the nucleophilic attack of the substituted nitrogen of the hydrazine.

Conclusion: Strategic Selection of Pyrazole Precursors for Drug Discovery

The strategic selection of a pyrazole precursor is a pivotal decision in the early stages of a drug discovery program. While classic methods like the Knorr synthesis offer simplicity and the use of readily available starting materials, they can suffer from a lack of regiocontrol. More modern approaches utilizing precursors like This compound provide a direct route to highly functionalized pyrazoles with excellent regioselectivity. The multiple reactive sites on this precursor allow for a divergent synthetic strategy, enabling the rapid generation of a library of diverse pyrazole derivatives for biological screening. By understanding the comparative advantages and limitations of each precursor class, and by leveraging detailed experimental protocols, researchers can make informed decisions to optimize their synthetic routes and accelerate the discovery of novel therapeutic agents.

References

A Comparative Guide to Alternative Reagents in Pyrazolo[3,4-d]pyrimidine Synthesis: A Move Towards Greener and More Efficient Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged isostere of purines.[1][2] Its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The traditional synthesis of this important heterocycle often involves harsh reagents, lengthy reaction times, and multiple steps. This guide provides a comparative analysis of modern, alternative reagents and methodologies that offer significant advantages in terms of efficiency, environmental impact, and overall practicality for researchers and professionals in drug development.

The Shift from Traditional to Modern Synthetic Strategies

Classical approaches to pyrazolo[3,4-d]pyrimidine synthesis often rely on multi-step procedures commencing from substituted pyrazoles. A common traditional route involves the cyclization of 5-aminopyrazole-4-carboxamides with reagents like formamide or formic acid, which can require high temperatures and long reaction durations.[5][6] The evolution of synthetic organic chemistry has ushered in an era of more sophisticated and efficient strategies. This guide will delve into a comparative analysis of these modern alternatives, focusing on multicomponent reactions, microwave-assisted synthesis, and other green chemistry approaches.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route can significantly impact yield, purity, reaction time, and environmental footprint. Below is a comparative summary of various alternative approaches to the synthesis of pyrazolo[3,4-d]pyrimidines.

MethodologyKey Reagents/ConditionsTypical Reaction TimeYieldsKey Advantages
Traditional Cyclization 5-Aminopyrazole-4-carboxamide, Formamide/Formic Acid, High TemperatureSeveral hours to daysModerate to GoodWell-established, readily available starting materials
Microwave-Assisted Three-Component Reaction 5-Aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines, Microwave irradiation (150-160 °C)5-55 minutes60-85%[5][6]Drastically reduced reaction times, high yields, one-pot, catalyst-free options[5][6]
One-Pot Four-Component Reaction Hydrazines, Methylenemalononitriles, Aldehydes, AlcoholsNot specifiedGood to Excellent[7]High atom economy, operational simplicity, access to diverse structures[7]
Solid-Phase Synthesis (Aza-Wittig/Electrocyclic Ring Closure) Resin-bound precursor, Primary amines, TriphenylphosphineNot specifiedGoodAmenable to library synthesis, easy purification[8][9]
Green Synthesis (Water as solvent) 5-aminopyrazole, aldehyde, malononitrile, water, catalyst (e.g., K2CO3)1-2 hoursHighEnvironmentally benign, safe, cost-effective[10]
One-Pot Multicomponent (Solid Catalyst) Aryl-aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Urea, Poly(N-vinylpyridinium) hydrogen sulfate in glycerol30-45 minutesGood to Excellent[11]Reusable catalyst, non-toxic solvent, short reaction times[11]

In-Depth Look at Key Alternative Methodologies

Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. In the context of pyrazolo[3,4-d]pyrimidine synthesis, it facilitates a rapid and efficient one-pot, three-component reaction.[5][6]

Experimental Protocol: Microwave-Assisted Synthesis [5][6]

  • Reactant Mixture: In a microwave process vial, combine methyl 5-aminopyrazolyl-4-carboxylate (1 mmol), trimethyl orthoformate (1.2 mmol), and a primary amine (1.2 mmol) in a suitable solvent (e.g., DMF).

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a constant temperature of 160 °C for 55 minutes.

  • Isolation: After cooling, the precipitated product is isolated by vacuum filtration.

  • Purification: The crude product can be recrystallized from an appropriate solvent (e.g., AcOEt or MeOH) to afford the pure 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one.

The causality behind the dramatic rate enhancement lies in the efficient and uniform heating of the reaction mixture by microwave irradiation, which is not achievable with conventional heating methods. This protocol offers significant pot- and step-economy, making it a highly practical and efficient alternative.[5][6]

Microwave-Assisted Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product aminopyrazole 5-Aminopyrazole- 4-carboxylate microwave Microwave Irradiation (160°C, 55 min) aminopyrazole->microwave orthoformate Trimethyl orthoformate orthoformate->microwave amine Primary Amine amine->microwave product Pyrazolo[3,4-d]pyrimidin-4-one microwave->product One-pot cyclization Four-Component Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product hydrazine Hydrazine one_pot One-Pot Reaction (Room Temp) hydrazine->one_pot malononitrile Methylenemalononitrile malononitrile->one_pot aldehyde Aldehyde aldehyde->one_pot alcohol Alcohol alcohol->one_pot product Pyrazolo[3,4-d]pyrimidine one_pot->product Condensation & Cyclization

References

comparative study of the reactivity of different 5-aminopyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 5-Aminopyrazole-4-carbonitriles

Introduction

5-Aminopyrazole-4-carbonitriles are a privileged class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Their inherent structural features, namely the presence of a nucleophilic amino group, an electrophilic nitrile group, and an aromatic pyrazole core, bestow upon them a versatile reactivity profile. This guide provides a comparative study of the reactivity of different 5-aminopyrazole-4-carbonitrile derivatives, offering insights into how substituents on the pyrazole ring modulate their chemical behavior. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important scaffold.

The Electronic Landscape of the 5-Aminopyrazole-4-carbonitrile Scaffold

The reactivity of 5-aminopyrazole-4-carbonitriles is governed by the interplay of the electronic properties of the pyrazole ring and its substituents. The C5-amino group is a strong activating group, increasing the electron density of the pyrazole ring and enhancing its nucleophilicity, particularly at the C4 position. Conversely, the C4-carbonitrile group is a deactivating group, withdrawing electron density from the ring. This push-pull electronic arrangement creates a molecule with distinct reactive sites, making it a versatile synthon for the construction of fused heterocyclic systems.[1][3]

Substituents on the pyrazole ring, particularly at the N1 and C3 positions, can significantly alter this electronic landscape. Electron-donating groups (EDGs) will further enhance the nucleophilicity of the amino group and the C4 position, while electron-withdrawing groups (EWGs) will diminish it. These substituent effects are critical in directing the regioselectivity and rate of various chemical transformations.

Caption: General reactivity map of the 5-aminopyrazole-4-carbonitrile scaffold.

Comparative Reactivity Analysis

The influence of substituents on the reactivity of 5-aminopyrazole-4-carbonitriles is best illustrated through a comparative analysis of their behavior in key chemical transformations.

N-Acylation and N-Alkylation

The C5-amino group is a primary site for electrophilic attack. The nucleophilicity of this group, and thus the rate of acylation and alkylation, is directly influenced by the electronic nature of the substituents on the pyrazole ring.

Substituent (R1/R2)Electronic EffectExpected ReactivityExperimental Observation
Electron-Donating (e.g., -CH3, -OCH3)Increases electron density on the amino groupHigher reactivity towards acylation/alkylationDerivatives with electron-donating groups generally exhibit faster reaction rates and higher yields in acylation and alkylation reactions.
Electron-Withdrawing (e.g., -NO2, -CF3)Decreases electron density on the amino groupLower reactivity towards acylation/alkylationElectron-withdrawing groups can significantly hinder these reactions, often requiring harsher conditions or more reactive electrophiles.[4]

Experimental Protocol: N-Acetylation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Dissolution: Dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in glacial acetic acid (10 mL per gram of pyrazole).

  • Addition of Reagent: Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature with stirring.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acetylated product.

Diazotization and Azo Coupling

The diazotization of the C5-amino group to form a pyrazolediazonium salt is a fundamental transformation that opens pathways to a variety of functionalized pyrazoles.[5][6] The stability and subsequent reactivity of the diazonium salt are highly dependent on the substituents.

Substituent (R1/R2)Electronic EffectExpected Reactivity of Diazonium SaltExperimental Observation
Electron-DonatingStabilizes the diazonium saltSlower coupling reactionsThe resulting diazonium salts are more stable and can be isolated in some cases.
Electron-WithdrawingDestabilizes the diazonium saltFaster coupling reactionsThese diazonium salts are often highly reactive and are typically used in situ for subsequent coupling reactions.[7]

In some cases, intramolecular azo coupling can occur if a suitable nucleophilic site is present on a substituent, leading to the formation of fused heterocyclic systems like pyrazolo[3,4-c]cinnolines.[5][6]

Cyclocondensation Reactions

5-Aminopyrazole-4-carbonitriles are excellent precursors for the synthesis of fused pyrimidine rings, such as pyrazolo[3,4-d]pyrimidines, which are analogues of purines and often exhibit significant biological activity.[8][9][10][11] These reactions typically involve the condensation of the amino group and the nitrile group with a one-carbon synthon like formic acid, formamide, or orthoesters.

The reactivity in these cyclocondensation reactions is a balance between the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon.

Substituent (R1/R2)Effect on Amino GroupEffect on Nitrile GroupOverall Effect on Cyclization
Electron-DonatingMore nucleophilicLess electrophilicThe increased nucleophilicity of the amino group often dominates, leading to faster initial attack and overall faster cyclization.
Electron-WithdrawingLess nucleophilicMore electrophilicThe decreased nucleophilicity of the amino group can slow down the initial step, but the increased electrophilicity of the nitrile can facilitate the final ring closure. The overall effect can vary depending on the specific reagents and conditions.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one

  • Mixing Reagents: In a round-bottom flask, combine the substituted 5-aminopyrazole-4-carbonitrile (1.0 eq) and an excess of formic acid (or a mixture of formic acid and acetic anhydride).

  • Heating: Heat the mixture to reflux for 4-8 hours. The reaction should be monitored by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation and Washing: Collect the solid product by filtration and wash it with cold water to remove any remaining acid.

  • Drying and Purification: Dry the product thoroughly. If necessary, purify by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.

Caption: A typical workflow for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Conclusion

The reactivity of 5-aminopyrazole-4-carbonitriles is a rich and multifaceted area of study. The electronic nature of substituents at the N1 and C3 positions plays a pivotal role in modulating the nucleophilicity of the C5-amino group and the electrophilicity of the C4-nitrile group. Understanding these substituent effects is paramount for designing efficient synthetic routes to novel fused heterocyclic systems with potential applications in medicine and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this versatile class of compounds.

References

assessing the purity of "methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate" by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Purity Assessment of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate: A Comparative HPLC Method Guide

Introduction: The Analytical Imperative for a Key Building Block

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a versatile scaffold for the synthesis of novel pharmaceutical agents and other high-value chemicals.[1][2] The purity of such a starting material is not a trivial matter; it is a critical determinant of success in multi-step syntheses, directly impacting reaction yields, impurity profiles of the final product, and ultimately, its biological efficacy and safety.[3] Undetected impurities, such as regioisomers or residual starting materials from synthesis, can lead to costly downstream purification challenges or failed batches.[4]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will move beyond a simple recitation of parameters to explain the scientific rationale behind the selection of columns, mobile phases, and detectors. Our goal is to equip researchers and drug development professionals with a robust analytical framework, ensuring confidence and reliability in their results. The methodologies described adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure development.[5][6][7]

Primary Recommended Method: Reversed-Phase HPLC with a Polar-Embedded Stationary Phase

For a polar analyte like this compound, achieving adequate retention and symmetrical peak shape on a traditional C18 column can be challenging, especially when using highly aqueous mobile phases.[8] To overcome this, our primary recommended method utilizes a column with a polar-embedded group, which enhances polar compound retention and provides alternative selectivity.

Causality Behind Experimental Choices
  • Stationary Phase: A polar-embedded C18 column (e.g., Luna Omega Polar C18) is selected. The embedded polar group (e.g., an amide or carbamate) creates a hydrophilic layer near the silica surface, which helps to retain water and prevents the stationary phase from "dewetting" or collapsing in highly aqueous mobile phases.[8][9] This ensures reproducible retention times for polar analytes that require low organic solvent concentrations for elution.

  • Mobile Phase: A simple gradient of acidified water and acetonitrile is employed. The use of 0.1% formic acid in the mobile phase serves two key purposes: it protonates the basic amino group on the pyrazole ring, leading to a consistent ionic state, and it suppresses the activity of residual acidic silanol groups on the column packing, thereby improving peak symmetry for basic analytes.[10]

  • Detection: A Photodiode Array (PDA) detector is indispensable for impurity profiling.[11][12] Unlike a standard UV detector, a PDA acquires the entire UV-Vis spectrum for every point in the chromatogram. This allows for a post-run peak purity analysis, a critical feature for a self-validating method, which helps to confirm that the main analyte peak is not co-eluting with any impurities.[13][14] It also aids in the tentative identification of impurities by comparing their UV spectra to that of the main compound.

Experimental Workflow: From Sample to Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Analyte (1 mg/mL) B Dissolve in Diluent (50:50 ACN:H2O) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample (5 µL) onto Polar C18 Column C->D E Gradient Elution (Acidified H2O/ACN) D->E F PDA Detection (210-400 nm) E->F G Integrate Peaks & Quantify Area % F->G H Perform Peak Purity Analysis G->H I Generate Report H->I

Caption: A streamlined workflow for HPLC purity analysis.

Detailed Protocol: Primary Method
Parameter Condition
Instrument HPLC or UHPLC system with a binary pump, autosampler, column oven, and PDA detector
Column Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector PDA, Wavelength: 254 nm for quantification, Spectral Range: 210-400 nm for peak purity
Sample Preparation Prepare a 1.0 mg/mL solution in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm filter prior to injection.

Comparison with Alternative HPLC Methods

To demonstrate the advantages of the primary method, we compare it with two common alternatives. Hypothetical but realistic data is presented to illustrate the differences in performance. Potential impurities considered are a highly polar starting material (Impurity 1) and a slightly less polar regioisomer (Impurity 2).

Alternative Method A: Standard C18 Column

This approach uses a conventional, non-polar C18 column, which is often the first choice in many labs for reversed-phase chromatography.[15]

  • Rationale: A standard C18 provides strong hydrophobic retention. However, for polar compounds, this can lead to poor retention, requiring low organic content in the mobile phase, which may not be sufficient to retain and separate very polar impurities from the solvent front.[8]

  • Key Protocol Change: Replace the Polar-Embedded C18 with a traditional C18 column (e.g., Phenomenex Luna C18(2)). All other conditions are kept the same for a direct comparison.

Alternative Method B: Phenyl-Hexyl Column

This method employs a stationary phase with a different chemical functionality to exploit alternative separation mechanisms.

  • Rationale: A Phenyl-Hexyl column offers unique selectivity based on aromatic π-π interactions, in addition to hydrophobic interactions.[9] This can be highly effective for separating aromatic compounds like pyrazoles and their isomers, which may be difficult to resolve on a standard C18 phase.

  • Key Protocol Change: Replace the Polar-Embedded C18 with a Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl). All other conditions are kept the same.

Performance Comparison: Experimental Data Summary

The following table summarizes the performance of the three methods for separating the main compound (API) from two potential impurities. Resolution (Rs) values below 1.5 indicate incomplete separation. A tailing factor (Tf) greater than 1.5 suggests poor peak shape.

Performance Metric Primary Method (Polar C18) Method A (Standard C18) Method B (Phenyl-Hexyl)
API Retention Time (min) 8.54.29.8
Resolution (Rs) - API / Impurity 1 3.51.1 (Co-elution)3.8
Resolution (Rs) - API / Impurity 2 2.12.01.4 (Poor Resolution)
API Tailing Factor (Tf) 1.11.81.2
Total Analysis Time (min) 232323
Interpretation of Results
  • Primary Method (Polar C18): This method provides the best overall performance. It offers sufficient retention for the main compound while achieving baseline separation (Rs > 1.5) from both the highly polar impurity (Impurity 1) and the closely related regioisomer (Impurity 2).[9][16] The peak shape is excellent (Tf = 1.1), which is crucial for accurate quantification.

  • Method A (Standard C18): This method is inadequate. The main compound is poorly retained, and more importantly, the highly polar Impurity 1 co-elutes with or is poorly resolved from the solvent front, making its detection and quantification impossible.[8] Furthermore, the API peak exhibits significant tailing (Tf = 1.8), likely due to secondary interactions with surface silanols, which compromises accuracy.

  • Method B (Phenyl-Hexyl): This method shows interesting alternative selectivity. While it provides excellent separation for the highly polar Impurity 1, it fails to adequately resolve the regioisomer (Impurity 2) from the main peak (Rs = 1.4).[9] This demonstrates that while different selectivities can be powerful, they may solve one separation problem while creating another.

Logical Framework for Method Selection

Method_Selection Start Analyte: Methyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate IsPolar Is the analyte polar? Start->IsPolar UsePolarColumn Use Polar-Embedded or Aqueous-Stable Column (Primary Method) IsPolar->UsePolarColumn Yes StandardC18 Standard C18 Column (Method A) IsPolar->StandardC18 No (Initial thought) CheckResolution Poor Resolution of Critical Pair? UsePolarColumn->CheckResolution CheckRetention Poor Retention or Peak Shape? StandardC18->CheckRetention PhenylHexyl Alternative Selectivity (Phenyl-Hexyl, etc.) (Method B) Success Method Optimized PhenylHexyl->Success CheckRetention->UsePolarColumn Yes CheckRetention->Success No CheckResolution->PhenylHexyl Yes CheckResolution->Success No

Caption: Decision logic for selecting the optimal HPLC column.

Conclusion

Assessing the purity of critical building blocks like this compound requires a method that is both robust and reliable. While a standard C18 column may seem like a universal starting point, this guide demonstrates its significant shortcomings for this polar analyte. The Primary Recommended Method , utilizing a polar-embedded C18 column with a gradient elution and PDA detection, provides a comprehensive and trustworthy solution. It delivers superior retention, resolution, and peak shape, ensuring that all potential impurities are accurately detected and quantified. This systematic approach, grounded in the principles of separation science and aligned with regulatory expectations, empowers researchers to proceed with confidence in the quality of their materials.[5][17]

References

A Cost-Effectiveness Analysis of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold stands as a "privileged structure," forming the core of numerous FDA-approved kinase inhibitors. Its synthetic accessibility and ability to form key interactions within the ATP-binding site of kinases make it a valuable starting point for the development of targeted therapies.[1] This guide provides a comprehensive cost-effectiveness analysis of a specific, functionalized pyrazole, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate , a versatile building block for creating diverse compound libraries.

We will objectively compare the synthesis and potential performance of this molecule with two commercially successful pyrazole-based kinase inhibitors: Crizotinib and Ruxolitinib . This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the data necessary to make informed decisions when selecting scaffolds and synthetic routes for their research and development programs.

The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with the hinge region of the kinase ATP-binding pocket.[1] The adaptability of the pyrazole core, which allows for substitution at multiple positions, enables the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous successful drugs targeting a range of kinases implicated in cancer and inflammatory diseases, including Crizotinib (an ALK/ROS1/MET inhibitor) and Ruxolitinib (a JAK1/JAK2 inhibitor).[2][3]

Synthetic Accessibility and Cost Analysis

The cost-effectiveness of a chemical building block is a critical factor in drug development, influencing everything from initial screening to large-scale production. Here, we analyze the synthetic routes and associated costs for our target molecule and its alternatives.

A common and efficient method for the synthesis of 5-aminopyrazoles involves the Thorpe-Ziegler reaction. The following protocol is adapted from a microwave-assisted synthesis of similar N-arylpyrazoles and provides a likely route to the target molecule.[4]

Synthetic Workflow:

A Arylhydrazine C Sodium Nitrite, HCl A->C B Malononitrile B->C D Dicyanohydrazone Intermediate C->D Diazotization & Condensation E Methyl Bromoacetate, K2CO3, Dioxane D->E F This compound E->F Thorpe-Ziegler Cyclization (Microwave)

Caption: Synthetic workflow for this compound.

Experimental Protocol:

  • Synthesis of the Dicyanohydrazone Intermediate:

    • Dissolve the starting arylhydrazine (1 equivalent) in a suitable solvent.

    • Add a solution of sodium nitrite (1.1 equivalents) in water at 0-5 °C.

    • Slowly add hydrochloric acid to maintain an acidic pH.

    • Add a solution of malononitrile (1 equivalent) and a base (e.g., sodium acetate).

    • Stir the reaction mixture at room temperature until the formation of the dicyanohydrazone precipitate is complete.

    • Filter, wash, and dry the intermediate.

  • Thorpe-Ziegler Cyclization:

    • Suspend the dicyanohydrazone intermediate (1 equivalent) and potassium carbonate (2 equivalents) in dioxane.

    • Add methyl bromoacetate (1.2 equivalents).

    • Irradiate the mixture in a microwave reactor at 110-140 °C for 10-20 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, filter, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the final product.

Cost Analysis:

The following table provides an estimated cost analysis for the synthesis of 10 grams of this compound, based on the prices of reagents from various chemical suppliers.

ReagentMolar Mass ( g/mol )Required Amount (for 10g product)Estimated Cost (USD)Source
Phenylhydrazine108.14~6.5 g5-10Chemical Suppliers
Malononitrile66.06~4.0 g5-10Chemical Suppliers
Sodium Nitrite69.00~4.6 g2-5[5]
Methyl Bromoacetate152.97~10.0 g15-25[1][3][6][7]
Potassium Carbonate138.21~16.6 g5-10[8][9][10][11][12]
Dioxane88.11~100 mL10-20[13][14][15][16][17]
Total Estimated Cost $42 - $80
Estimated Cost per Gram $4.20 - $8.00

Note: Costs are estimates and can vary based on supplier, purity, and quantity purchased. This analysis does not include the cost of solvents for workup and chromatography, or energy costs.

To provide a practical context for the cost-effectiveness of our target molecule, we will compare it to two FDA-approved, pyrazole-containing kinase inhibitors: Crizotinib and Ruxolitinib.

Crizotinib (Xalkori®): An inhibitor of ALK, ROS1, and MET kinases, used in the treatment of non-small cell lung cancer.[18]

Ruxolitinib (Jakafi®): An inhibitor of JAK1 and JAK2 kinases, used to treat myelofibrosis and polycythemia vera.[5][19]

The synthesis of these drugs is significantly more complex, involving multiple steps and chiral separations, which contributes to their high cost.

Synthetic Complexity Comparison:

cluster_0 Target Molecule Synthesis cluster_1 Crizotinib Synthesis cluster_2 Ruxolitinib Synthesis Arylhydrazine Arylhydrazine Dicyanohydrazone Dicyanohydrazone Arylhydrazine->Dicyanohydrazone Target Molecule Target Molecule Dicyanohydrazone->Target Molecule Start Material 1 Start Material 1 Intermediate 1 Intermediate 1 Start Material 1->Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Crizotinib Crizotinib Intermediate 3->Crizotinib Start Material 2 Start Material 2 Intermediate A Intermediate A Start Material 2->Intermediate A Intermediate B Intermediate B Intermediate A->Intermediate B Intermediate C Intermediate C Intermediate B->Intermediate C Ruxolitinib Ruxolitinib Intermediate C->Ruxolitinib

Caption: Comparison of synthetic complexity.

Cost Comparison:

CompoundEstimated Cost per Gram (Synthesis)Commercial Price per Gram (API)
This compound$4.20 - $8.00N/A (Building Block)
Crizotinib> $100 (estimated)> $2,000
Ruxolitinib> $100 (estimated)> $3,000

Note: Commercial prices for APIs are based on wholesale acquisition costs and can vary significantly.[19][20]

This stark difference in cost highlights the value of using a readily synthesizable building block like this compound in the early stages of drug discovery.

Performance and Application in Kinase Inhibition

The "effectiveness" of a scaffold in drug discovery is determined by its ability to serve as a foundation for potent and selective inhibitors. The 5-aminopyrazole core is a well-established pharmacophore for kinase inhibition.[21]

  • Fibroblast Growth Factor Receptors (FGFRs): Derivatives have shown nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3.[22]

  • p38 MAP Kinase: Pyrazole-based inhibitors have demonstrated efficacy in animal models of rheumatic disease.[23]

  • Aurora Kinases: Aminopyrazole derivatives have been developed as potent inhibitors of Aurora kinases, which are crucial for cell division.[21]

The functional groups on our target molecule—the methyl carboxylate at the 1-position, the cyano group at the 4-position, and the amino group at the 5-position—provide multiple points for diversification to generate a library of compounds for screening against a panel of kinases.

Potential Diversification Pathways:

A This compound B Amide Formation (at C5-amino) A->B C N-Alkylation/Arylation (at C5-amino) A->C D Ester Hydrolysis & Amide Coupling (at C1-carboxylate) A->D E Library of Diverse Kinase Inhibitor Candidates B->E C->E D->E

Caption: Potential diversification pathways for the target molecule.

The performance of Crizotinib and Ruxolitinib is well-documented through extensive clinical trials and their use in patients. Their high potency and selectivity for their respective kinase targets are a testament to the effectiveness of the pyrazole scaffold when appropriately functionalized.

DrugPrimary TargetsIC50 Values (nM)
CrizotinibALK, ROS1, MET20-60
RuxolitinibJAK1, JAK22.8, 3.3

This data underscores the potential of pyrazole-based compounds to achieve high levels of potency.

Conclusion: A Cost-Effective Starting Point for Innovation

This comparative analysis demonstrates that This compound represents a highly cost-effective and versatile starting point for the discovery of novel kinase inhibitors. Its straightforward, two-step synthesis from readily available starting materials offers a significant economic advantage over the complex and costly production of established drugs like Crizotinib and Ruxolitinib.

While the performance of derivatives of our target molecule needs to be experimentally validated, the proven success of the 5-aminopyrazole scaffold in numerous kinase inhibitors provides a strong rationale for its use in drug discovery programs. The multiple points of diversification on the molecule allow for the rapid generation of compound libraries, increasing the probability of identifying potent and selective leads.

For research institutions and pharmaceutical companies, investing in the synthesis and exploration of such accessible building blocks can accelerate the early stages of drug discovery, enabling the exploration of a wider chemical space at a fraction of the cost of pursuing more complex scaffolds from the outset.

References

The Strategic Advantage of Methyl 5-Amino-4-cyano-1H-pyrazole-1-carboxylate in Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone, recognized for its prevalence in numerous FDA-approved drugs. The efficient construction of diverse libraries of pyrazole-containing compounds is therefore a critical task in drug discovery. This guide provides an in-depth technical comparison of a highly versatile building block, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate , against its common alternatives in library synthesis. We will explore the nuanced advantages this reagent offers in terms of reactivity, regioselectivity, and synthetic efficiency, supported by experimental insights and protocols.

The Privileged Pyrazole: A Foundation for Diverse Chemistries

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery, demonstrating a wide array of biological activities.[1] Its derivatives are integral to a multitude of therapeutic agents, from anti-inflammatory drugs like celecoxib to kinase inhibitors used in oncology.[2] The ability to rapidly generate and screen libraries of pyrazole analogues is paramount in identifying novel hit compounds.[2] The choice of the initial pyrazole building block is a critical decision that dictates the synthetic routes available and the ultimate diversity of the compound library.

Unveiling the Potential of this compound

This compound is a trifunctionalized building block that offers a unique combination of reactive sites, enabling the synthesis of a wide range of fused heterocyclic systems. The core advantages of this reagent stem from the strategic placement of its functional groups:

  • The 5-Amino Group: A versatile nucleophile for cyclocondensation reactions.

  • The 4-Cyano Group: An electrophilic center that can participate in ring-closing reactions or be further elaborated.

  • The 1-Methoxycarbonyl Group: This N-protecting group plays a crucial role in modulating reactivity and can be removed under specific conditions to provide further diversification.

The interplay of these functionalities makes it an exceptional precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and other fused systems of high medicinal importance.[3]

Comparative Analysis: Performance Against Key Alternatives

To fully appreciate the advantages of this compound, we will compare it with two widely used alternative building blocks: 5-amino-4-cyanopyrazole and ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate .

FeatureThis compound5-Amino-4-cyanopyrazoleEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Regioselectivity High: The N1-position is blocked, directing reactions to the 5-amino group.Moderate to Low: Can lead to mixtures of N1 and N2 substituted products.High: N1-position is blocked by a stable phenyl group.
Reactivity Modulation The N-methoxycarbonyl group can be removed, allowing for further derivatization at the N1-position.N1-H allows for direct N-alkylation/arylation, but can complicate subsequent reactions.The N-phenyl group is generally stable and not easily removed, limiting diversity at this position.
Solubility Generally good in common organic solvents.Can have limited solubility depending on the reaction medium.Good solubility in organic solvents.
Access to N-Unsubstituted Fused Systems Yes, via deprotection of the methoxycarbonyl group.Direct access, but regioselectivity can be a challenge.No, the N-phenyl group is not readily cleaved.
Cost-Effectiveness Moderate initial cost, but can lead to higher overall yields and purity, reducing downstream costs.Lower initial cost, but may require more extensive purification to separate isomers.Cost can vary depending on the substituted phenyl group.

Mechanistic Insights: The Role of the N-Methoxycarbonyl Group

The N-methoxycarbonyl group in the target compound is not merely a placeholder; it provides distinct mechanistic advantages. By protecting the N1-position, it prevents unwanted side reactions and ensures that cyclization reactions proceed with high regioselectivity. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidines, the initial reaction is directed to the 5-amino group, leading to a single, desired regioisomer.[4]

Experimental Protocols: A Practical Guide

Synthesis of a Pyrazolo[3,4-d]pyrimidine Library from this compound

This protocol outlines a general procedure for the synthesis of a library of 4-substituted pyrazolo[3,4-d]pyrimidines.

Step 1: Cyclocondensation with an Amidine

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or ethanol), add the desired amidine hydrochloride (1.2 eq) and a base (e.g., triethylamine or potassium carbonate, 2.5 eq).

  • Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the crude N1-methoxycarbonyl-pyrazolo[3,4-d]pyrimidine.

Step 2: Deprotection of the N-Methoxycarbonyl Group (Optional)

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., methanol).

  • Add a base such as sodium methoxide or potassium carbonate (2.0 eq).

  • Stir the reaction at room temperature or gentle heating until deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the N-unsubstituted pyrazolo[3,4-d]pyrimidine.

Step 3: Diversification at the N1-Position (Optional)

  • To a solution of the N-unsubstituted pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride, 1.5 eq).

  • Add the desired electrophile (e.g., an alkyl halide or aryl halide, 1.2 eq).

  • Stir the reaction at room temperature or with heating until the reaction is complete.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Comparative Synthesis using 5-Amino-4-cyanopyrazole

When using 5-amino-4-cyanopyrazole as the starting material, the initial cyclocondensation step (Step 1 above) may lead to a mixture of N1 and N2 isomers of the resulting pyrazolo[3,4-d]pyrimidine. This necessitates careful chromatographic separation, which can be time-consuming and result in lower overall yields of the desired isomer.

Visualizing the Synthetic Pathways

Workflow for Library Synthesis

G cluster_0 This compound cluster_1 5-Amino-4-cyanopyrazole (Alternative) A Start with Target Compound B Cyclocondensation (High Regioselectivity) A->B C N1-Protected Library B->C D Deprotection C->D E N1-Unsubstituted Library D->E F N1-Diversification E->F G Diverse N1-Substituted Library F->G H Start with Alternative I Cyclocondensation (Potential Mixture of Isomers) H->I J Separation of Isomers I->J K N1 & N2 Isomeric Libraries J->K G reactant This compound R = CO2Me intermediate Intermediate Formation of N-C bond reactant->intermediate Amidine, Base, Heat product Pyrazolo[3,4-d]pyrimidine Fused heterocyclic core intermediate->product Cyclization

References

A Comparative Guide to the Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the natural purine ring system. This structural mimicry allows it to effectively interact with a variety of biological targets, most notably protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2][3][4] As a result, numerous analogs of this heterocyclic system have been synthesized and evaluated for their anticancer potential, demonstrating a wide range of cytotoxic activities across various cancer cell lines.[5][6][7]

This guide provides a comparative analysis of the cytotoxicity of several pyrazolo[3,4-d]pyrimidine analogs, supported by experimental data from peer-reviewed literature. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this important class of compounds.

Comparative Cytotoxicity Data

The cytotoxic efficacy of pyrazolo[3,4-d]pyrimidine analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Series 1: Pyrazolo[3,4-d]pyrimidin-4-ones
3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)MCF-7 (Breast)11[1][5]
5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one (10d)MCF-7 (Breast)12[1][5]
5-(4-hydroxyphenylpyrazolo[3,4-d]pyrimidin-4-one derivative (8b)MCF-7 (Breast)25[1][5]
5-hydroxy-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (4)MCF-7 (Breast)49[1]
Series 2: Pyrazolo[3,4-d]pyrimidines with Piperazine Moiety
Compound 10bMDA-MB-231 (Breast), MCF-7 (Breast), SF-268 (CNS), B16F-10 (Melanoma)5.5-11 µg/ml[6]
Series 3: Pyrazolo[3,4-d]pyrimidines with Amino Acid Conjugates
Compound 7f (Arginine conjugate)MCF-7 (Breast)Not specified, but most active in series[8]
Series 4: Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-ones
(E)- 1-methyl-9-(3,4,5-trimethoxybenzylidene)- 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one (10k)Various (5 human cancer cell lines)0.03-1.6[9]
Series 5: Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1][5][8]triazolo[1,5-c]pyrimidine Derivatives
Compound 14MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver)0.045, 0.006, 0.048[3]
Compound 15MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver)0.046, 0.007, 0.048[3]
Series 6: Pyrazolo-[3,4-d]-pyrimidine Src Kinase Inhibitors
SI163HT22 (Neuronal)27.92[10]
S29HT22 (Neuronal)45.36[10]
S7HT22 (Neuronal)17.14[10]
Series 7: Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs
Compound 5iMCF-7, HCT116, HePG-2Potent, dual EGFR/VGFR2 inhibitor[11]
Series 8: Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives
Compound 5Caco-2 (Colon), A549 (Lung), HT1080 (Fibrosarcoma), Hela (Cervical)Micromolar range[12]
Compound 7Caco-2 (Colon), A549 (Lung), HT1080 (Fibrosarcoma), Hela (Cervical)Micromolar range[12]
Series 9: Hydrazone Derivatives
2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone (VIIa)57 different cell lines0.326 - 4.31[7]
Series 10: Naphtho[1',2':4,5]thieno[2,3-d]pyrimidinyl Derivatives
Compound 11MCF-7 (Breast)3.60 µg/mL[13]
Compound 22A549 (Lung)4.80 µg/mL[13]
Series 11: Acyclic Nucleoside Derivatives
Compound 4MCF-7 (Breast)Highest activity in series[14]

Mechanism of Action: Targeting Kinase Signaling Pathways

The cytotoxic effects of many pyrazolo[3,4-d]pyrimidine analogs stem from their ability to inhibit protein kinases.[2][4] These enzymes play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival. By acting as ATP-competitive inhibitors, these compounds can block the activity of kinases such as Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][11][15]

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for this class of compounds.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Autophosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylation PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Analog PyrazoloPyrimidine->RTK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Ligand Growth Factor Ligand->RTK Binding & Dimerization SRB_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompounds Add Pyrazolo[3,4-d]pyrimidine Analogs Incubate24h->AddCompounds Incubate48_72h Incubate 48-72h AddCompounds->Incubate48_72h FixCells Fix Cells with TCA Incubate48_72h->FixCells Wash1 Wash with Water FixCells->Wash1 StainSRB Stain with SRB Wash1->StainSRB Wash2 Wash with Acetic Acid StainSRB->Wash2 Solubilize Solubilize Dye with Tris-base Wash2->Solubilize ReadAbsorbance Read Absorbance at 510 nm Solubilize->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

Navigating the Landscape of Enzyme Inhibition: A Comparative Guide to Compounds Derived from Methyl 5-Amino-4-cyano-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in generating compounds with a wide array of biological activities. Within this class, derivatives of "methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate" represent a specific and promising starting point for the development of novel enzyme inhibitors. This guide provides a comparative analysis of the enzyme inhibition profiles of compounds synthesized from this key intermediate, supported by available experimental data. We will delve into the inhibitory activities against various enzyme targets, present the methodologies for their assessment, and explore the underlying signaling pathways.

The Central Scaffold: this compound

The structure of this compound offers several key features for synthetic elaboration. The amino group at the 5-position is a nucleophilic handle for a variety of chemical transformations, allowing for the introduction of diverse substituents. The cyano group at the 4-position can be hydrolyzed, reduced, or participate in cycloaddition reactions. The pyrazole ring itself is a stable aromatic system capable of engaging in various interactions with enzyme active sites. These characteristics make it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization.

Comparative Inhibitory Activity

While extensive research on compounds derived specifically from this compound is still emerging, the broader class of pyrazole derivatives has shown significant inhibitory activity against several key enzyme families. Based on the available literature for structurally related pyrazoles, we can anticipate and compare potential inhibitory profiles. The primary enzyme families targeted by pyrazole-based compounds include:

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.

  • Kinases: This large family of enzymes plays a crucial role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Pyrazole derivatives have been investigated as inhibitors of various kinases, including p38 MAP kinase, Aurora kinases, FLT3, and CDKs.

  • Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of DNA precursors, DHFR is a well-established target for antimicrobial and anticancer drugs.

The following table summarizes the inhibitory activities of representative pyrazole derivatives against these enzyme classes. It is important to note that these compounds are not all directly synthesized from "this compound" but represent the broader potential of the pyrazole scaffold.

Compound ClassTarget EnzymeIC50/Ki ValueReference
Pyrazole SulfonamideshCA I5.13–16.9 nM (Ki)
Pyrazole SulfonamideshCA II11.77–67.39 nM (Ki)
Pyrazolo[4,3-c]pyridineshCA IXVaries
Pyrazole-based ureasp38 MAP KinaseVaries
Pyrazole-carboxamidesFLT3, CDK2, CDK4, CDK6Nanomolar range (IC50)
Thiazolo[4,5-d]pyridazinesDHFR0.06 µM (IC50)

Methodologies for Assessing Enzyme Inhibition

The evaluation of enzyme inhibitory activity requires robust and reproducible assays. Below are detailed protocols for common assays used to screen compounds against the aforementioned enzyme targets.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is a standard method for measuring the inhibition of CA isoforms.

Principle: The assay measures the catalytic hydration of CO₂ to bicarbonate and a proton, which leads to a change in pH. A pH indicator is used to monitor the reaction rate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5).

    • Prepare a solution of the CA enzyme in the buffer.

    • Prepare a solution of the pH indicator (e.g., p-nitrophenol).

    • Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated water solution.

  • Assay Procedure:

    • In a stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated solution.

    • Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

    • The initial rate of the reaction is determined from the slope of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Causality Behind Experimental Choices: The stopped-flow technique is crucial for measuring the rapid kinetics of the CA-catalyzed reaction. The choice of buffer and pH is critical to maintain the enzyme's stability and activity.

Kinase Inhibition Assay (Luminescent Kinase Assay)

This is a common method for quantifying kinase activity and inhibition.

Principle: The assay measures the amount of ATP remaining in the solution after a kinase reaction. The less ATP remaining, the higher the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (containing MgCl₂, DTT, etc.).

    • Prepare solutions of the kinase, its specific substrate peptide, and ATP.

    • Prepare a stock solution of the inhibitor compound in DMSO.

  • Assay Procedure:

    • In a multi-well plate, add the kinase, substrate, and inhibitor at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specific temperature for a set period.

    • Stop the reaction and add a luciferin-luciferase-based reagent that produces light in the presence of ATP.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value as described for the CA assay.

Causality Behind Experimental Choices: The use of a specific peptide substrate ensures that the activity of the target kinase is being measured. The ATP concentration is typically set near the Km value for ATP to ensure sensitive detection of competitive inhibitors.

Visualizing the Impact: Signaling Pathways and Assay Workflows

To better understand the context of enzyme inhibition, it is helpful to visualize the relevant biological pathways and the experimental procedures.

Representative Signaling Pathway: The p38 MAP Kinase Pathway

The p38 MAP kinase is a key regulator of cellular responses to inflammatory cytokines and stress. Its inhibition can modulate inflammatory responses.

p38_pathway cluster_inhibition Inhibition Stress / Cytokines Stress / Cytokines Upstream Kinases Upstream Kinases Stress / Cytokines->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->p38 MAPK

Caption: The p38 MAPK signaling cascade and the point of intervention for pyrazole-based inhibitors.

General Workflow of an Enzyme Inhibition Assay

The following diagram illustrates the typical steps involved in performing an enzyme inhibition assay.

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Prepare Enzyme, Substrate, Buffer, and Inhibitor Incubation Incubate Enzyme with Inhibitor Reagent Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Reaction Product/Substrate Reaction->Detection Data Processing Calculate % Inhibition Detection->Data Processing Curve Fitting Generate Dose-Response Curve Data Processing->Curve Fitting IC50 Determination Determine IC50 Value Curve Fitting->IC50 Determination

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

Conclusion and Future Directions

Derivatives of "this compound" hold considerable promise as a source of novel enzyme inhibitors. While the direct body of literature for this specific starting material is still developing, the well-established inhibitory potential of the pyrazole scaffold against key targets like carbonic anhydrases and kinases provides a strong rationale for further investigation. The methodologies outlined in this guide offer a robust framework for the systematic evaluation of newly synthesized compounds. Future research should focus on exploring a wider range of enzyme targets and on establishing clear structure-activity relationships to guide the design of more potent and selective inhibitors derived from this versatile chemical building block.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-Amino-4-Cyano-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS No. 220131-57-7). As a vital heterocyclic building block in pharmaceutical research and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in regulatory standards and scientific causality to ensure every step is a self-validating component of your laboratory's safety culture.

Hazard Assessment: The Foundation of Safe Disposal

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards and the regulatory landscape. While pyrazole derivatives are invaluable in synthesis, they must be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.[1][2] The structural motifs common in such compounds often correlate with potential biological activity and associated toxicological concerns.

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for hazardous waste management.[3][4] All laboratory personnel are required to comply with these federal regulations, as well as any more stringent state or local rules.

Table 1: Hazard Profile for Pyrazole Derivatives This table summarizes the known and analogous hazards associated with aminocyano-pyrazole compounds. The data is compiled from Safety Data Sheets (SDS) of the target compound and structurally similar molecules.

Hazard ClassificationDescriptionRationale & Recommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5][6]Prevents systemic exposure. Mandates the use of fume hoods, gloves, and lab coats.
Skin Irritation Causes skin irritation.[5][6]Direct contact can cause local inflammation. Requires consistent use of nitrile gloves.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5][6]Vapors or accidental splashes can cause significant injury. Mandates use of safety goggles or face shields.
Respiratory Irritation May cause respiratory tract irritation.[5][6]Inhalation of dust or aerosols can irritate the lungs. Requires handling within a certified chemical fume hood.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that all waste streams containing this compound are managed in a safe, compliant, and logical manner.

Step 1: Designate as Hazardous Waste

From the point of generation, all materials contaminated with this compound must be designated as hazardous chemical waste. This includes:

  • Pure or residual solid compound.

  • Solutions containing the dissolved compound.

  • Contaminated personal protective equipment (PPE) like gloves and disposable lab coats.[7]

  • Rinsate from cleaning contaminated glassware.[8]

  • Spill cleanup materials.[8]

Causality: This proactive designation prevents the accidental and illegal disposal of hazardous materials into general waste streams or sanitary sewers, which is strictly prohibited by the RCRA.[9]

Step 2: Segregate Waste Streams

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[10]

  • Solid Waste: Collect unreacted compound, contaminated weighing papers, and contaminated solid materials (e.g., silica gel, drying agents) in a dedicated solid waste container.

  • Liquid Waste: Collect reaction mixtures, mother liquors, and solvent rinsates in a dedicated liquid waste container.

  • Sharps: Needles or other contaminated sharps must be placed in a designated sharps container for incineration.[11]

  • Incompatible Wastes: Never mix pyrazole waste with strong oxidizing agents, strong acids, or strong bases in the same container.

Step 3: Utilize Proper Waste Containers

Container selection is a critical control point for preventing leaks and ensuring safety.

  • Compatibility: Containers must be chemically compatible with the waste. For most organic solids and solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[7]

  • Integrity: Containers must be in good condition, free of cracks or deterioration, and have a secure, leak-proof lid.[9]

  • Capacity: Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion.[7]

Step 4: Labeling and Accumulation

Accurate labeling is a legal requirement and essential for safe handling by waste management personnel.

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical constituents (e.g., solvents).

    • The approximate concentrations of each component.

    • The date accumulation started.

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[9] The container should be kept in secondary containment (e.g., a spill tray) to contain any potential leaks.

Step 5: Final Disposal

Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Scheduled Pickup: Arrange for a scheduled pickup of the full, sealed, and properly labeled waste container.

  • Incineration: The recommended disposal method for this type of organic chemical waste is incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers.[12]

Decontamination and Spill Management

Accidents happen, but a prepared response minimizes exposure and environmental impact.

A. Decontamination of Glassware

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol). Crucially, this initial rinsate is hazardous waste and must be collected in the appropriate liquid waste container.[8]

  • Triple Rinse: A common best practice is to perform a triple rinse. Each subsequent rinse should be collected as hazardous waste.[8]

  • Final Wash: After decontamination, the glassware can be washed normally with soap and water.

B. Small Spill Cleanup

  • Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated (fume hood).

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

  • Contain & Absorb: Cover the spill with a chemical absorbent pad or spill pillow.

  • Collect Waste: Carefully sweep the absorbed material and any contaminated debris into a designated bag or container.

  • Dispose: Label the container as hazardous waste, listing the spilled chemical and absorbent material. Dispose of it through your EHS office.[8]

  • Clean Area: Wipe the spill area with a solvent-soaked towel, collecting the towel as hazardous waste. Finally, wash the area with soap and water.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing waste generated from experiments involving this compound.

G Start Waste Generation (Methyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate) Decision_Type Identify Waste Type Start->Decision_Type Solid Solid Waste (e.g., excess reagent, contaminated solids) Decision_Type->Solid Solid Liquid Liquid Waste (e.g., reaction mixture, solvent rinsate) Decision_Type->Liquid Liquid PPE Contaminated Materials (e.g., gloves, weigh paper, absorbent pads) Decision_Type->PPE PPE / Spill Debris Container_Solid Collect in Lined, Sealed Solid Hazardous Waste Container Solid->Container_Solid Container_Liquid Collect in Compatible, Sealed Liquid Hazardous Waste Container (≤90% Full) Liquid->Container_Liquid PPE->Container_Solid Label Label Container Immediately: 'Hazardous Waste' List All Chemical Constituents Start Date Container_Solid->Label Container_Liquid->Label Store Store in Secondary Containment in a Designated Satellite Accumulation Area Label->Store Dispose Arrange for Pickup by Licensed Hazardous Waste Contractor (via EHS Office) Store->Dispose

Caption: Waste Management Workflow for Pyrazole Derivatives.

References

A Senior Application Scientist's Guide to the Safe Handling of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Our approach is grounded in the core principles of expertise, experience, and trustworthiness. Every recommendation is designed to be a self-validating system, empowering you to work with confidence and precision.

Hazard Assessment: Understanding the Risks

Due to the presence of a cyano (-CN) group and the pyrazole core, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate should be handled with the utmost care. Based on data from the closely related compound, methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, we can anticipate the following hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Damage: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

The cyano group introduces an additional layer of concern, as many organic cyanides can release highly toxic hydrogen cyanide (HCN) gas if they come into contact with acids. Therefore, all procedures must be designed to prevent such contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the required equipment, its purpose, and relevant standards.

Body PartRequired PPEStandardRationale
Eyes/Face Tightly fitting safety goggles with side-shields and a face shield.EN 166 (EU) or NIOSH (US)Provides comprehensive protection against splashes, dust, and potential projectiles. A face shield is crucial when handling larger quantities or when there is a significant splash risk[2].
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber). Consider double-gloving.EN 374 (EU) or equivalentProtects against direct skin contact and absorption. Double-gloving is recommended to minimize the risk of exposure from a single glove failure.
Body Flame-resistant laboratory coat and impervious apron.---A flame-resistant lab coat protects against fire hazards, while an impervious apron provides an additional barrier against chemical splashes.
Respiratory A full-face respirator with an appropriate cartridge for organic vapors and particulates.NIOSH/MSHA or European Standard EN 149 approvedTo be used if there is a risk of inhaling dust or aerosols, especially when working outside of a certified chemical fume hood.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe working environment. The following diagram outlines the procedural steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_ppe Assemble all necessary PPE. prep_area->gather_ppe gather_materials Gather all required chemicals and equipment. gather_ppe->gather_materials don_ppe Don all PPE in the correct sequence. gather_materials->don_ppe Proceed to Handling weigh_transfer Carefully weigh and transfer the compound within the fume hood. don_ppe->weigh_transfer perform_reaction Conduct the experiment, avoiding contact with acids. weigh_transfer->perform_reaction decontaminate Decontaminate all surfaces and equipment. perform_reaction->decontaminate Proceed to Cleanup dispose_waste Segregate and dispose of all waste streams properly. decontaminate->dispose_waste doff_ppe Doff PPE in the correct sequence to avoid self-contamination. dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound can lead to environmental contamination. All waste generated must be treated as hazardous.

Waste Segregation and Containerization:

  • Solid Waste:

    • Container: Use a designated, properly labeled, and sealable container for solid hazardous waste.

    • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

    • Contents: This includes contaminated gloves, wipes, and any residual solid compound.

  • Liquid Waste:

    • Container: Use a separate, compatible, and labeled container for liquid hazardous waste.

    • Labeling: As with solid waste, the container must be clearly marked as "Hazardous Waste" with the full chemical name.

    • Contents: This includes any reaction mixtures or solutions containing the compound. Crucially, do not mix with acidic waste streams.

Disposal Procedure:

  • Place all contaminated materials into the appropriate, labeled hazardous waste containers.

  • Store the sealed waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal, providing them with the full chemical name and any available safety information[3][4].

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

Spill Response Workflow:

spill Spill Occurs evacuate Evacuate the immediate area. spill->evacuate alert Alert colleagues and supervisor. evacuate->alert ppe Don appropriate PPE, including respiratory protection. alert->ppe contain Contain the spill with an inert absorbent material. ppe->contain collect Collect the absorbed material into a sealed hazardous waste container. contain->collect decontaminate Decontaminate the spill area. collect->decontaminate dispose Dispose of all materials as hazardous waste. decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[5].

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5].

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[5].

In all cases of exposure, provide the responding medical professionals with the chemical name and any available safety information.

References

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